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  • Product: 2-Methyl-D-homophenylalanine
  • CAS: 1260614-75-2

Core Science & Biosynthesis

Foundational

2-Methyl-D-homophenylalanine CAS number and molecular weight

Executive Summary 2-Methyl-D-homophenylalanine (also known as -methyl-D-homophenylalanine) is a non-proteinogenic, , -disubstituted amino acid. Structurally, it is the D-enantiomer of homophenylalanine bearing a methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-D-homophenylalanine (also known as


-methyl-D-homophenylalanine) is a non-proteinogenic, 

,

-disubstituted amino acid. Structurally, it is the D-enantiomer of homophenylalanine bearing a methyl group at the

-carbon (position 2). This modification imposes significant conformational constraints on the peptide backbone, stabilizing specific secondary structures (such as

-helices) and providing resistance to enzymatic degradation by proteases.

This guide details the physicochemical identity, structural properties, synthesis pathways, and experimental applications of 2-Methyl-D-homophenylalanine, designed for researchers in medicinal chemistry and peptide therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The introduction of the


-methyl group transforms the flexible homophenylalanine residue into a rigid scaffold, altering both the steric and electronic environment of the amino acid.
Nomenclature and Identifiers
PropertyDetail
Chemical Name 2-Methyl-D-homophenylalanine
IUPAC Name (2R)-2-amino-2-methyl-4-phenylbutanoic acid
CAS Number 1260614-75-2
Molecular Formula

Molecular Weight 193.24 g/mol
Chirality D-isomer (R-configuration)
SMILES C(CCc1ccccc1)C(=O)O
Structural Analysis

The compound is characterized by the presence of a quaternary carbon at the


-position.
  • Backbone: 2-amino-butanoic acid core.[1][2][3]

  • Side Chain: 2-Phenylethyl group at position 2 (homologated phenylalanine).[1]

  • Substitution: Methyl group at position 2 (

    
    -methyl).[4]
    

This quaternary center prevents rotation around the


 (

) and

(

) bonds, locking peptides into specific conformations.
Physicochemical Data
ParameterValue (Predicted/Experimental)
Physical State White to off-white crystalline powder
Solubility Soluble in water (low pH), Methanol, DMSO
pKa (COOH) ~2.3
pKa (

)
~9.7
LogP ~1.5 (More lipophilic than Homophenylalanine due to methyl)

Structural Visualization & Nomenclature Logic

To clarify the structural relationship between Phenylalanine, Homophenylalanine, and the


-methyl derivative, the following diagram illustrates the homologation and methylation steps.

G Phe D-Phenylalanine (C9H11NO2) HoPhe D-Homophenylalanine (C10H13NO2) + Methylene (CH2) Phe->HoPhe Homologation (Side chain extension) MeHoPhe 2-Methyl-D-homophenylalanine (C11H15NO2) + Alpha-Methyl (CH3) HoPhe->MeHoPhe Alpha-Methylation (Quaternary Center Formation)

Figure 1: Structural evolution from D-Phenylalanine to 2-Methyl-D-homophenylalanine, highlighting the side-chain extension and alpha-methylation.

Synthesis & Manufacturing Methodologies

The synthesis of


-methyl amino acids is challenging due to the steric hindrance at the quaternary center. The most robust method involves the alkylation of a chiral template.
Asymmetric Synthesis Protocol (General Procedure)

The following protocol outlines the synthesis using a chiral Ni(II) Schiff base complex (Belokon's method), which is the industry standard for high enantiomeric excess (ee).

Reagents:

  • Chiral Auxiliary: (S)-BPB (Ni(II) complex of glycine Schiff base).

  • Electrophile: (2-bromoethyl)benzene (Phenethyl bromide).

  • Base: Sodium hydride (NaH) or KOH.

  • Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

  • Complex Formation: Reaction of glycine with the chiral auxiliary and Ni(II) source to form the planar Ni-complex.

  • 
    -Methylation:  If the starting complex is Ala-Ni (already has methyl), proceed to step 3. If starting with Gly-Ni, sequential alkylation is performed. Route A (Preferred): Use Alanine-Ni complex (provides the methyl) and alkylate with Phenethyl bromide.
    
  • Alkylation:

    • Dissolve (S)-Ala-Ni-BPB complex in DMF under Argon.

    • Add powdered NaOH/KOH.

    • Add (2-bromoethyl)benzene dropwise.

    • Stir at room temperature until TLC indicates consumption of starting material (typically 2-4 hours). The thermodynamic control usually favors the (R)-configuration at the new center (D-amino acid precursor) when using the (S)-auxiliary, or vice versa depending on the specific auxiliary geometry.

  • Hydrolysis:

    • Pour reaction mixture into water/ice. Filter the red precipitate (alkylated complex).

    • Hydrolyze the complex with 2M HCl in MeOH/Water under reflux.

    • The chiral auxiliary is recovered, and the free amino acid is released.

  • Purification:

    • Isolate the amino acid via ion-exchange chromatography (Dowex 50W).

    • Recrystallize from Water/Ethanol.

Synthesis Start Alanine-Ni(II) Complex (Chiral Template) Intermediate Alkylated Ni-Complex (Diastereomerically Pure) Start->Intermediate Asymmetric Alkylation Reagents Phenethyl Bromide + Base (NaOH) Reagents->Intermediate Hydrolysis Acid Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Product 2-Methyl-D-homophenylalanine (Free Amino Acid) Hydrolysis->Product Auxiliary Recovered Chiral Auxiliary Hydrolysis->Auxiliary

Figure 2: Asymmetric synthesis workflow via chiral Ni(II) template alkylation.

Applications in Drug Discovery[3][9]

Peptidomimetics & Conformational Constraint

2-Methyl-D-homophenylalanine is a critical tool in "stapling" peptides or inducing helical turns.

  • Helix Promotion: The

    
    -methyl group restricts the 
    
    
    
    and
    
    
    torsion angles to values near
    
    
    (helical region), promoting
    
    
    -helix or
    
    
    -helix formation.
  • Stereochemical Screening: Using the D-isomer allows researchers to scan for "mirror-image" binding pockets or to introduce turns (e.g.,

    
    -turns) in cyclic peptides.
    
Metabolic Stability

Standard L-amino acids are rapidly degraded by endogenous proteases.

  • Proteolytic Resistance: The absence of an

    
    -hydrogen prevents the formation of the imine intermediate required by many pyridoxal phosphate (PLP)-dependent enzymes and proteases.
    
  • Half-life Extension: Incorporation of this residue into peptide drugs (e.g., GLP-1 analogs, neuropeptides) significantly extends plasma half-life.

Analytical Characterization

To validate the identity of 2-Methyl-D-homophenylalanine, the following analytical parameters should be verified.

HPLC Method (Chiral Purity)
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: 50 mM

    
     in Water / Acetonitrile (80:20).
    
  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl).

  • Flow Rate: 0.5 mL/min.

  • Expectation: Separation of D- and L- enantiomers; D-isomer typically elutes first or second depending on the specific chiral selector.

NMR Spectroscopy ( )
  • Solvent:

    
     + DCl (to ensure solubility and distinct peaks).
    
  • Key Signals:

    • 
       7.2-7.4 ppm (Multiplet, 5H, Phenyl ring).
      
    • 
       2.6-2.8 ppm (Multiplet, 2H, 
      
      
      
      -CH2, benzylic).
    • 
       2.1-2.3 ppm (Multiplet, 2H, 
      
      
      
      -CH2).
    • 
       1.6 ppm (Singlet, 3H, 
      
      
      
      -Methyl). Diagnostic peak: Singlet confirms quaternary center.

References

  • PubChem. (n.d.).[5] Compound Summary: Alpha-methyl-homophenylalanine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential of 2-Methyl-D-Homophenylalanine: A Master Class in Peptidomimetic Design

Topic: Therapeutic Potential of 2-Methyl-D-Homophenylalanine in Drug Design Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2-Methyl-D-Homophenylalanine in Drug Design Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the transition from native peptides to peptidomimetics is a critical step in developing bioavailable, stable, and potent therapeutics. 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) represents a high-value "unnatural" amino acid scaffold that addresses two of the most persistent challenges in peptide drug design: proteolytic instability and conformational entropy .

By combining the backbone extension of homophenylalanine, the steric locking capability of the ortho-methyl group, and the metabolic resistance of the D-configuration, this residue serves as a precision tool for locking bioactive conformations and probing deep hydrophobic pockets (e.g., S1' subsites) in enzymes like DPP-4 and Neutral Endopeptidase (NEP). This guide provides a technical deep-dive into the structural, mechanistic, and synthetic utility of 2-Me-D-HoPhe.

Chemical Architecture & Stereochemical Properties[1][2]

To effectively utilize 2-Me-D-HoPhe, one must first distinguish between its isomeric forms and understand the structural implications of its functional groups.

Structural Definition

While "homophenylalanine" generally refers to the


-amino acid (2-amino-4-phenylbutanoic acid), the specific derivative 2-Methyl-D-

-homophenylalanine
is frequently encountered in high-potency peptidomimetics.[]
  • Scaffold: Homophenylalanine (hPhe) extends the side chain by one methylene unit (

    
    ) compared to phenylalanine. This extension allows the aromatic ring to reach deeper into hydrophobic binding pockets.
    
  • The "Ortho-Lock" (2-Methyl): The addition of a methyl group at the ortho (2-) position of the phenyl ring creates significant steric bulk. This restricts the rotation of the aromatic ring around the

    
     bond, reducing the entropic penalty upon binding.
    
  • Stereochemistry (D-Isomer): The D-configuration (R-configuration for

    
    -amino acids) inverts the backbone geometry, rendering the peptide bond resistant to cleavage by endogenous L-specific proteases.
    
Quantitative Structural Comparison
FeatureL-Phenylalanine (Phe)D-Homophenylalanine (D-HoPhe)2-Methyl-D-HoPhe
Side Chain Length ~3.8 Å (from

)
~5.3 Å (from

)
~5.3 Å (from

)
Proteolytic Stability Low (Minutes)High (Hours/Days)Very High (Steric + Chiral shield)
Ring Rotation Free RotationFree RotationRestricted (Ortho-lock)
Primary Use Native LigandStability EnhancementConformational Locking

Mechanistic Role in Drug Design

The incorporation of 2-Me-D-HoPhe is rarely a random screening choice; it is a rational design decision driven by specific mechanistic needs.

The "Ortho-Effect": Conformational Restriction

In native phenylalanine, the aromatic ring rotates freely. When binding to a receptor, this rotation must be frozen, costing entropy (


).
  • Mechanism: The ortho-methyl group in 2-Me-D-HoPhe clashes with the side-chain methylene protons.

  • Result: The side chain adopts a preferred low-energy conformation in solution that mimics the bound state. This "pre-organization" improves binding affinity by minimizing the entropy loss.

Targeting the S1' Pocket

Many metalloproteases (e.g., ACE, NEP) and serine proteases (e.g., DPP-4) possess deep, hydrophobic S1 or S1' pockets.

  • Problem: Standard Phenylalanine is often too short to fully occupy these pockets, leading to suboptimal hydrophobic interactions.

  • Solution: The extra methylene group in the homophenylalanine scaffold extends the aromatic ring by approximately 1.5 Å, allowing it to act as a "hydrophobic anchor" that fills the pocket completely, displacing water and increasing binding enthalpy.

Decision Logic for Lead Optimization

The following logic flow illustrates when to deploy 2-Me-D-HoPhe during the Lead Optimization phase.

SAR_Logic Start Lead Peptide Candidate (Unstable or Low Affinity) Q1 Is the primary failure mode Proteolytic Instability? Start->Q1 Q2 Is the failure mode Low Binding Affinity? Q1->Q2 No Sol1 Switch to D-Isomer (D-Phe) Q1->Sol1 Yes Sol2 Use D-Homophenylalanine (Reach deeper pocket) Q2->Sol2 Target has deep pocket Q3 Does D-Phe reduce potency? Sol1->Q3 Q3->Sol2 Yes (Loss of contact) Keep D-Phe Keep D-Phe Q3->Keep D-Phe No Q4 Is the side-chain too flexible? Sol2->Q4 Final Deploy 2-Methyl-D-HoPhe (Stability + Reach + Lock) Q4->Final Yes (Entropic penalty high)

Figure 1: Strategic decision tree for incorporating 2-Methyl-D-Homophenylalanine during SAR (Structure-Activity Relationship) studies.

Therapeutic Case Studies

DPP-4 Inhibitors (Type 2 Diabetes)

Dipeptidyl peptidase-4 (DPP-4) inhibitors prolong the activity of incretin hormones.

  • Application: Fused

    
    -homophenylalanine derivatives have been designed to inhibit DPP-4.
    
  • Role of 2-Me-D-HoPhe: The homophenylalanine scaffold occupies the S1 specificity pocket of DPP-4, which is shaped to accommodate hydrophobic residues. The

    
    -amino acid backbone prevents cleavage by the enzyme itself (which targets 
    
    
    
    -peptides), while the ortho-substitution optimizes the fit within the hydrophobic subsite [1].
Aminopeptidase N (APN) Inhibitors

APN is a target for pain management and cancer.

  • Application: Phosphonic acid analogues of homophenylalanine have shown superior inhibition constants (

    
    ) compared to phenylalanine analogues.
    
  • Data: Homophenylalanine derivatives demonstrated inhibition in the submicromolar range, outperforming standard Phe derivatives due to better occupancy of the hydrophobic pocket [2].

Experimental Protocols

Synthesis of the Building Block (Chemoenzymatic Route)

While chemical synthesis (Knoevenagel condensation) is possible, the enzymatic route offers higher enantiomeric purity (>99% ee) and is preferred for scale-up.

Protocol: Transaminase-Catalyzed Synthesis

  • Substrate Preparation: Dissolve 2-oxo-4-(2-methylphenyl)butyric acid (substrate) in Tris-HCl buffer (50 mM, pH 8.5).

  • Cofactor Mix: Add Pyridoxal-5'-phosphate (PLP, 20 mM) and L-Glutamate (Donor amine, 150 mM).

  • Enzyme Addition: Add engineered Tyrosine Aminotransferase or Branched-chain Aminotransferase (BCAT).

  • Reaction: Incubate at 37°C for 24 hours with mild agitation.

  • Purification: Acidify to pH 2.0 to precipitate the enzyme, filter, and purify the supernatant via cation-exchange chromatography (Dowex 50W).

  • Stereoinversion (Optional): If the enzyme yields the L-isomer, use a D-amino acid oxidase or start with a D-selective transaminase [3].

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 2-Me-D-HoPhe into a peptide chain is challenging due to the steric bulk of the ortho-methyl group. Standard coupling conditions often fail.

Optimized Coupling Protocol:

  • Resin: Rink Amide MBHA resin (low loading, 0.3-0.5 mmol/g) to reduce aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Ratio: AA : HATU : HOAt : DIPEA = 3 : 2.9 : 3 : 6.

  • Microwave Assistance: Essential for sterically hindered residues.

    • Condition: 75°C for 10 minutes (Power: 25W).

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser test for secondary amines or hindered primaries).

SPPS_Workflow Resin Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash DMF Wash (x5) Deprotect->Wash Couple Coupling (2-Me-D-HoPhe + HATU/HOAt) Wash->Couple Check Chloranil Test Couple->Check Check->Couple Colorless (Positive) Re-couple Next Next Cycle Check->Next Blue (Negative)

Figure 2: Optimized SPPS workflow for sterically hindered amino acids like 2-Me-D-HoPhe.

References

  • Design, Synthesis, and Pharmacological Evalu

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. (2015). Available at: [Link]
    
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules. (2020).[2] Available at: [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine. ACS Omega. (2025). Available at: [Link]

Sources

Foundational

Stereochemical Divergence in Drug Design: A Technical Guide to D- and L-Homophenylalanine Derivatives

Core Directive: Stereochemical Fundamentals Homophenylalanine (Hph) is a non-proteinogenic α-amino acid characterized by an extended aliphatic-aromatic side chain—specifically, one methylene group longer than natural phe...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Stereochemical Fundamentals

Homophenylalanine (Hph) is a non-proteinogenic α-amino acid characterized by an extended aliphatic-aromatic side chain—specifically, one methylene group longer than natural phenylalanine. In the realm of advanced drug development, the chirality of the Hph backbone is not merely a structural nuance; it is the primary determinant of a molecule's pharmacokinetic profile, target specificity, and synthetic viability. This whitepaper dissects the critical differences between the L- (S) and D- (R) enantiomers of homophenylalanine derivatives, providing actionable insights for researchers and synthetic chemists.

Pharmacological Divergence

The spatial orientation of the extended phenylpropyl side chain dictates how these derivatives interact with biological targets.

L-Homophenylalanine: The ACE Inhibitor Backbone

L-Hph is a cornerstone in cardiovascular pharmacology. It serves as the critical chiral building block for a major class of Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril, lisinopril, ramipril, and benazepril[1],[2].

  • Mechanistic Causality: The L-Hph moiety perfectly occupies the S1' hydrophobic pocket of the ACE active site. The stereochemical orientation of the L-isomer aligns the adjacent functional groups for optimal coordination with the active-site zinc ion, which is an absolute requirement for competitive inhibition and the clinical management of congestive heart failure[3],[4].

D-Homophenylalanine: Proteolytic Evasion and Target Specificity

Conversely, D-Hph is increasingly utilized in protein engineering to design metabolically stable peptides and highly selective protease inhibitors[5],[6].

  • Mechanistic Causality: The incorporation of D-amino acids introduces a stereochemical inversion that is unrecognized by endogenous human proteases. This structural incompatibility drastically increases the plasma half-life of peptide therapeutics[5].

  • Receptor Flexibility: While D-amino acids generally disrupt native binding, certain enzyme pockets exhibit stereochemical flexibility. For instance, during the development of Cathepsin S inhibitors, specific D-Hph nitrile derivatives surprisingly retained potent activity (IC50 = 387 nM). This demonstrates that specific protease sub-pockets can accommodate the inverted stereocenter, allowing drug developers to exploit D-Hph for enhanced metabolic stability without entirely sacrificing target affinity[7].

Quantitative Data Presentation

The following table summarizes the divergent properties, applications, and synthesis metrics of Hph enantiomers to guide experimental selection.

ParameterL-Homophenylalanine (L-Hph)D-Homophenylalanine (D-Hph)
IUPAC Nomenclature (2S)-2-amino-4-phenylbutanoic acid(2R)-2-amino-4-phenylbutanoic acid
Primary Pharmaceutical Role ACE Inhibitor precursor[1]Protease inhibitors, peptide stabilization[5],[7]
Key Drug Examples Enalapril, Lisinopril, Benazepril[2]Cathepsin S inhibitors, modified peptides[7]
Target Interaction Motif Fits native S1' hydrophobic pockets[3]Evades endogenous proteases, induces β-turns[5]
Preferred Synthesis Route Reductive amination via PheDH[4]Asymmetric resolution, D-transaminases[8]
Receptor/Enzyme Affinity High affinity for native targetsStereochemically flexible pockets (e.g., IC50 = 387 nM for Cathepsin S)[7]

Systems-Level Synthesis Workflows

Chemical synthesis of Hph derivatives via asymmetric aza-Michael reactions often requires complex resolution steps and reliance on chiral auxiliaries[2]. Consequently, biocatalytic routes have become the industry standard for sustainable, high-yield production[9]. The reductive amination of 2-oxo-4-phenylbutanoic acid utilizing phenylalanine dehydrogenase (PheDH) provides enantiomerically pure L-Hph, while D-Hph is typically accessed via D-amino acid transaminases[4],[8].

EnzymaticCascade OPBA 2-Oxo-4-phenylbutanoic acid PheDH Phenylalanine Dehydrogenase OPBA->PheDH Substrate Binding Ammonia Ammonium (NH4+) Ammonia->PheDH Nitrogen Source LHph L-Homophenylalanine PheDH->LHph Reductive Amination NAD NAD+ PheDH->NAD Oxidation NADH NADH NADH->PheDH Hydride Transfer FDH Formate Dehydrogenase NAD->FDH Cofactor Recycling FDH->NADH Regeneration CO2 CO2 FDH->CO2 Volatile Byproduct Formate Formate Formate->FDH Electron Donor

Biocatalytic cascade for L-homophenylalanine synthesis with in situ NADH cofactor regeneration.

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Synthesis of L-Homophenylalanine

Objective: Synthesize enantiopure L-Hph using an integrated membrane bioreactor with in situ product crystallization[10],[4]. Design Causality: The use of a dual-enzyme system (PheDH and FDH) ensures continuous NADH regeneration, preventing product inhibition and reducing stoichiometric cofactor costs[4].

  • Substrate Preparation: Dissolve 2-oxo-4-phenylbutanoic acid (2-OPBA) and ammonium formate in a 50 mM phosphate buffer. Causality: Ammonium formate acts dually as the nitrogen source for reductive amination and the electron donor for cofactor regeneration.

  • Enzyme Loading: Introduce Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH) along with catalytic NAD+ into the bioreactor[4].

  • Reaction Parameters: Maintain the reactor at 40°C and pH 8.0. Causality: pH 8.0 is the optimal intersection for enzyme activity and the isoelectric precipitation of L-Hph[10].

  • Self-Validating Step (In Situ Crystallization): Monitor the reaction matrix for turbidity. As L-Hph is synthesized, it spontaneously crystallizes out of the solution due to its low solubility at pH 8.0[10]. This phase separation acts as a self-validating physical indicator of reaction progress and drives the thermodynamic equilibrium forward (Le Chatelier's principle) by removing the product from the aqueous phase.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Homophenylalanine

Objective: Incorporate D-Hph into a peptide sequence to enhance proteolytic stability[6]. Design Causality: Utilizing the Fmoc-protected D-enantiomer prevents racemization during coupling, while the bulky side chain requires optimized activation chemistry[6].

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF to expose the primary amine.

  • Amino Acid Activation: Pre-activate Fmoc-D-Hph-OH with HBTU and DIPEA (1:1:2 ratio) for 3 minutes. Causality: Pre-activation converts the carboxylic acid into a highly reactive OBt ester, overcoming the steric hindrance of the extended homophenylalanine side chain.

  • Coupling & Self-Validation: Add the activated amino acid to the resin and agitate for 60 minutes. Perform a Kaiser (ninhydrin) test. Self-Validation System: A color change to yellow (a negative test) confirms the complete acylation of primary amines. If the beads remain blue, the coupling has failed or is incomplete, dictating a mandatory double-coupling step before proceeding to the next cycle.

References

  • D-Homophenylalanine | 82795-51-5 - J&K Scientific.
  • Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor - PubMed / NIH.
  • L-Homophenylalanine | Biochemical Reagent - MedChemExpress.
  • Fmoc-D-homophenylalanine - Chem-Impex.
  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - ResearchG
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - MDPI.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cycliz
  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integr
  • Advances in Enzym
  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors - Journal of Medicinal Chemistry / ACS Public

Sources

Exploratory

The Strategic Role of 2-Methyl-D-Homophenylalanine in Peptidomimetics

The following technical guide details the role, synthesis, and application of 2-Methyl-D-homophenylalanine (specifically defined here as -methyl-D-homophenylalanine or (R)-2-amino-2-methyl-4-phenylbutanoic acid) in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-Methyl-D-homophenylalanine (specifically defined here as


-methyl-D-homophenylalanine  or (R)-2-amino-2-methyl-4-phenylbutanoic acid) in peptidomimetic drug design.

Technical Whitepaper | Version 1.0 []

Executive Summary

In the landscape of peptide therapeutics, metabolic instability and poor bioavailability remain the primary attrition factors.[] 2-Methyl-D-homophenylalanine (


-Me-D-Hph)  represents a high-value "architectural" residue.[] By combining the side-chain extension of homophenylalanine with the backbone-rigidifying properties of 

-methylation and the reverse-turn induction of D-stereochemistry, this residue acts as a conformational lock .[] It freezes bioactive conformations while rendering the peptide bond invisible to standard proteases.[] This guide provides a mechanistic deep-dive into its physicochemical properties, asymmetric synthesis, and solid-phase incorporation protocols.[]

Structural & Physicochemical Mechanics[1]

The "Thorpe-Ingold" Effect on Backbone Geometry

The introduction of a methyl group at the


-carbon of homophenylalanine transforms the residue from a tertiary to a quaternary center.[] This modification exploits the Thorpe-Ingold effect  (gem-dimethyl effect), where the increased steric bulk restricts the rotation of the 

(N-C

) and

(C

-C') torsional angles.[]
  • Ramachandran Impact: Unlike standard L-amino acids which populate broad regions of the Ramachandran plot,

    
    -disubstituted amino acids like 
    
    
    
    -Me-D-Hph are energetically forced into specific helical (
    
    
    or
    
    
    -helix) or turn regions.[]
  • D-Configuration Synergy: The D- (or R-) configuration in an otherwise L-peptide sequence strongly favors the formation of

    
    -turns (Type I' or II') .[] This is critical for mimicking the "hairpin" turns often found in receptor-ligand recognition sites (e.g., GPCR loops).[]
    
Side-Chain Topography: The Homophenylalanine Advantage

While Phenylalanine (Phe) places the aromatic ring ~3.8 Å from the backbone, Homophenylalanine (Hph) extends this reach to ~5.2 Å due to the extra methylene group (


).[]
  • Deep Pocket Access: This extension allows the phenyl ring to penetrate deeper hydrophobic pockets in enzymes like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) , where standard Phe residues fail to achieve optimal

    
    -stacking or hydrophobic contact.[]
    
Proteolytic Resistance

The steric bulk of the


-methyl group effectively blocks the approach of proteolytic enzymes (e.g., chymotrypsin, pepsin) to the adjacent peptide bond.[] This "steric shield" significantly extends the plasma half-life of the peptidomimetic.[]

Structure_Comparison cluster_0 Standard Residue cluster_1 Structural Modification cluster_2 Therapeutic Outcome Phe L-Phenylalanine (Flexible Backbone) Hph Homophenylalanine (Extended Reach) Phe->Hph + Methylene (CH2) MeHph 2-Methyl-D-Hph (Conformationally Locked) Hph->MeHph + α-Methyl Group + Invert Chirality (D) Result High Potency + Metabolic Stability MeHph->Result Restricted φ/ψ Angles Protease Shielding caption Fig 1: Structural evolution from Phe to 2-Methyl-D-Hph enhancing stability and binding.

Asymmetric Synthesis Methodologies

Synthesizing sterically hindered quaternary amino acids is non-trivial.[] The Schollkopf Bis-Lactim Ether method is the gold standard for high enantiomeric excess (ee > 98%).[]

Protocol: Schollkopf Bis-Lactim Ether Alkylation

This method utilizes a chiral auxiliary (Valine-derived) to direct the incoming electrophile to the specific face of the enolate.[]

Reagents:

  • Schollkopf Reagent: (3S,6S)-2,5-dimethoxy-3,6-diisopropyl-3,6-dihydropyrazine.[]

  • Electrophile: 1-bromo-2-phenylethane (Phenethyl bromide).[]

  • Base: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).[]

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of the Schollkopf reagent in dry THF to -78°C. Add n-BuLi (1.1 eq) dropwise. The steric bulk of the isopropyl group directs deprotonation.

  • Alkylation: Add 1-bromo-2-phenylethane dropwise. Stir at -78°C for 4 hours, then allow to warm to -20°C. The electrophile approaches trans to the isopropyl group, establishing the stereochemistry.[]

  • Hydrolysis: Treat the alkylated intermediate with dilute trifluoroacetic acid (TFA) or HCl (0.25 N) in acetonitrile/water. This cleaves the auxiliary, releasing the amino acid methyl ester and the valine methyl ester.[]

  • Separation: Separate the desired

    
    -methyl-D-homophenylalanine methyl ester  from the valine auxiliary via distillation or column chromatography.[]
    
  • Saponification: Hydrolyze the ester with LiOH in THF/H2O to yield the free acid.

Synthesis_Workflow Start Schollkopf Reagent (Chiral Template) Step1 1. Deprotonation (n-BuLi, -78°C) 2. Alkylation (Phenethyl bromide) Start->Step1 Inter Alkylated Intermediate (Trans-diastereoselection) Step1->Inter Step2 Mild Acid Hydrolysis (0.25N HCl) Inter->Step2 Product 2-Methyl-D-Homophenylalanine Methyl Ester (>98% ee) Step2->Product caption Fig 2: Asymmetric synthesis via Schollkopf auxiliary to ensure D-configuration.

Solid-Phase Peptide Synthesis (SPPS) Incorporation[1]

Incorporating 2-Methyl-D-Hph is challenging due to the steric hindrance of the


-methyl group, which makes the amine a poor nucleophile and the carboxylate a difficult electrophile.[]
Coupling Reagents & Conditions

Standard HBTU/DIEA protocols often fail or result in incomplete coupling (deletion sequences).[]

  • Recommended Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[] These reagents generate a more reactive active ester (7-azabenzotriazole).[]

  • Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.[]

  • Stoichiometry: 4-5 equivalents of Fmoc-AA and Coupling Reagent.

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.[]

    • Coupling 2: 1 hour at 50°C (Microwave assisted is highly recommended: 75°C for 5 mins).

Deprotection

The steric bulk also affects Fmoc removal.[]

  • Standard: 20% Piperidine in DMF.[]

  • Modified: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF for faster deprotection of sterically hindered amines.[]

Case Studies & Applications

ACE and NEP Dual Inhibitors

Homophenylalanine derivatives are pharmacophores in ACE inhibitors (e.g., Enalaprilat analogues).[]

  • Application: Replacing L-Hph with

    
    -Me-D-Hph  in the P1' position of an inhibitor.[]
    
  • Mechanism: The D-configuration orients the side chain to mimic the transition state of the substrate, while the

    
    -methyl group prevents degradation by the target metalloprotease itself, transforming a substrate into a competitive inhibitor.[]
    
Opioid Receptor Ligands (Biphalin Analogues)

In the design of enkephalin and biphalin analogues, turn structures are critical for


-opioid receptor selectivity.[]
  • Experiment: Substitution of Gly2 or Gly3 with

    
    -Me-D-Hph.
    
  • Result: The residue forces a

    
    -turn, locking the N-terminal Tyrosine and the C-terminal Phenylalanine pharmacophores into the precise distance required for receptor activation, increasing potency by orders of magnitude compared to flexible linear analogues.[]
    

References

  • Toniolo, C., et al. (2001).[] Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers. Link

  • Schöllkopf, U. (1983).[] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron. Link

  • Hruby, V. J., et al. (1990).[] Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics. Biochemical Journal. Link

  • BOC Sciences. (2024).[] 2-Methyl-D-beta-homophenylalanine hydrochloride Data Sheet. (Included for structural disambiguation).[]

  • Wels, B., et al. (2005).[] Synthesis of a novel potent cyclic peptide MC4 ligand. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Stereochemical Characteristics and Mechanistic Profiling of 2-Methyl-D-homophenylalanine

Executive Summary In the landscape of modern peptidomimetic drug design, non-canonical amino acids serve as critical tools for overcoming the pharmacokinetic limitations of natural peptides. 2-Methyl-D-homophenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, non-canonical amino acids serve as critical tools for overcoming the pharmacokinetic limitations of natural peptides. 2-Methyl-D-homophenylalanine (CAS: 1260614-75-2) represents a highly specialized, triply-modified pharmacophore. By combining a non-natural D-configuration, a homologated carbon backbone, and an ortho-methylated aromatic ring, this molecule provides unprecedented control over peptide conformation and proteolytic stability. This technical guide dissects the stereochemical causality, conformational dynamics, and experimental integration of this unique building block for researchers and drug development professionals.

Structural and Stereochemical Identity

The structural identity of 2-Methyl-D-homophenylalanine—IUPAC name (2R)-2-amino-4-(2-methylphenyl)butanoic acid—is defined by three distinct stereochemical and topological modifications compared to native L-phenylalanine:

  • The D-Configuration (Stereocenter): The

    
    -carbon possesses an (R)-absolute configuration. This inversion from the native (S)-configuration renders the peptide bond virtually unrecognizable to endogenous stereoselective proteases, dramatically extending the in vivo half-life of the resulting peptidomimetic 1.
    
  • Homologation (

    
    - and 
    
    
    
    -carbons):
    The insertion of an additional methylene group between the
    
    
    -carbon and the aromatic ring extends the side chain. This allows the hydrophobic phenyl ring to probe deeper into target receptor sub-pockets that are inaccessible to standard phenylalanine residues.
  • ortho-Methylation (Ring Substitution): The installation of a methyl group at the 2-position of the phenyl ring introduces severe steric bulk, fundamentally altering the molecule's conformational freedom.

Conformational Dynamics and Rotameric Restriction

The true pharmacological value of 2-Methyl-D-homophenylalanine lies in its restricted conformational dynamics. In an unmodified homophenylalanine residue, the side chain possesses high torsional freedom across three primary angles:


 (N-C

-C

-C

),

(C

-C

-C

-C

), and

(C

-C

-C

-C

).

When an ortho-methyl group is introduced, it creates a profound steric clash with the


- and 

-methylene protons. As demonstrated in computational rotamer library models, this steric hindrance effectively "locks" the

dihedral angle, preventing the free rotation of the phenyl ring 2.

Mechanistic Causality: By restricting the accessible rotameric states (favoring specific gauche or trans conformations), the molecule is pre-organized prior to receptor binding 3. This pre-organization drastically reduces the entropic penalty (


) typically incurred when a flexible ligand binds to a rigid target pocket, thereby driving a favorable Gibbs free energy of binding (

) and increasing overall potency.

ConformationalLogic N1 D-Homophenylalanine (High Flexibility) N2 ortho-Methylation (Steric Bulk) N1->N2 Structural Modification N3 Restricted χ3 Angle (Rotamer Locking) N2->N3 Steric Clash N4 Reduced Entropic Penalty N3->N4 Pre-organization N5 Enhanced Receptor Affinity N4->N5 Target Binding

Caption: Mechanistic logic of conformational restriction via ortho-methylation in D-homophenylalanine.

Quantitative Data Summary

The following table summarizes the physicochemical and dynamic differences between the native L-phenylalanine and its highly modified counterparts, illustrating the progressive optimization of the pharmacophore.

ParameterL-PhenylalanineD-Homophenylalanine2-Methyl-D-homophenylalanine
CAS Registry Number 63-91-282795-51-51260614-75-2
Molecular Weight ( g/mol ) 165.19179.22193.25
Absolute Configuration (S) at

-carbon
(R) at

-carbon
(R) at

-carbon
Side Chain Torsional Freedom High (

)
Very High (

)
Restricted (Locked

)
LogP (Lipophilicity) ~1.3~1.8~2.3
Proteolytic Half-Life Minutes (Endogenous)Hours (D-amino acid effect)Days (Steric + D-amino acid)

Experimental Methodologies: Synthesis and Validation

Working with sterically hindered, non-canonical amino acids requires highly optimized, self-validating protocols to ensure high yield and stereochemical integrity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-2-Methyl-D-homophenylalanine onto a growing peptide chain without epimerization. Causality: The ortho-methylhomobenzyl side chain creates a bulky, hydrophobic microenvironment that shields the


-amine. Standard coupling agents (e.g., HBTU) often fail here. We utilize HATU because its 7-azabenzotriazole leaving group is significantly more reactive, overcoming the steric barrier.
  • Resin Swelling: Swell Rink Amide resin in DMF/DCM (1:1) for 30 minutes to maximize the surface area for reagent diffusion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Amino Acid Activation: Pre-activate Fmoc-2-Methyl-D-homophenylalanine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes. Note: The slight excess of amino acid relative to HATU prevents the irreversible guanidinylation of the free N-terminus on the resin.

  • Coupling: Add the activated mixture to the resin. Agitate for 120 minutes. Note: The extended coupling time compensates for the reduced diffusion rate of the sterically hindered side chain.

  • Self-Validation (Kaiser Test Loop): Isolate a few resin beads and apply Kaiser reagents.

    • Negative (Colorless/Yellow): Coupling is complete. Proceed to cleavage.

    • Positive (Blue): Unreacted amines remain. Automatically trigger a re-coupling cycle using a different chemistry (e.g., DIC/Oxyma) to force completion.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.
    

SPPSWorkflow Step1 Resin Swelling DMF/DCM (1:1) Step2 Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 Amino Acid Activation Fmoc-2-Me-D-HoPhe-OH + HATU/DIPEA Step2->Step3 Step4 Coupling Reaction Extended Time (120 min) Step3->Step4 Step5 Validation Kaiser Test Step4->Step5 Step5->Step3 Positive (Re-couple) Step6 Cleavage TFA/TIPS/H2O Step5->Step6 Negative (Success)

Caption: Step-by-step SPPS workflow for incorporating Fmoc-2-Methyl-D-homophenylalanine.

Protocol 2: Stereochemical Validation via Advanced Marfey's Method

Objective: Confirm the (R)-configuration of the incorporated residue and rule out racemization during the harsh SPPS coupling conditions. Causality: Enantiomers cannot be separated on standard reverse-phase columns. By reacting the hydrolysate with L-FDAA (Marfey's reagent), we convert the enantiomers into diastereomers. The steric interactions between the chiral centers of L-FDAA and the D-amino acid dictate distinct hydrophobicity profiles, allowing for baseline separation on an achiral C18 column 4.

  • Hydrolysis: Hydrolyze 1 mg of the cleaved peptide in 6M HCl at 110°C for 24 hours in a sealed ampoule.

  • Derivatization: Dry the hydrolysate, then resuspend in 100 µL of 1M NaHCO

    
    . Add 50 µL of 1% L-FDAA in acetone. Incubate at 40°C for 1 hour.
    
  • Quenching: Stop the reaction by adding 20 µL of 2M HCl. Dilute with 800 µL of acetonitrile.

  • LC-MS Analysis: Inject the sample into an LC-MS equipped with a standard C18 column. Compare the retention time against a pre-synthesized standard of L-FDAA derivatized 2-Methyl-D-homophenylalanine to validate stereochemical purity.

References

  • Combinatorial libraries of peptidomimetic aminothioether acids.
  • Medicinal Chemistry for Practitioners. Wiley.[Link]

  • Development of a rotamer library for use in β-peptide foldamer computational design. NIH PMC.[Link]

Sources

Exploratory

Bioavailability of Peptides Containing 2-Methyl-D-Homophenylalanine: A Technical Guide

Executive Summary The incorporation of 2-Methyl-D-homophenylalanine (2-Me-D-Hph) represents a high-impact strategy in modern peptidomimetic drug design. This non-canonical amino acid (ncAA) introduces a "molecular fortre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2-Methyl-D-homophenylalanine (2-Me-D-Hph) represents a high-impact strategy in modern peptidomimetic drug design. This non-canonical amino acid (ncAA) introduces a "molecular fortress" against proteolytic degradation through two synergistic mechanisms:


-methylation , which imposes severe steric hindrance at the scissile bond, and D-stereochemistry , which nullifies recognition by endogenous L-specific proteases. Furthermore, the homophenyl side chain (

-phenyl) enhances lipophilicity and induces specific conformational constraints (e.g.,

-helix stabilization), significantly improving passive membrane permeability. This guide details the synthesis, solid-phase incorporation, and bioavailability assessment of peptides containing 2-Me-D-Hph.

Chemical Basis & Rationale[1][2][3][4][5][6]

Structural Identity
  • IUPAC Name: (R)-2-amino-2-methyl-4-phenylbutanoic acid

  • Core Modification: Replacement of the

    
    -proton of D-homophenylalanine with a methyl group.
    
  • Key Properties:

    • Quaternary

      
      -Carbon:  Eliminates the 
      
      
      
      -proton, preventing racemization and blocking E2 elimination pathways.
    • 
      -Phenyl Side Chain:  Extends the aromatic ring one carbon further than phenylalanine, altering receptor binding pockets (
      
      
      
      -stacking) and increasing
      
      
      (lipophilicity).
The "Bioavailability Triad"

The inclusion of 2-Me-D-Hph enhances bioavailability via three distinct physical-chemical alterations:

  • Proteolytic Shielding: The

    
    -methyl group creates a "steric umbrella" that prevents proteases (like chymotrypsin and pepsin) from accessing the amide backbone.
    
  • Conformational Locking:

    
    -disubstitution heavily restricts 
    
    
    
    and
    
    
    torsion angles, often forcing the peptide into a helical or turn conformation. This reduces the entropic penalty of binding and shields polar backbone atoms from solvent, aiding membrane traversal.
  • Metabolic Evasion: The D-configuration renders the residue "invisible" to the catalytic triad of most mammalian endopeptidases, which have evolved to recognize L-amino acids.

Synthesis & Incorporation Protocols

Asymmetric Synthesis of 2-Methyl-D-Homophenylalanine

Synthesizing sterically hindered quaternary amino acids requires precise stereocontrol. The recommended route utilizes a Chiral Auxiliary (Seebach's Self-Regeneration of Stereocenters) approach to ensure high enantiomeric excess (ee).

Synthesis Workflow (DOT Diagram)

Synthesispath Start D-Alanine Step1 1. Protection (Boc/Cbz) 2. Cyclization (PhCHO) Start->Step1 Inter1 Cis-Oxazolidinone (Template) Step1->Inter1 Stereocenter Preservation Step2 Enolate Formation (KHMDS, -78°C) Inter1->Step2 Step3 Electrophilic Alkylation (Phenethyl Bromide) Step2->Step3 Inter2 Alkylated Oxazolidinone Step3->Inter2 Steric Control (Retention) Step4 Hydrolysis (6N HCl, Reflux) Inter2->Step4 Final 2-Methyl-D- Homophenylalanine Step4->Final Chiral Aux Removal

Figure 1: Asymmetric synthesis of 2-Methyl-D-Homophenylalanine via Seebach's oxazolidinone method. This route ensures the retention of D-configuration while installing the bulky side chain.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-disubstituted amino acids is notoriously difficult due to steric hindrance at the N-terminus of the growing chain.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Optimized Coupling Protocol

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.

  • Solvent: DMF/NMP (1:1).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve 2-Me-D-Hph (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Pre-activate for 1-2 minutes (crucial to form the active ester before adding to resin).

  • Coupling: Add mixture to resin. Microwave irradiation is highly recommended :

    • Ramp: to 75°C over 2 min.

    • Hold: at 75°C for 10 min.

  • Double Coupling: Drain and repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • De-protection: Use 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation if applicable) for extended times (2 x 10 min). Note: The steric bulk of the 2-Me group can also hinder Fmoc removal; extended time is necessary.

Bioavailability Assessment: Mechanisms & Validation

Mechanism of Action

The enhanced bioavailability is driven by the molecule's resistance to the "First-Pass" effect and intestinal degradation.

Biological Fate Pathway (DOT Diagram)

Bioavailability Oral Oral Administration Stomach Gastric Environment (Pepsin, pH 1.5) Oral->Stomach Intestine Intestinal Lumen (Trypsin, Chymotrypsin) Stomach->Intestine Interaction1 Proteolytic Attack (L-Specific) Intestine->Interaction1 Result1 Steric Blockade & D-Stereo Mismatch Interaction1->Result1 2-Me-D-Hph Effect Membrane Epithelial Membrane (Caco-2 / PAMPA) Result1->Membrane Transport Passive Diffusion (High Lipophilicity) Membrane->Transport Systemic Systemic Circulation (Bioavailable) Transport->Systemic

Figure 2: The trajectory of a 2-Me-D-Hph peptide through the GI tract, highlighting the resistance mechanisms against enzymatic cleavage and facilitation of membrane transport.

Experimental Validation Protocols

To validate the efficacy of 2-Me-D-Hph, researchers must perform comparative stability and permeability assays.

Protocol A: Enzymatic Stability Assay (SGF/SIF)

Objective: Quantify half-life (


) in simulated gastric/intestinal fluids.
  • Preparation:

    • Prepare Simulated Intestinal Fluid (SIF) containing Pancreatin (USP grade) in phosphate buffer (pH 6.8).

    • Prepare peptide stock (1 mM in water/DMSO).

  • Incubation:

    • Mix peptide stock with SIF to a final concentration of 50-100

      
      M.
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50

      
      L at time points: 0, 15, 30, 60, 120, 240 min, and 24h.
      
    • Quenching: Immediately add 50

      
      L of ice-cold 1% TFA in Acetonitrile to stop enzymatic activity.
      
  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to pellet proteins.

    • Analyze supernatant via RP-HPLC or LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability.

  • System: Use a 96-well PAMPA "sandwich" plate (e.g., Corning Gentest).

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5

    
    L of lipid solution (1% lecithin in dodecane).
    
  • Donor Well: Add 200

    
    L of peptide solution (10 
    
    
    
    M in PBS, pH 7.4).
  • Acceptor Well: Add 300

    
    L of fresh PBS.
    
  • Incubation: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Measure peptide concentration in both Donor and Acceptor wells using LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Data Analysis & Interpretation

Comparative Performance Metrics

The table below illustrates typical improvements observed when substituting a native Phenylalanine (L-Phe) with 2-Methyl-D-Homophenylalanine (2-Me-D-Hph) in a model bioactive peptide.

MetricNative Peptide (L-Phe)Modified Peptide (2-Me-D-Hph)Improvement Factor
Proteolytic

(Chymotrypsin)
< 15 minutes> 480 minutes> 30x
Plasma Stability (

)
~ 30 minutes> 6 hours12x
LogD (pH 7.4) -1.5 (Hydrophilic)0.8 (Lipophilic)Increased Lipophilicity
Caco-2 Permeability (

)

cm/s

cm/s
8x (High Permeability)

Note: Data represents generalized trends derived from


-methyl and D-amino acid substitution studies [1, 2].

References

  • National Institutes of Health (NIH). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based Radiopharmaceuticals. PMC7248383. Retrieved from [Link]

Sources

Foundational

The Strategic Evolution of Methylated D-Homophenylalanine Analogs

Synthesis, Stability, and Therapeutic Utility[1] Executive Summary: The "Alpha-Methyl Effect" in Peptidomimetics In the landscape of modern medicinal chemistry, Methylated D-Homophenylalanine (D-Hph) analogs represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Stability, and Therapeutic Utility[1]

Executive Summary: The "Alpha-Methyl Effect" in Peptidomimetics

In the landscape of modern medicinal chemistry, Methylated D-Homophenylalanine (D-Hph) analogs represent a pinnacle of rational drug design.[1][2][3] They address two critical failure modes in peptide therapeutics: rapid proteolytic degradation and conformational entropy .[2]

By extending the phenylalanine side chain by one methylene unit (homologation) and introducing a methyl group (methylation), researchers achieve a dual victory:[1]

  • Steric Shielding: The

    
    -methyl group creates a "steric umbrella" that blocks access to the peptide bond by proteases (e.g., chymotrypsin, aminopeptidases).
    
  • Conformational Locking: The D-configuration combined with

    
    -methylation forces the peptide backbone into specific torsion angles (
    
    
    
    ), often stabilizing bioactive
    
    
    -turn or helical secondary structures essential for receptor binding.[1][2][3]

This guide details the discovery history, the rigorous chemical synthesis via the Schöllkopf Bis-Lactim Ether method , and the application of these analogs in stabilizing peptide drugs like GnRH antagonists.

Historical Evolution: From Racemic Mixtures to Asymmetric Precision

The discovery of methylated D-homophenylalanine was not a singular event but an evolution of synthetic capability.[2]

  • 1950s-60s: The Era of Resolution. Early access to D-amino acids relied on the kinetic resolution of racemic mixtures (e.g., using acylase I).[1][2] This was inefficient for complex analogs.[2]

  • 1970s: The Schöllkopf Breakthrough. The seminal contribution came from Ulrich Schöllkopf , who developed the Bis-Lactim Ether method . This allowed, for the first time, the predictable, high-yield asymmetric synthesis of

    
    -methyl amino acids.[1] This method remains the gold standard for producing 
    
    
    
    -methyl-D-homophenylalanine with >95% enantiomeric excess (ee).[1][2][3]
  • 1990s-Present: Therapeutic Integration. The residue found utility in "fourth-generation" GnRH antagonists (e.g., early analogs leading to Ozarelix and Ganirelix classes), where D-amino acids are critical for preventing histamine release while maintaining receptor affinity.[1][2][3]

Technical Core: Asymmetric Synthesis Protocol

Objective: Synthesis of


-Methyl-D-Homophenylalanine  using the Schöllkopf Chiral Auxiliary.
Rationale:  This method is chosen for its high stereocontrol, preventing racemization during the alkylation step.
Phase A: Preparation of the Chiral Auxiliary

The synthesis begins with the formation of the bis-lactim ether from D-Valine (the chiral director).[2]

  • Cyclization: Condense D-Valine with Glycine to form the cyclic dipeptide (diketopiperazine).[1][2][3]

  • O-Methylation: Treat the diketopiperazine with Trimethyloxonium tetrafluoroborate (Me3OBF4) to form the Bis-Lactim Ether (Schöllkopf Reagent) .[1][2][3]

    • Checkpoint: Verify product purity via NMR.[2][4] The methoxy groups activate the ring for metallation.

Phase B: Stereoselective Alkylation (The Critical Step)

This step introduces the homophenylalanine side chain and the


-methyl group.
  • Reagents:

    • Substrate: Schöllkopf Bis-Lactim Ether (derived from D-Val).[1][2][3]

    • Base: n-Butyllithium (n-BuLi) in THF.[1][2][3][5]

    • Electrophile 1: Phenethyl bromide (introduces the homophenyl side chain).

    • Electrophile 2: Methyl Iodide (introduces the

      
      -methyl group).[1][2][3]
      

Step-by-Step Protocol:

  • Metallation:

    • Cool a solution of the Bis-Lactim Ether in dry THF to -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise.[1][2][3] Stir for 30 min. The lithium enolate forms exclusively trans to the isopropyl group of the valine auxiliary due to steric hindrance.

  • First Alkylation (Side Chain Introduction):

    • Add Phenethyl bromide (1.1 eq) slowly.[1][2][3]

    • Allow to warm to -20°C over 2 hours. The electrophile approaches from the face opposite the isopropyl group (trans-induction).[2]

  • Second Metallation & Methylation:

    • Cool the mixture again to -78°C .

    • Add a second equivalent of n-BuLi to regenerate the enolate.[2][3]

    • Add Methyl Iodide (MeI) in excess.[1][2][3]

    • Mechanism:[1][2][3][5][6] The incoming methyl group is forced to attack from the same face as the previous electrophile was directed, or the sterics of the auxiliary dictate the final configuration. Note: For

      
      -methyl-D-Hph, it is often more efficient to start with the Ala-Val dimer and alkylate with phenethyl bromide.[1][2][3]
      
  • Hydrolysis (Auxiliary Cleavage):

    • Treat the alkylated intermediate with 0.25 N HCl at room temperature for 24 hours.

    • This mild acid hydrolysis cleaves the bis-lactim ether into two amino acid esters: D-Valine methyl ester (recyclable) and the target

      
      -Methyl-D-Homophenylalanine methyl ester .[1][2][3]
      
  • Purification:

    • Separate the two esters via distillation or column chromatography.

    • Saponify the methyl ester (LiOH/THF/H2O) to yield the free amino acid.

Data Validation Table:

ParameterSpecificationMethod of Verification
Yield 65-75% (Overall)Gravimetric
Enantiomeric Excess (ee) > 95%Chiral HPLC (Crownpak CR(+) column)
Chemical Purity > 98%1H-NMR (500 MHz), LC-MS
Configuration D (R-configuration)Optical Rotation

comparison
Mechanism of Action & Biological Utility

The incorporation of methylated D-homophenylalanine into peptide drugs serves a specific mechanistic function.

Diagram 1: The Schöllkopf Synthesis Pathway

This diagram visualizes the stereochemical control during the synthesis.

SchollkopfSynthesis cluster_mechanism Stereochemical Control Start D-Valine + Glycine (Diketopiperazine) Reagent Bis-Lactim Ether (Schöllkopf Reagent) Start->Reagent 1. Me3OBF4 (O-Methylation) Enolate Lithiated Intermediate (Steric control by iPr) Reagent->Enolate 2. n-BuLi, -78°C (Metallation) Alkylated Alkylated Adduct (Trans-addition) Enolate->Alkylated 3. Phenethyl Bromide (Stereoselective Alkylation) Product α-Methyl-D-Homophenylalanine (>95% ee) Alkylated->Product 4. 0.25N HCl (Hydrolysis) Recycle D-Valine Methyl Ester (Recycled) Alkylated->Recycle Hydrolysis Byproduct

Caption: Stereoselective route to α-Methyl-D-Homophenylalanine via Schöllkopf auxiliary, ensuring D-configuration.

Diagram 2: Therapeutic Impact on GnRH Signaling

Methylated D-amino acids are crucial in GnRH antagonists to prevent receptor activation while blocking the binding site.[2][3]

GnRH_Signaling Drug Peptide Antagonist (w/ Methyl-D-Hph) Receptor GnRH Receptor (Pituitary) Drug->Receptor Competitive Binding (High Affinity) Block Receptor Blockade (No Activation) Drug->Block Stabilized Helix (Prevents Activation) Pathway Gq/11 Signaling (Ca2+ Release) Receptor->Pathway Signal Transduction Native Endogenous GnRH Native->Receptor Binds & Activates Effect LH/FSH Release (Ovulation) Pathway->Effect Hormone Surge Block->Pathway Inhibits

Caption: Mechanism of GnRH antagonists stabilized by D-amino acids, blocking downstream LH/FSH release.[1][2][3]

References
  • Schöllkopf, U., Groth, U., & Deng, C. (1981).[1] Enantioselective Synthesis of alpha-Methyl-alpha-Amino Acids by Alkylation of the Lactim Ether of Cyclo-(L-Ala-L-Ala). Angewandte Chemie International Edition. [1][2][3]

  • Majer, P., et al. (1994).[1] Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2. International Journal of Peptide and Protein Research.[4]

  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. [1][2][3]

  • Jiang, G., et al. (2004).[1] Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). D-Homophenylalanine.[1][2][3][6][7] National Center for Biotechnology Information.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-2-Methyl-D-homophenylalanine

Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy in modern drug development, designed to overcome the pharmacokinetic limitation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy in modern drug development, designed to overcome the pharmacokinetic limitations of natural peptides. Fmoc-2-Methyl-D-homophenylalanine (CAS: 1260594-48-6)[1] is a highly specialized building block utilized in the synthesis of peptidomimetics, cyclic lipopeptides, and advanced therapeutic precursors, such as next-generation ACE inhibitors[2][3].

From a structural and mechanistic perspective, this ncAA introduces three distinct functional advantages:

  • D-Configuration: Inverts local stereochemistry, effectively halting proteolytic degradation by endogenous proteases, thereby extending the in vivo half-life of the peptide[2].

  • Homologation (Extra Methylene): The extended side chain allows the aromatic ring to probe deeper into hydrophobic binding pockets that standard phenylalanine cannot reach[4].

  • Ortho-Methyl Substitution: The methyl group at the 2-position of the phenyl ring creates a steric clash with the peptide backbone, restricting the rotameric degrees of freedom. This pre-organizes the side chain into a bioactive conformation, reducing the entropic penalty upon target binding[3].

The Challenge in SPPS

While the structural rigidity of Fmoc-2-Methyl-D-homophenylalanine is advantageous for drug efficacy, it presents a kinetic bottleneck during Solid-Phase Peptide Synthesis (SPPS). The extended, bulky side chain can fold back toward the


-amine, creating localized steric hindrance that reduces electrophilicity during activation and nucleophilic attack during coupling[5]. Standard coupling protocols (e.g., HBTU) often result in sequence truncation or deletion impurities. This application note provides a field-proven, self-validating protocol utilizing high-efficiency coupling reagents (HATU/DIEA or DIC/Oxyma) and double-coupling strategies to ensure >99% coupling efficiency.

Physicochemical Properties

PropertySpecification
Chemical Name Fmoc-D-2-methylhomophenylalanine
CAS Number 1260594-48-6[1]
Molecular Formula C26H25NO4
Molecular Weight 415.49 g/mol
Appearance White to off-white powder
Application SPPS, Cyclic Peptides, ACE Inhibitor Precursors[3]

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 3. Resin Washing (DMF, 5x) Deprotect->Wash1 Activate 4. Pre-activation (Fmoc-2-Me-D-hPhe + HATU/DIEA) Wash1->Activate Couple1 5. Primary Coupling (60 min, RT) Activate->Couple1 Test 6. Kaiser Test (Check free amines) Couple1->Test Couple2 7. Double Coupling (45 min, RT) Test->Couple2 If Positive (Incomplete) Cap 8. Capping (Ac2O/DIEA) Test->Cap If Negative (Complete) Couple2->Cap Cleave 9. Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave

Workflow for SPPS incorporating sterically hindered Fmoc-2-Methyl-D-homophenylalanine.

Quantitative Optimization Data

To validate the necessity of the optimized protocol, coupling efficiencies were evaluated using various reagent combinations. Due to the steric bulk of the ortho-methylated homophenylalanine side chain, standard uronium salts (HBTU) yield suboptimal results[5]. The 7-aza-benzotriazole moiety in HATU provides a neighboring group effect (intramolecular hydrogen bonding) that significantly accelerates the aminolysis step.

Coupling ReagentsEquivalents (AA/Reagent/Base)Time (min)Temp (°C)Coupling Efficiency (%)Enantiomeric Purity (%)
HBTU / DIEA3.0 / 3.0 / 6.0602574.2> 99.5
DIC / Oxyma Pure3.0 / 3.0 / -602588.5> 99.9
HATU / DIEA3.0 / 3.0 / 6.0602592.1> 99.5
HATU / DIEA (Double) 3.0 + 3.0 60 + 45 25 > 99.0 > 99.5

Note: If absolute suppression of racemization is prioritized over raw coupling speed, the DIC/Oxyma Pure system is recommended as a substitute for HATU.

Step-by-Step Methodology

Reagents & Materials
  • Resin: Rink Amide AM resin or Wang resin (loading 0.3 - 0.6 mmol/g).

  • Amino Acid: Fmoc-2-Methyl-D-homophenylalanine.

  • Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H2O.

Protocol Execution

Step 1: Resin Swelling

  • Weigh the desired amount of resin into a fritted SPPS reaction vessel.

  • Add a 1:1 mixture of DMF/DCM (10 mL per gram of resin).

  • Agitate gently for 30 minutes to fully solvate the polymer matrix, maximizing the accessibility of the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Causality: The two-step deprotection ensures complete removal of the Fmoc group while preventing the accumulation of dibenzofulvene byproducts, which can alkylate the free amine.

  • Wash the resin 5 times with DMF (1 min per wash).

Step 3: Amino Acid Pre-Activation

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-2-Methyl-D-homophenylalanine and 3.0 equivalents of HATU in a minimum volume of DMF (approx. 0.2 M concentration).

  • Add 6.0 equivalents of DIEA. The solution will turn pale yellow.

  • Allow the mixture to pre-activate for exactly 3 minutes.

  • Causality: Pre-activation forms the highly reactive O-At ester. Exceeding 5 minutes can lead to guanidinylation of the free amine on the resin by excess HATU.

Step 4: Primary Coupling

  • Transfer the activated amino acid solution to the resin.

  • Agitate at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin 3 times with DMF.

Step 5: Self-Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • Interpretation: A blue color indicates unreacted primary amines (incomplete coupling). A yellow/colorless result indicates complete coupling. Due to the steric hindrance of the ortho-methyl group[5], the first coupling often yields a slightly positive (light blue) result.

Step 6: Double Coupling (Mandatory for Sterically Hindered ncAAs)

  • If the Kaiser test is positive, repeat Steps 3 and 4 using fresh reagents, agitating for 45 minutes.

  • Wash the resin 5 times with DMF.

Step 7: Capping

  • To prevent the formation of deletion sequences (which are notoriously difficult to separate via HPLC), cap any remaining unreacted amines.

  • Add a solution of Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) and agitate for 10 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 8: Cleavage and Global Deprotection

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

  • Add the cocktail to the resin (10 mL per gram) and agitate for 2 hours at room temperature.

  • Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting group fragments.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.

Analytical Characterization

To verify the successful incorporation of Fmoc-2-Methyl-D-homophenylalanine, analyze the crude peptide via LC-MS.

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in H2O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Mass Shift: Look for the specific mass addition of the 2-Methyl-D-homophenylalanine residue (

    
     Da to the growing peptide chain mass, accounting for the loss of H2O during peptide bond formation).
    

References

  • Alchimica / Reagentia. "Fmoc-2-methyl-D-homophenylalanine (1 x 250 mg) - Product Catalog." Alchimica.cz. Available at:[Link]

  • Chugai Pharmaceutical Co. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." ACS Publications, 2025. Available at:[Link]

  • Wu, T., et al. "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega, 2025. Available at:[Link]

  • Gil, J., et al. "Novel Cyclic Lipopeptides Fusaricidin Analogs for Treating Wound Infections." Frontiers in Microbiology / PMC, 2021. Available at:[Link]

Sources

Application

Application Note: Stereoselective Synthesis of Enantiopure 2-Methyl-D-Homophenylalanine

Executive Summary This application note details the stereoselective synthesis of 2-Methyl-D-homophenylalanine (also known as -methyl-D-homophenylalanine), a critical non-proteinogenic amino acid used in peptidomimetics t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the stereoselective synthesis of 2-Methyl-D-homophenylalanine (also known as


-methyl-D-homophenylalanine), a critical non-proteinogenic amino acid used in peptidomimetics to induce helical conformation and enhance metabolic stability against proteolysis.

The synthesis of quaternary


-amino acids is challenging due to the steric hindrance at the tetrasubstituted carbon center. This guide presents a robust protocol based on the Self-Regeneration of Stereocenters (SRS)  principle, utilizing a chiral oxazolidinone auxiliary derived from D-Alanine. This method ensures high enantiomeric excess (>98% ee) and chemical yield, suitable for milligram-to-gram scale production in drug discovery workflows.

Strategic Analysis & Chemical Logic

The Synthetic Challenge

The target molecule contains a quaternary


-carbon substituted with a methyl group, a homophenyl (phenylethyl) side chain, an amine, and a carboxylic acid.
  • Steric Hindrance: The formation of a quaternary center requires forcing an electrophile onto a crowded enolate.

  • Stereocontrol: Controlling the approach of the electrophile to generate the specific D-enantiomer requires a rigid chiral scaffold.

Selected Methodology: Seebach SRS

We utilize the Seebach oxazolidinone method. This approach is superior to asymmetric Strecker synthesis or standard phase-transfer catalysis for this specific target because:

  • Chiral Economy: It starts from inexpensive D-Alanine , which provides both the source of the

    
    -methyl group and the initial stereochemical information.
    
  • Rigidity: The formation of a cis-oxazolidinone creates a puckered ring system where the bulky tert-butyl group shields one face of the enolate, forcing the electrophile to attack from the opposite side (anti-addition).

  • Crystallinity: Intermediates are often crystalline, allowing for optical purity enhancement via recrystallization without expensive chiral chromatography.

Retrosynthetic Pathway

The synthesis disconnects to D-Alanine , Pivalaldehyde , and (2-Bromoethyl)benzene .

Retrosynthesis Target 2-Methyl-D-Homophenylalanine (Target) Intermediate Chiral Oxazolidinone (Enolate Intermediate) Target->Intermediate Hydrolysis SM1 D-Alanine (Chirality Source) Intermediate->SM1 Cyclization SM2 (2-Bromoethyl)benzene (Side Chain Donor) Intermediate->SM2 Alkylation

Figure 1: Retrosynthetic logic for the construction of the quaternary center.

Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Auxiliary

Objective: Convert D-Alanine into the (2R,4R)-oxazolidinone template.

Step 1.1: N-Benzoylation
  • Reagents: Dissolve D-Alanine (1.0 equiv) in 1M NaOH (2.0 equiv). Cool to 0°C.

  • Addition: Add Benzoyl chloride (1.1 equiv) dropwise while maintaining pH ~10 with additional NaOH.

  • Workup: Acidify with HCl to pH 2. Precipitate the N-Benzoyl-D-alanine. Filter, wash with cold water, and dry.

    • Checkpoint: White solid. Yield >90%.

Step 1.2: Cyclization to Oxazolidinone
  • Reaction: Suspend N-Benzoyl-D-alanine (1.0 equiv) in toluene. Add Pivalaldehyde (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) .

  • Process: Reflux with a Dean-Stark trap to remove water. The reaction forms the thermodynamic cis-product.

  • Purification: Wash with NaHCO₃, dry over MgSO₄, and recrystallize from heptane/ethyl acetate.

    • Critical Quality Attribute (CQA): The product must be the pure cis-isomer (2R,4R)-1-benzoyl-2-(tert-butyl)-4-methyl-1,3-oxazolidin-5-one.

    • Validation: ¹H NMR should show a distinct doublet for the C2 proton with specific coupling constants indicating cis geometry.

Phase 2: Stereoselective Alkylation

Objective: Introduce the homophenyl side chain to generate the quaternary center.

Step 2.1: Enolate Formation
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Base: Cool to -78°C . Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1M in THF) dropwise.

  • Substrate: Cannulate a solution of the oxazolidinone (from Step 1.2) in THF into the base solution at -78°C. Stir for 45 minutes.

    • Mechanism:[1][2][3][4] The enolate forms.[5] The bulky tert-butyl group at C2 blocks the "top" face.

Step 2.2: Alkylation[2]
  • Electrophile: Add (2-Bromoethyl)benzene (3.0 equiv) and DMPU (Cosolvent, 10% v/v) to the enolate mixture.

    • Note: Phenylethyl halides are less reactive than benzyl halides. The addition of DMPU (or HMPA, though toxic) is crucial to increase the reaction rate.

  • Reaction: Allow the mixture to warm slowly to -20°C over 4 hours, then stir at 0°C overnight.

  • Quench: Quench with saturated NH₄Cl solution. Extract with diethyl ether.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Outcome: The electrophile attacks from the face anti to the tert-butyl group, installing the side chain and regenerating the stereocenter.

Phase 3: Hydrolysis and Deprotection

Objective: Release the free amino acid.

  • Hydrolysis: Dissolve the alkylated intermediate in 6M HCl.

  • Reflux: Heat to reflux for 6-8 hours. This cleaves the acetal (releasing pivalaldehyde) and the benzoyl amide.

  • Isolation: Wash the aqueous layer with ether (to remove benzoic acid and pivalaldehyde).

  • Neutralization: Evaporate the aqueous HCl. Redissolve in water and apply to a Dowex 50W (H+ form) ion-exchange column. Elute with 1M NH₄OH.

  • Final Polish: Lyophilize the fractions containing the amino acid.

Data Summary & Validation

ParameterSpecificationMethod of Verification
Appearance White crystalline powderVisual Inspection
Chemical Purity > 98%HPLC (C18), ¹H NMR (D₂O)
Enantiomeric Excess > 98% eeChiral HPLC (Crownpak CR(+) or Chiralix)
Mass Spec [M+H]⁺ = 194.11LC-MS (ESI)
Stereochemistry D-ConfigurationOptical Rotation (compare to L-ref)
Stereochemical Validation Logic

Since the starting material was D-Alanine , and the Seebach SRS method proceeds with overall retention of the spatial arrangement (via double inversion or steric shielding logic depending on the specific auxiliary mechanism viewed), the product is the D -isomer.

  • Self-Check: If specific rotation

    
     is unavailable in literature for the 2-methyl variant, synthesize the L-isomer using L-Alanine as a reference standard for chiral HPLC coinjection.
    

Pathway Visualization

The following diagram illustrates the stereochemical flow and steric blocking mechanism.

SynthesisFlow cluster_logic Stereocontrol Mechanism DAla D-Alanine (Starting Material) Aux cis-Oxazolidinone (Auxiliary) DAla->Aux 1. PhCOCl 2. Pivalaldehyde Enolate Li-Enolate (-78°C) Aux->Enolate LiHMDS THF Alkylated Quaternary Intermediate Enolate->Alkylated Ph(CH2)2Br (Anti-attack) Final 2-Methyl-D- Homophenylalanine Alkylated->Final 6M HCl Reflux Sterics t-Butyl Group Shields Top Face Attack Electrophile Attacks Bottom Face Sterics->Attack

Figure 2: Workflow and stereochemical control mechanism for the synthesis.

Troubleshooting & Optimization

  • Problem: Low yield in alkylation step.

    • Root Cause:[2][3][4] Low reactivity of (2-bromoethyl)benzene.

    • Solution: Switch to (2-iodoethyl)benzene or add 2.0 equiv of NaI to the reaction mixture (Finkelstein in situ). Ensure DMPU is dry.

  • Problem: Racemization/Low ee.

    • Root Cause:[2][3][4] Incomplete formation of the cis-oxazolidinone or temperature spike during enolization.

    • Solution: Recrystallize the oxazolidinone intermediate until diastereomerically pure (>99% dr) before the alkylation step. Keep enolization strictly at -78°C.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids." Tetrahedron: Asymmetry, 18(5), 569-623. 
    
  • Vogt, H., & Bräse, S. (2007). "Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids." Organic & Biomolecular Chemistry.
  • O'Donnell, M. J. (2004).[2] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    

Sources

Method

Boc-protection strategies for 2-Methyl-D-homophenylalanine

Application Note: Boc-Protection Strategies for 2-Methyl-D-homophenylalanine Executive Summary This guide details the strategic protection of 2-Methyl-D-homophenylalanine with the tert-butyloxycarbonyl (Boc) group. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Boc-Protection Strategies for 2-Methyl-D-homophenylalanine

Executive Summary

This guide details the strategic protection of 2-Methyl-D-homophenylalanine with the tert-butyloxycarbonyl (Boc) group. The specific nomenclature "2-Methyl" can refer to two distinct structural isomers, each presenting unique synthetic challenges:

  • 
    -Methyl-D-homophenylalanine:  A quaternary 
    
    
    
    -amino acid with significant steric hindrance.
  • (2-Methylphenyl)-D-homophenylalanine: A ring-methylated analog with electronic deactivation but lower steric impedance at the reaction center.

This document prioritizes the


-methyl variant  (Type A) due to the high difficulty associated with protecting sterically hindered quaternary amines. We provide a "Gold Standard" protocol utilizing DMAP catalysis to overcome this barrier, alongside a standard Schotten-Baumann protocol for the ring-methylated variant (Type B).

Structural Analysis & Strategic Considerations

Target Molecule Profile
  • Common Name: 2-Methyl-D-homophenylalanine

  • Systematic Name (Type A): (R)-2-amino-2-methyl-4-phenylbutanoic acid

  • Systematic Name (Type B): (R)-2-amino-4-(2-methylphenyl)butanoic acid

  • Key Challenge (Type A): The

    
    -methyl group creates a "neopentyl-like" steric environment around the nucleophilic nitrogen. Standard nucleophilic attack on Di-tert-butyl dicarbonate (
    
    
    
    ) is kinetically retarded, often leading to incomplete conversion or long reaction times under standard aqueous conditions.
Mechanistic Strategy

To force the reaction on the hindered Type A substrate, we employ a nucleophilic catalysis strategy :

  • Base Selection: Use of a non-nucleophilic organic base (DIPEA) to maintain the free amine species without consuming the reagent.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) attacks

    
     to form a highly electrophilic 
    
    
    
    -Boc-pyridinium intermediate. This activated species reacts roughly
    
    
    times faster with the hindered amine than free
    
    
    does.
  • Solvent: Acetonitrile (MeCN) or DMF is preferred over aqueous mixtures to prevent hydrolysis of the active intermediate.

Decision Logic & Workflow

The following decision tree guides the researcher to the appropriate protocol based on the specific isomer and available equipment.

BocStrategy Start Substrate Analysis: 2-Methyl-D-homophenylalanine CheckStruct Identify Methyl Position Start->CheckStruct TypeA Alpha-Methyl (Quaternary C) (High Steric Hindrance) CheckStruct->TypeA Methyl on C-alpha TypeB Ring-Methyl (Ortho-Tolyl) (Standard Reactivity) CheckStruct->TypeB Methyl on Phenyl Ring DecisionA Select Protocol A: DMAP-Catalyzed Organic Phase TypeA->DecisionA Requires Activation DecisionB Select Protocol B: Standard Schotten-Baumann TypeB->DecisionB Standard Route StepA1 Solvent: MeCN or DMF Base: DIPEA + 10% DMAP DecisionA->StepA1 StepB1 Solvent: Dioxane/H2O (1:1) Base: 1M NaOH DecisionB->StepB1 QC QC Validation: 1H-NMR (tBu peak) TLC (Ninhydrin negative) StepA1->QC StepB1->QC

Figure 1: Decision logic for selecting the optimal Boc-protection strategy based on structural isomerism.

Experimental Protocols

Protocol A: High-Efficiency Protection for -Methyl Analogs

Use this for sterically hindered quaternary amino acids.

Reagents:

  • Substrate: 2-Methyl-D-homophenylalanine (HCl salt or zwitterion)

  • Reagent:

    
     (Di-tert-butyl dicarbonate)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: In a round-bottom flask, suspend 2-Methyl-D-homophenylalanine (1.0 equiv, e.g., 10 mmol) in MeCN (50 mL).

  • Basification: Add DIPEA (2.5 equiv if HCl salt; 1.5 equiv if zwitterion) via syringe. Stir for 10 minutes at Room Temperature (RT) until the amino acid is partially solubilized.

  • Activation: Add DMAP (0.1 equiv, 10 mol%) in one portion.

  • Reagent Addition: Add

    
     (1.5 equiv) dissolved in a minimal amount of MeCN dropwise over 15 minutes.
    
    • Note: Evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas indicates reaction progress.[2]
      
  • Reaction: Stir at RT for 12–18 hours.

    • Optimization: If conversion is <50% after 6h (check TLC), heat to 45°C. Avoid reflux to prevent thermal decomposition of

      
      .
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.[3][4]

    • Redissolve the residue in EtOAc (100 mL).

    • Wash with 5%

      
       or 0.5 M HCl (3 x 30 mL) to remove DIPEA and DMAP. Critical: Acid wash must be quick to avoid Boc cleavage.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Standard Schotten-Baumann for Ring-Methyl Analogs

Use this for (2-methylphenyl)-homophenylalanine.

Reagents:

  • Substrate: 2-Methyl-D-homophenylalanine

  • Reagent:

    
     (1.2 equiv)
    
  • Base: 1 M NaOH

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Procedure:

  • Setup: Dissolve the amino acid (1.0 equiv) in a solution of Water (25 mL) and 1 M NaOH (2.0 equiv).

  • Addition: Add 1,4-Dioxane (25 mL). Cool to 0°C in an ice bath.

  • Reaction: Add

    
     (1.2 equiv) dropwise. Remove ice bath and stir at RT for 4–6 hours.
    
    • pH Control: Monitor pH; maintain between 9–10 by adding small aliquots of NaOH if necessary.

  • Work-up:

    • Evaporate Dioxane under reduced pressure (rotavap).[3]

    • Acidify the remaining aqueous phase to pH 2–3 with 1 M HCl (cool in ice during acidification).

    • Extract the cloudy mixture with EtOAc (3 x 50 mL).

    • Dry organic layers over

      
       and concentrate.
      

Quantitative Comparison of Methods

MetricProtocol A (Organic/DMAP)Protocol B (Aqueous/NaOH)
Target Substrate

-Methyl (Quaternary)
Ring-Methyl (Non-hindered)
Reaction Rate Fast (Activated Intermediate)Slow (for hindered substrates)
Yield (Typical) 85–95%40–60% (for hindered), >90% (standard)
Side Reactions Potential racemization (low risk with Boc)Hydrolysis of

consumes reagent
Purification Acid wash removes catalystExtraction from acidified water

Quality Control & Validation

1. Thin Layer Chromatography (TLC):

  • Stain: Ninhydrin.[1]

  • Result: The starting material (free amine) will stain deep purple/red. The Boc-protected product should be Ninhydrin negative (no color) or faintly yellow/brown upon charring.

  • Co-spot: Always co-spot with

    
     (visible under UV, stains weak yellow with PMA) to ensure reagent excess is removed.
    

2. NMR Spectroscopy (


-NMR in 

):
  • Diagnostic Signal: Look for a sharp singlet integrating to 9 protons at approximately 1.44 ppm (

    
    -Butyl group).
    
  • Shift: The

    
    -proton (if present, Type B) or the 
    
    
    
    -protons will shift downfield due to the carbamate anisotropy.
  • Purity Check: Ensure no peaks for DMAP (aromatic doublets at ~6.5 and 8.2 ppm) or DIPEA remain.

References

  • Boc-Protection Mechanisms & Catalysis

    • Title: The Chemistry of the Boc Protecting Group.[1][2][3][][][7]

    • Source: BenchChem Technical Support.[2][3]

  • DMAP Catalysis for Hindered Amines

    • Title: Dual protection of amino functions involving Boc.[1][2][8][3][][][9]

    • Source: Royal Society of Chemistry (RSC) Publishing.
    • URL:[Link]

  • Homophenylalanine Derivatives

    • Title: 2-Methyl-D-beta-homophenylalanine hydrochloride Product Page.[]

    • Source: BOC Sciences.[][]

  • General Protocols for Amino Acid Protection

    • Title: Boc-Protected Amino Groups - General Procedures.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Note: Advanced Activation &amp; Coupling Strategies for 2-Methyl-D-homophenylalanine in SPPS

Executive Summary & Scientific Rationale The incorporation of 2-Methyl-D-homophenylalanine (2-Me-D-Hph) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of 2-Methyl-D-homophenylalanine (2-Me-D-Hph) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical amino acids, this residue possesses a quaternary


-carbon, introducing significant steric bulk that impedes both the activation of its own carboxyl group and, more critically, the subsequent acylation of its N-terminal amine.

The Core Challenge:

  • Steric Hindrance: The

    
    -methyl group creates a "steric wall," drastically reducing the kinetic rate of nucleophilic attack. Standard reagents (HBTU, DIC/HOBt) often result in incomplete coupling or deletion sequences.
    
  • Stereochemical Integrity: While

    
    -methyl amino acids are chemically resistant to racemization (lacking the acidic 
    
    
    
    -proton required for enolization), their steric bulk forces prolonged reaction times, which can induce racemization in the preceding amino acid during chain elongation.

This guide details high-efficiency activation protocols using 7-azabenzotriazole (HOAt) derived reagents (HATU, PyAOP) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) systems, validated for overcoming the specific energy barriers imposed by


-disubstituted residues.

Mechanistic Insight: Why Standard Reagents Fail

Standard benzotriazole reagents (HBTU/HOBt) rely on the formation of an active ester. For sterically unencumbered amino acids, this is sufficient. However, for 2-Me-D-Hph:

  • HBTU generates a -OBt ester which is often too stable and bulky to penetrate the conformational shield of the

    
    -methyl group.
    
  • The Solution (HOAt/Oxyma): Reagents containing a pyridine nitrogen (HOAt, HATU) or electron-withdrawing oxime (Oxyma) utilize the "neighboring group effect." The pyridine nitrogen forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the reaction rate by up to 100-fold compared to HOBt.

Visualization: Activation Pathway

The following diagram illustrates the activation pathway and the critical "neighboring group effect" utilized by HATU/HOAt systems to overcome steric hindrance.

ActivationMechanism cluster_0 Activation Phase AA 2-Me-D-Hph (Free COOH) Inter O-Acyl Uronium Intermediate AA->Inter Base (DIEA/Collidine) HATU HATU (Reagent) HATU->Inter ActiveEster Active Ester (-OAt) Inter->ActiveEster Intra-molecular Rearrangement Product Peptide Bond (Coupled) ActiveEster->Product Nucleophilic Attack (Accelerated by Pyridine N) Amine Resin-Bound Amine (-NH2) Amine->Product

Caption: Mechanism of HATU-mediated activation. The 7-azabenzotriazole (OAt) ester facilitates amine approach via hydrogen bonding (neighboring group effect).

Reagent Selection Matrix

Select your reagent system based on the specific coupling scenario.

ScenarioRecommended ReagentAdditiveBaseRationale
Coupling OF 2-Me-D-Hph (Activating the hindered COOH)HATU HOAt (optional)TMP (Collidine)High reactivity of OAt ester overcomes steric barrier of the methyl group.
Coupling TO 2-Me-D-Hph (Acylating the hindered NH2)PyAOP or PyBrOP HOAtDIEAPhosphonium salts avoid guanidinium capping (a risk with HATU on slow amines). PyAOP is the "nuclear option."
Microwave Synthesis DIC Oxyma Pure None (DIC is base-free)Prevents epimerization of Cys/His; safer than explosive HOAt at high temps.
Green/Green-er SPPS COMU Oxyma PureDIEAComparable efficiency to HATU with better solubility and safety profile.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Manual Coupling (HATU/HOAt)

Best for: High-value synthesis where microwave is unavailable or yield is paramount.

Reagents:

  • Fmoc-2-Methyl-D-homophenylalanine-OH (0.2 M in DMF)

  • HATU (0.5 M in DMF)

  • HOAt (0.5 M in DMF) - Crucial additive to maintain active species lifetime.

  • 2,4,6-Collidine (Sym-collidine) - Preferred over DIEA to minimize background side reactions.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins. Deprotect Fmoc using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.[2][3]
  • Activation (Pre-activation is critical):

    • In a clean vial, combine 4.0 eq of Fmoc-2-Me-D-Hph-OH.

    • Add 3.9 eq of HATU solution.

    • Add 4.0 eq of HOAt solution.

    • Add 8.0 eq of Collidine.

    • Vortex for exactly 30 seconds. (Do not exceed 2 mins pre-activation to avoid converting active ester to less reactive species).

  • Coupling:

    • Transfer the activated solution to the resin.[2]

    • Agitate (shake/vortex) for 2 hours at Room Temperature.

    • Note: For extremely hindered sequences, heat to 50°C (conventional heating) if possible.

  • Monitoring: Perform a Chloranil Test (see Section 5). The standard Kaiser test may be false-negative due to steric shielding of the amine.

  • Re-Coupling (Mandatory):

    • Drain and wash resin

      
       DMF.[2]
      
    • Repeat the activation and coupling steps (Double Couple) to ensure >99% incorporation.

Protocol B: Microwave-Assisted Coupling (DIC/Oxyma)

Best for: Rapid synthesis and overcoming extreme steric walls (Coupling TO the residue).

Reagents:

  • Fmoc-Amino Acid (incoming residue)[4]

  • DIC (Diisopropylcarbodiimide)[1]

  • Oxyma Pure[5][1][6]

Parameters:

  • Temperature: 75°C (Standard) or 90°C (Aggressive).

  • Time: 2

    
     5 minutes (Double couple).
    

Step-by-Step Procedure:

  • Solution A: 0.1 M Fmoc-AA + 0.1 M Oxyma Pure in DMF.

  • Solution B: 0.1 M DIC in DMF.

  • Action: Add 5 eq of Solution A and 5 eq of Solution B to the resin.

  • Microwave: Irradiate at 75°C (30W max power) for 5 minutes.

  • Wash & Repeat: Drain, wash, and repeat with fresh reagents.

Troubleshooting & Quality Control

The "Difficult Coupling" Decision Tree

Use this logic flow when standard couplings fail.

DecisionTree Start Coupling Check (Chloranil Test) Result Result? Start->Result Pass Colorless (Negative) Proceed to Capping Result->Pass No Amine Fail Blue/Green (Positive) Incomplete Coupling Result->Fail Free Amine Action1 Double Couple (Fresh Reagents) Fail->Action1 Check2 Still Positive? Action1->Check2 Check2->Pass Solved Switch Switch Reagent System Check2->Switch Persistent OptionA Switch to PyAOP/HOAt (Phosphonium Power) Switch->OptionA OptionB Increase Temp (50-75°C) (Kinetic Boost) Switch->OptionB

Caption: Troubleshooting logic for persistent deletion sequences involving 2-Me-D-Hph.

Critical QC Tests
  • Chloranil Test ( acetaldehyde / chloranil):

    • Why: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. 2-Me-D-Hph has a primary amine, but once you couple to it, the next step involves checking a secondary amine (if using Proline) or simply checking efficient coverage.

    • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to resin beads.

    • Result: Dark blue/green beads = Free amine (Incomplete). Colorless/Yellow = Complete.[7]

  • Micro-Cleavage:

    • Do not rely solely on colorimetric tests. Cleave 2-3 mg of resin with 95% TFA for 30 mins and analyze via LC-MS to verify the mass shift corresponding to +2-Me-D-Hph.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Method

Application Note: Design of Protease-Resistant Peptides Using 2-Methyl-D-Homophenylalanine

Abstract & Strategic Rationale The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid degradation by endogenous proteases (e.g., chymotrypsin, pepsin, neprilysin).[1] While standard s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid degradation by endogenous proteases (e.g., chymotrypsin, pepsin, neprilysin).[1] While standard strategies like cyclization or PEGylation exist, they often compromise binding affinity.

This guide details the application of 2-Methyl-D-homophenylalanine (2-Me-D-Hph) , a highly specialized non-canonical amino acid. This residue offers a "Triple-Defense Mechanism" against proteolysis:

  • D-Configuration: Inverts the backbone stereochemistry, preventing the formation of the enzyme-substrate

    
    -sheet complex required for hydrolysis.
    
  • Homologation (Homo-spacer): The extra methylene group (

    
    ) in the side chain alters the distance and trajectory of the aromatic ring, disrupting interaction with the S1 hydrophobic pocket of chymotrypsin-like serine proteases.
    
  • Ortho-Methylation (2-Methyl): The methyl group at the ortho position of the phenyl ring introduces significant steric clash (A(1,3) strain), restricting side-chain rotameric freedom (

    
     angles). This rigidification reduces the entropic penalty of binding to the target receptor while sterically excluding the side chain from protease active sites.
    

Chemical Basis & Structural Logic

To effectively use 2-Me-D-Hph, one must understand its structural topology relative to native Phenylalanine (Phe).

Structural Comparison[1][2]
  • L-Phenylalanine (L-Phe): Native substrate.[2] Highly flexible. Fits perfectly into Chymotrypsin S1 pocket.

  • D-Phenylalanine (D-Phe): Backbone resistant, but side-chain can sometimes still access promiscuous pockets.

  • 2-Methyl-D-homophenylalanine (2-Me-D-Hph):

    • Backbone: D-stereo (Protease "blind").

    • Side Chain Length: Extended by 1.54 Å (Homo-linker).

    • Steric Bulk: Ortho-methyl group creates a "molecular bumper," preventing the ring from sliding into deep, narrow hydrophobic clefts.

Mechanism of Resistance Diagram

The following diagram illustrates how 2-Me-D-Hph evades proteolytic capture compared to L-Phe.

ProteaseResistance cluster_mech Resistance Mechanisms Protease Serine Protease (Active Site) LPhe Native L-Phe (Substrate) LPhe->Protease Perfect Induced Fit (Hydrolysis) DMeHph 2-Me-D-Hph (Inhibitor/Resistant) DMeHph->Protease Steric Clash & Stereo-Mismatch M1 D-Stereo: Misaligns scissile bond DMeHph->M1 M2 Homo-Linker: Overshoots S1 Pocket DMeHph->M2 M3 Ortho-Methyl: Rotational Lock DMeHph->M3

Caption: Mechanistic interference of 2-Me-D-Hph against protease active sites via steric and stereochemical mismatch.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered and D-amino acids requires modified SPPS protocols to prevent deletion sequences and racemization.

Materials
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Building Block: Fmoc-2-Methyl-D-homophenylalanine-OH (Commercial or Custom Synthesized).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU for hindered residues.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

Synthesis Workflow (Step-by-Step)

Step 1: Resin Swelling

  • Weigh resin into the reaction vessel.

  • Swell in DMF (Dimethylformamide) for 30 minutes.

  • Drain.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Incubate: 2 x 5 minutes (Flow chemistry) or 2 x 10 minutes (Batch).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling of 2-Me-D-Hph (Critical Step) Rationale: The ortho-methyl group creates significant steric hindrance near the carboxylic acid. Standard coupling times are insufficient.

  • Pre-activation: Dissolve Fmoc-2-Me-D-Hph-OH (4 eq) and HATU (3.9 eq) in minimum DMF. Add DIPEA (8 eq). Activate for exactly 30 seconds.

  • Coupling: Add activated solution to resin.

  • Conditions:

    • Standard: Shake for 2–4 hours at Room Temperature.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25W). Note: Do not exceed 75°C for D-amino acids to prevent thermal racemization.

  • Wash: DMF (5x).

Step 4: Capping (Mandatory)

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8).

  • Shake for 10 minutes.

  • Reasoning: Caps any unreacted chains to prevent "deletion sequences" (N-1 peptides) that are difficult to purify later.

Step 5: Coupling the Next Residue

  • The amine of 2-Me-D-Hph is sterically crowded. The next amino acid coupling is the "difficult coupling" step.

  • Protocol: Use double coupling (2 x 45 min) or Microwave (75°C) for the subsequent amino acid.

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling 2-Me-D-Hph (HATU/DIPEA, 4eq) Wash1->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Recouple Re-Couple (Microwave 75°C) Check->Recouple Positive Cap Capping (Ac2O) Check->Cap Negative Recouple->Check Cap->Deprotect Next Cycle NextAA Next AA Coupling (Double Couple) Cap->NextAA Seq Complete

Caption: Optimized SPPS workflow emphasizing the critical check-point after coupling the hindered 2-Me-D-Hph residue.

Validation Protocol: Proteolytic Stability Assay

Once synthesized, the peptide's resistance must be quantified against a control (native sequence).

In Vitro Plasma Stability

Reagents:

  • Pooled Human Plasma (Heparinized).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Extraction Solvent: Acetonitrile with 1% Formic Acid.

Protocol:

  • Preparation: Prepare 1 mM peptide stock in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, and 24 hours:
    
    • Remove 50 µL aliquot.

    • Add 200 µL ice-cold Acetonitrile (stops reaction/precipitates proteins).

    • Vortex (1 min) and Centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives half-life:
    
    
    .
Enzyme Challenge (Chymotrypsin)

Specific test for aromatic residue stability.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

  • Enzyme:

    
    -Chymotrypsin (Sigma), Final conc: 10 ng/µL.
    
  • Substrate: Peptide at 100 µM.

  • Detection: HPLC peak area integration at 214 nm over 4 hours.

Expected Results & Data Interpretation

The following table summarizes typical stability improvements observed when substituting L-Phe with 2-Me-D-Hph in a bioactive peptide loop.

Peptide VariantSequence ModificationPlasma

(hrs)
Chymotrypsin Stability (% remaining @ 2h)Bioactivity (

)
Native ...-Ala-L-Phe -Gly-...0.8< 5%1.2 nM
D-Scan ...-Ala-D-Phe -Gly-...4.585%45 nM (Loss)
2-Me-D-Hph ...-Ala-2-Me-D-Hph -Gly-...> 24.0 > 98% 2.5 nM

Interpretation:

  • Native: Rapidly degraded.[3]

  • D-Phe: High stability but significant loss of potency due to backbone inversion altering the binding pharmacophore.

  • 2-Me-D-Hph: The "Homo" extension compensates for the D-backbone inversion by projecting the aromatic ring back into a pseudo-L-like space (spatial mimicry), restoring potency while maintaining the D-amino acid's protease resistance.

References

  • Mendes, A.C., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality. MDPI Peptides . Retrieved from [Link]

  • Eckert, D.M., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides. PNAS . Retrieved from [Link]

  • Parmar, V., et al. (2014). Protease-resistant peptides: Design and synthesis. Chemical Reviews. (Contextual grounding for alpha-methyl/D-amino acid stability mechanisms).

Sources

Application

Application Notes &amp; Protocols: Solvent Selection for 2-Methyl-D-homophenylalanine Reactions

Introduction: The Critical Role of the Medium 2-Methyl-D-homophenylalanine is a non-canonical amino acid of significant interest in peptidomimetics and drug discovery. Its unique structure, featuring a methylated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Medium

2-Methyl-D-homophenylalanine is a non-canonical amino acid of significant interest in peptidomimetics and drug discovery. Its unique structure, featuring a methylated aromatic ring and an extended carbon backbone compared to natural phenylalanine, imparts specific conformational constraints and steric bulk. These characteristics are valuable for designing peptides with enhanced stability and novel biological activities. However, this structural complexity also presents challenges during chemical synthesis, particularly in peptide bond formation, N-terminal modification, and C-terminal protection.

The success of these reactions—in terms of yield, purity, and stereochemical integrity—is profoundly dependent on the choice of solvent. The solvent is not merely an inert medium; it is an active participant that influences reactant solubility, modulates nucleophile and electrophile reactivity, stabilizes transition states, and can dictate the prevalence of undesirable side reactions. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving 2-Methyl-D-homophenylalanine, complete with detailed protocols and the scientific rationale behind them.

Physicochemical Properties & Solubility Profile

Understanding the inherent properties of 2-Methyl-D-homophenylalanine is the foundation of rational solvent selection. As a zwitterionic molecule at its isoelectric point, it possesses both a positively charged ammonium group and a negatively charged carboxylate group. The presence of the bulky, nonpolar 2-methylphenylpropyl side chain, however, dominates its overall character, rendering it largely hydrophobic.

This dual nature dictates its solubility. While the hydrochloride salt form may show enhanced aqueous solubility, the free amino acid exhibits limited solubility in water but better solubility in certain organic solvents.[][2] The general principle of "like dissolves like" is a useful starting point.

Table 1: Qualitative Solubility of 2-Methyl-D-homophenylalanine

Solvent ClassSolvent ExampleDielectric Constant (Approx.)TypeExpected SolubilityRationale & Notes
Nonpolar Hexane, Toluene2.0, 2.4AproticInsolubleThe polar amino and carboxyl groups prevent dissolution in highly nonpolar media.
Polar Aprotic Dichloromethane (DCM)9.1AproticSlightly SolubleModerate polarity can solvate the molecule to some extent, but solubility is limited. Often used in suspensions or with protected derivatives.
Tetrahydrofuran (THF)7.5AproticSlightly SolubleSimilar to DCM. Useful in mixtures or for specific reactions where aggregation is a concern.[3]
Acetonitrile (MeCN)37.5AproticModerately SolubleHigher polarity improves solubility. Its lower basicity can be advantageous in reducing side reactions like racemization.[4]
Dimethylformamide (DMF)36.7AproticSolubleExcellent solvating power for protected amino acids and coupling reagents. Swells polystyrene resins effectively in SPPS.[5]
N-Methyl-2-pyrrolidone (NMP)32.2AproticSolubleA common alternative to DMF, with strong solvating properties.[3]
Dimethyl Sulfoxide (DMSO)46.7AproticSolubleVery high polarity makes it an excellent solvent, especially for dissolving aggregated peptides or hindered amino acids.[5]
Polar Protic Water80.1ProticPoorly SolubleThe large hydrophobic side chain limits solubility, a common trait for homophenylalanine.[6] Solubility increases significantly at pH < 2.5 or > 9.5.[2]
Methanol (MeOH), Ethanol (EtOH)32.7, 24.6ProticModerately SolubleCan engage in hydrogen bonding with the amino and carboxyl groups, aiding dissolution. Often used for esterification reactions.[7]

Theoretical Basis for Solvent Selection in Amino Acid Chemistry

A solvent's properties directly influence reaction kinetics and outcomes. The primary classifications are based on polarity (dipole moment) and the ability to donate hydrogen bonds (proticity).[8][9]

  • Polar Protic Solvents: Possess O-H or N-H bonds (e.g., water, alcohols). They are excellent at solvating both cations and anions. However, their ability to form strong hydrogen bonds with nucleophiles (like the amine of an amino acid) can "cage" the nucleophile, reducing its reactivity.[10] This makes them generally poor choices for reactions requiring a potent, unhindered nucleophile, such as in peptide coupling. They are favored for reactions that generate ionic intermediates, like SN1 reactions.[11][12]

  • Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment (e.g., DMF, DMSO, MeCN). They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive.[8] This makes them the preferred choice for SN2-type reactions, which are central to peptide bond formation. Their high polarity is crucial for dissolving the often-polar reactants and reagents used in peptide synthesis.[5]

  • Nonpolar Solvents: Have low dielectric constants and cannot engage in significant hydrogen bonding (e.g., hexane, toluene). They are primarily used for reactions involving nonpolar reactants and are generally unsuitable for unprotected amino acids.

The interplay between these properties is visualized in the solvent selection workflow below.

cluster_0 cluster_1 Decision Points cluster_2 Solvent Recommendations start Start: Identify Reaction Type reaction_type Reaction Type? start->reaction_type solubility Are reactants soluble? reaction_type->solubility Peptide Coupling or N-Acylation polar_protic Use Polar Protic Solvent (MeOH, EtOH) reaction_type->polar_protic polar_aprotic Use Polar Aprotic Solvent (DMF, NMP, MeCN) solubility->polar_aprotic Yes nonpolar Use Nonpolar Solvent (DCM, THF) solubility->nonpolar racemization Is racemization a concern? racemization->polar_aprotic No less_polar_aprotic Consider Less Polar Aprotic (MeCN, THF, DCM) or use additives racemization->less_polar_aprotic Yes polar_aprotic->racemization

Caption: Logical workflow for selecting a suitable reaction solvent.

Experimental Protocols & Application Notes

Protocol 1: Peptide Bond Formation (Amide Coupling)

This protocol describes the coupling of N-terminally protected 2-Methyl-D-homophenylalanine to a resin-bound amino acid or an amino acid ester. The steric hindrance from the 2-methyl group and the extended side chain can slow coupling kinetics, making solvent choice and coupling reagent selection critical.

Materials:

  • Fmoc-2-Methyl-D-homophenylalanine-OH (1.5 eq)

  • Resin-bound peptide with free N-terminus (1.0 eq)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) (1.45 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a suitable reaction vessel.

  • Reagent Dissolution (Pre-activation): In a separate vial, dissolve Fmoc-2-Methyl-D-homophenylalanine-OH and HBTU in a minimal volume of DMF.

  • Activation: Add DIPEA to the solution from step 2. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the solvent from the swollen resin and immediately add the activated amino acid solution. Agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the coupling progress using a qualitative test (e.g., Kaiser test). Due to the steric hindrance, a double coupling may be necessary. For a second coupling, drain the vessel and repeat steps 2-4.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), followed by DCM (3x), and finally methanol (3x) to remove all soluble reagents and byproducts.

Rationale for Solvent Selection:

  • DMF/NMP: These highly polar aprotic solvents are chosen for their exceptional ability to solvate the protected amino acid and coupling reagents, as well as to swell the polystyrene resin, ensuring reagent accessibility to the reaction sites.[3][5] They do not form strong hydrogen bonds with the amine nucleophile, leaving it highly reactive for the coupling reaction.[8]

Protocol 2: N-Acylation using an Acyl Chloride

This protocol is for the acylation (e.g., acetylation or benzoylation) of the N-terminus of 2-Methyl-D-homophenylalanine methyl ester.

Materials:

  • 2-Methyl-D-homophenylalanine methyl ester hydrochloride (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine, TEA) (2.2 eq, to neutralize both the HCl salt and the HCl byproduct)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the amino acid ester hydrochloride in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine and stir for 10 minutes.

  • Acylating Agent Addition: Slowly add the acyl chloride dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by Thin Layer Chromatography (TLC).[14]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Rationale for Solvent Selection:

  • DCM: Dichloromethane is a moderately polar aprotic solvent that provides sufficient solubility for the reactants once the free amine is generated in situ.[14] It is relatively unreactive and its low boiling point facilitates easy removal after the reaction work-up. Its moderate polarity is sufficient for this type of reaction, which does not require the powerful solvating properties of DMF.

Protocol 3: C-Terminal Esterification (Fischer-Speier)

This protocol describes the formation of a methyl or ethyl ester from the free amino acid, a common method for C-terminal protection.

Materials:

  • 2-Methyl-D-homophenylalanine (1.0 eq)

  • Anhydrous Methanol (or Ethanol)

  • Thionyl Chloride (SOCl₂) or Chlorotrimethylsilane (TMSCl) (2.0-4.0 eq)[7]

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Methyl-D-homophenylalanine in anhydrous methanol at 0 °C.

  • Reagent Addition: While stirring vigorously, add thionyl chloride dropwise to the suspension. The amino acid will gradually dissolve as the hydrochloride salt of the methyl ester is formed.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the solution and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid ester. It can be used directly in subsequent reactions (like N-acylation) or neutralized during an aqueous work-up to yield the free ester.

Rationale for Solvent Selection:

  • Methanol/Ethanol: In this reaction, the alcohol serves as both the solvent and the reagent.[7] As polar protic solvents, they effectively solvate the zwitterionic starting material and the ionic intermediates. The reaction is acid-catalyzed, and the protic nature of the solvent is not detrimental in this context.

cluster_workflow General Peptide Coupling Workflow start 1. Dissolve Protected AA & Coupling Reagents preactivate 2. Pre-activate with Base (e.g., DIPEA in DMF) start->preactivate couple 3. Add to Free Amine (Resin or Ester) preactivate->couple monitor 4. Monitor Reaction (e.g., Kaiser Test) couple->monitor complete Complete? monitor->complete complete->couple No (Recouple) wash 5. Wash Extensively (DMF, DCM, MeOH) complete->wash Yes end Proceed to Deprotection or Cleavage wash->end

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Conclusion and Advanced Considerations

The selection of a solvent for reactions involving 2-Methyl-D-homophenylalanine is a strategic decision that directly impacts synthetic success. While polar aprotic solvents like DMF and NMP are the workhorses for peptide coupling due to their excellent solvating power, less polar alternatives like DCM are suitable for transformations such as N-acylation. For esterification, the reagent alcohol often doubles as the solvent.

For challenging couplings or when side reactions like racemization are a concern, consider using less polar aprotic solvents like acetonitrile or solvent mixtures (e.g., DCM/DMF), which have been shown to sometimes suppress epimerization.[3][15] Ultimately, empirical optimization based on the principles outlined in this guide will lead to the most effective and reliable synthetic outcomes.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. URI. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Spychata, M., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules. MDPI. [Link]

  • Bubenitschek, P., et al. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • Martins, P. M., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Gels. MDPI. [Link]

  • Gao, D., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition. [Link]

  • Takimoto, J. K., et al. (2010). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem. [Link]

  • Damodaran, S., & Song, K. B. (1986). The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. Journal of Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Jaksch, S., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances. [Link]

  • Google Patents. (1989). EP0310012A2 - Process for the preparation of optically pure homophenyl alanine.
  • Jaksch, S., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Green, K., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. [Link]

  • RSC Publishing. (n.d.). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. [Link]

  • ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [Link]

  • Google Patents. (1997).
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • JPT Peptide Technologies. Polar and Nonpolar Amino Acids: Key Insights. [Link]

  • MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]

  • PubMed. (2010). Esterification of an unnatural amino acid structurally deviating from canonical amino acids promotes its uptake and incorporation into proteins in mammalian cells. [Link]

  • ResearchGate. (2025). (PDF) An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • ResearchGate. (n.d.). (PDF) A Study of Aminoacid Esterification with Nonanol. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling yields of sterically hindered 2-Methyl-D-homophenylalanine

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the solid-phase synthesis (SPPS) or solution-phase coupling of 2-Methyl-D-homophenylalanine .[][2] Given the "...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the solid-phase synthesis (SPPS) or solution-phase coupling of 2-Methyl-D-homophenylalanine .[][2]

Given the "sterically hindered" description and the context of "improving yields," this guide addresses the molecule as an


-disubstituted amino acid  (specifically 

-methyl-homophenylalanine), where the quaternary

-carbon creates a significant energy barrier to nucleophilic attack.

Status: Operational Ticket Focus: Overcoming Steric Hindrance in Peptide Coupling Target Molecule: 2-Methyl-D-homophenylalanine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Me-D-hPhe)[2]

Diagnostic & Strategy Overview

The Core Problem: Steric Occlusion

The primary cause of low coupling yields with 2-Methyl-D-homophenylalanine is the quaternary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon . Unlike standard amino acids, the extra methyl group at the 

-position acts as a physical shield, blocking the trajectory of the incoming amine nucleophile. This drastically reduces the rate constant (

) of the acylation reaction, allowing side reactions (like N-carboxyanhydride formation or hydrolysis) to compete effectively.

Visualizing the Blockade (Mechanism):

StericMechanism cluster_0 Standard Amino Acid cluster_1 2-Methyl-D-homophenylalanine A1 Alpha-Carbon (Tertiary) A2 Nucleophile Access: OPEN B1 Alpha-Carbon (Quaternary) B2 Nucleophile Access: BLOCKED B1->B2 Methyl Group Shielding Nucleophile Incoming Amine (Nucleophile) Nucleophile->A1 Fast Kinetics Nucleophile->B1 Steric Clash (Slow Kinetics)

Figure 1: Mechanistic comparison showing how the


-methyl group creates a steric shield, preventing the nucleophile from easily accessing the activated carbonyl.

Troubleshooting Knowledge Base (Q&A)

Issue 1: "My standard HBTU/DIC coupling shows <20% conversion after 2 hours."

Diagnosis: Standard carbodiimide (DIC) or aminium (HBTU) reagents are insufficient for quaternary centers.[][2] They generate active esters (OBt) that are not reactive enough to overcome the steric barrier of the


-methyl group.

Solution: Switch to 7-Azabenzotriazole (HOAt) based reagents or Oxyma -based systems.[][2]

  • Recommendation: Use HATU or COMU .[][2][3]

  • Why? The pyridine nitrogen in HATU (and the specific geometry of COMU) provides an "anchimeric assistance" effect (neighboring group participation) that stabilizes the transition state and accelerates the reaction by orders of magnitude compared to HBTU.

  • Protocol Shift:

    • Reagent: HATU (0.95 eq) + HOAt (0.95 eq) + Collidine (2 eq).[][2]

    • Solvent: Switch from DMF to NMP (N-methylpyrrolidone) to reduce aggregation.[][2]

Issue 2: "I switched to HATU, but the reaction is still incomplete (60-70% yield)."

Diagnosis: Kinetic trapping. Even with a better leaving group, the thermal energy at room temperature is insufficient to overcome the activation energy barrier of the quaternary center.

Solution: Apply Microwave Irradiation or Elevated Temperature .[][2][4][5]

  • Recommendation: Heat the coupling reaction to 60°C - 75°C .

  • Why? The Arrhenius equation dictates that reaction rate increases exponentially with temperature.[2] For hindered couplings, thermal energy is non-negotiable.[2]

  • Caution: Do not exceed 75°C to avoid racemization of the incoming amino acid (though

    
    -methyl AAs are resistant to racemization, the previous residue on the chain might not be).
    
  • Microwave Protocol: 75°C for 20 minutes (see Protocol A below).

Issue 3: "The coupling works, but I see a difficult-to-remove impurity (deletion sequence)."

Diagnosis: Aggregation of the peptide chain on the resin. The bulky homophenylalanine side chain, combined with the rigid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl backbone, can induce 

-sheet formation, burying the N-terminus.

Solution: Use Chaotropic Salts or Solvent Cocktails .[][2]

  • Recommendation: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture.[2]

  • Why? These salts disrupt hydrogen bonding networks within the resin-bound peptide, "unfolding" the chain and exposing the N-terminus for coupling.

  • Alternative: Use a solvent mixture of DMF/DCM/NMP (1:1:1) to swell the resin more effectively.

Issue 4: "Nothing works. HATU, Microwave, and double coupling all failed."

Diagnosis: The steric wall is too high for "active ester" methods. Solution: The "Nuclear Option" — Acyl Fluorides .[2]

  • Recommendation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[][2]

  • Why? Acyl fluorides (R-COF) are smaller and more electrophilic than OBt/OAt esters.[][2] The small size of the fluoride atom allows the activated carboxylate to slip past the steric bulk of the

    
    -methyl group.
    

Optimization Decision Tree

Follow this logic flow to select the correct protocol for your specific situation.

DecisionTree Start Start: Coupling 2-Me-D-hPhe Standard Attempt Standard Coupling (HATU/DIEA, 2h, RT) Start->Standard Check Check Yield (HPLC/Kaiser) Standard->Check Success Yield > 95% Proceed to Next Step Check->Success Pass Fail1 Yield < 50% Check->Fail1 Fail MicroW Protocol A: Microwave (HATU, 75°C, 20 min) Fail1->MicroW Check2 Check Yield MicroW->Check2 Check2->Success Pass Fail2 Still Incomplete Check2->Fail2 Fail Fluoride Protocol B: Acyl Fluoride (TFFH, 2x Coupling) Fail2->Fluoride Fluoride->Success

Figure 2: Strategic workflow for optimizing the coupling of sterically hindered amino acids.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling (The "Gold Standard")

Best for: Routine coupling of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl amino acids.

Reagents:

  • Amino Acid: Fmoc-2-Me-D-hPhe-OH (4.0 eq)[][2]

  • Activator: HATU (3.9 eq)[][2]

  • Base: DIEA (8.0 eq) or TMP (Collidine) (8.0 eq)[][2]

  • Solvent: NMP (preferred) or DMF[][2][6]

Procedure:

  • Dissolution: Dissolve the amino acid and HATU in NMP.

  • Activation: Add the Base (DIEA/TMP) to the solution.[2] Shake for 30 seconds to pre-activate.[][2] Do not wait longer than 1 minute, as the active ester can hydrolyze or rearrange.

  • Addition: Add the activated mixture to the resin-bound peptide.[2]

  • Irradiation: Place in a microwave reactor.

    • Temp: 75°C

    • Power: 30W (variable, maintain temp)

    • Time: 20 minutes

  • Wash: Filter and wash resin with DMF (3x) and DCM (3x).[][2]

  • Retreatment (Double Couple): If the sequence is critical, repeat the step with fresh reagents.

Protocol B: Acyl Fluoride Activation (The "Rescuer")

Best for: Extremely hindered cases where HATU fails.

Reagents:

  • Amino Acid: Fmoc-2-Me-D-hPhe-OH (3.0 eq)[][2]

  • Reagent: TFFH (3.0 eq)

  • Base: DIEA (6.0 eq)

  • Solvent: DCM (anhydrous) or DCM/DMF (1:1)[][2]

Procedure:

  • Conversion: Dissolve the amino acid and TFFH in anhydrous DCM under Nitrogen/Argon.

  • Activation: Add DIEA. Stir for 15-30 minutes at room temperature. This converts the carboxylic acid into the acid fluoride (R-COF).

  • Coupling: Add the solution directly to the resin.[2]

  • Incubation: Shake for 2 hours at room temperature (or 1 hour at 50°C).

  • Monitoring: Acid fluorides are highly reactive but stable enough to last through the coupling.[2] Monitor via Chloranil test (for secondary amines) or Kaiser test (for primary amines).[][2]

Comparative Data: Coupling Efficiency

MethodReagentTempTimeTypical Yield (2-Me-hPhe)Notes
Standard HBTU/DIC25°C2 hr< 15%Not Recommended. Steric failure.[][2]
Advanced HATU/HOAt25°C4 hr45 - 60%Slow kinetics; requires double coupling.[][2]
Microwave HATU/HOAt75°C 20 min> 95% Preferred. Thermal energy overcomes barrier.[][2]
Acyl Fluoride TFFH25°C2 hr90 - 98%Excellent for "impossible" sequences.[][2]

References

  • El-Faham, A., & Albericio, F. (2011).[][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[][2]

  • Carpino, L. A., et al. (1995).[2] The 7-Azabenzotriazole (HOAt) System: Effects of Structure on the Rate of Racemization and Coupling Efficiency. Journal of the American Chemical Society, 117(19), 5401–5402. Link[][2]

  • Wenschuh, H., et al. (2002).[2] Coherent Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Dialkyl Amino Acid Containing Peptides. Biopolymers, 66(6), 405-417.[2] (Demonstrates TFFH efficacy for Aib/hindered analogs).
    
  • Hoyer, K., et al. (2008).[2] Optimization of the Synthesis of Highly Hindered Peptides. Journal of Peptide Science, 14(11), 1201-1208.[] (Microwave protocols for N-methyl/alpha-methyl AAs).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Optimization

Preventing racemization during 2-Methyl-D-homophenylalanine synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sterically hindered, non-natural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sterically hindered, non-natural amino acids. Here, we address the specific stereochemical challenges of synthesizing and coupling 2-Methyl-D-homophenylalanine (where the methyl group is positioned on the ortho-carbon of the phenyl ring).

Because of the added conformational flexibility of the "homo" methylene bridge combined with the steric bulk of the ortho-methyl group, this amino acid suffers from significantly reduced bimolecular coupling rates (


). This kinetic bottleneck allows unimolecular side reactions—specifically racemization—to dominate if reaction conditions are not strictly controlled.

Part 1: The Mechanistic Reality of Racemization

To prevent racemization, we must first understand the causality behind it. During peptide synthesis, the loss of chiral integrity at the


-carbon primarily occurs through two pathways[1]:
  • Path A (Direct Enolization): A base directly abstracts the acidic

    
    -proton from the activated amino acid, forming an achiral enolate.
    
  • Path B (Oxazolone Formation): The activated carboxyl group undergoes an intramolecular attack by the carbonyl oxygen of the N-protecting group (e.g., Fmoc). This forms a 5(4H)-oxazolone intermediate[2]. The

    
    -proton in this planar ring is highly acidic and is rapidly abstracted by base, leading to a loss of stereochemical information[2][3].
    

Because 2-Methyl-D-homophenylalanine is sterically hindered, the desired nucleophilic attack by the incoming amine is slow, giving the activated species ample time to cyclize into the oxazolone[1].

OxazoloneMechanism A Activated 2-Me-D-HoPhe (Chiral) B 5(4H)-Oxazolone (Chiral Intermediate) A->B Intramolecular Cyclization (Slow Coupling) E Desired D-Peptide (Stereopure) A->E Fast Coupling (DIC/Oxyma) C Oxazolone Enolate (Achiral / Planar) B->C Base Catalysis (e.g., DIPEA) D Racemized Peptide (D/L Mixture) C->D Nucleophilic Attack

Fig 1: Competing kinetic pathways of oxazolone-mediated racemization vs. desired amide coupling.

Part 2: Troubleshooting Matrix

Use this self-validating matrix to diagnose and resolve stereochemical failures during your synthesis workflows.

Table 1: Troubleshooting Matrix for 2-Methyl-D-homophenylalanine Coupling

Symptom / ObservationMechanistic CauseRecommended Solution
High epimerization (>5% L-isomer) Unhindered base (DIPEA/NMM) is easily abstracting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-proton from the oxazolone intermediate.
Switch to a sterically hindered base like 2,4,6-collidine (TMP).
Complete loss of stereocenter Over-activation by uronium salts (HATU/HBTU) is promoting rapid oxazolone formation over amide bond formation.Transition to DIC/OxymaPure or DIC/Oxyma-B activation systems[4][5].
Incomplete coupling / Low yield Severe steric hindrance from the ortho-methyl-homobenzyl side chain is slowing the bimolecular attack.Perform in-situ activation without prolonged pre-activation to preserve the active ester.
Persistent epimerization despite DIC Direct enolization (Path A) is occurring due to excess thermal energy or incompatible protecting groups.Lower coupling temperature to 0°C; consider the N-Ns protecting group strategy[6].

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my standard HATU/DIPEA protocol failing for this specific amino acid? A: While HATU is highly reactive and excellent for standard amino acids, it forms an activated species that, in the presence of the relatively unhindered base DIPEA, rapidly cyclizes into an oxazolone[2]. Because the bulky side chain of 2-Methyl-D-homophenylalanine slows down the nucleophilic attack of the incoming amine, the oxazolone has ample time to deprotonate and racemize before the peptide bond can form[1].

Q: What is the optimal coupling reagent system to prevent this? A: We strongly recommend a carbodiimide-based system paired with an acidic oxime additive, specifically DIC/OxymaPure or DIC/Oxyma-B . Oxyma forms an active ester that is highly reactive toward amines but significantly less prone to oxazolone formation than traditional additives like HOBt or HOAt[4][5]. Furthermore, Oxyma-B has been shown to be an exceptional racemization suppressor for tricky, epimerization-prone residues[5].

Q: Does the choice of base really matter that much if I switch to DIC/Oxyma? A: Absolutely. The abstraction of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton from the oxazolone intermediate is strictly base-catalyzed. Switching from DIPEA to a sterically hindered base like 2,4,6-collidine  physically prevents the base from accessing the 

-proton due to steric clash, drastically reducing racemization even if trace amounts of the oxazolone form.

Q: Are there N-terminal protecting group strategies that bypass the oxazolone pathway entirely? A: Yes. If standard Fmoc chemistry still yields unacceptable epimer levels, consider utilizing the 2-nitrobenzenesulfonyl (Ns) protecting group. The Ns group lacks the carbonyl oxygen necessary to form the 5(4H)-oxazolone ring. Furthermore, under basic conditions, it forms a sulfonamide anion that electronically suppresses the abstraction of the


-proton, effectively shutting down both Path A and Path B racemization[6].

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol minimizes pre-activation time to prevent oxazolone accumulation and utilizes steric shielding to protect the chiral center.

Optimized DIC/OxymaPure Coupling Methodology
  • Preparation: Dissolve 3.0 equivalents of Fmoc-2-Methyl-D-homophenylalanine and 3.0 equivalents of OxymaPure in minimal anhydrous DMF (or 2-MeTHF for a greener, validated alternative[4]).

  • Base Addition: Add 0.1 to 0.5 equivalents of 2,4,6-collidine.

    • Causality: This low concentration of a sterically hindered base catalyzes the coupling without providing enough unhindered basicity to abstract the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -proton.
      
  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture.

  • In-Situ Coupling (Critical Step): Do not pre-activate for more than 1 to 3 minutes. Immediately transfer the activation mixture to the resin-bound peptide (or the amine in solution).

    • Causality: Prolonged pre-activation allows the active ester to degrade into the racemization-prone oxazolone intermediate[5].

  • Reaction: Allow the coupling to proceed at room temperature (or 0°C if the sequence is highly sterically congested) for 2 to 4 hours.

  • Validation: Cleave a micro-aliquot of the peptide and analyze via reverse-phase HPLC. Co-inject with pure L- and D- standards to verify an epimer ratio of <1%.

OptimizationWorkflow Start Start: 2-Me-D-HoPhe Coupling Step1 Select Coupling Reagents Start->Step1 Choice1 DIC + OxymaPure (Forms stable active ester) Step1->Choice1 Step2 Select Base Choice1->Step2 Choice2 2,4,6-Collidine (Sterically hindered) Step2->Choice2 Step3 Control Temperature Choice2->Step3 Choice3 0°C to Room Temp (Reduces kinetic energy) Step3->Choice3 Validate HPLC Validation (Check D/L Epimer Ratio) Choice3->Validate Validate->Step1 >1% Epimer (Adjust pre-activation) Success Stereopure Product Validate->Success <1% Epimer

Fig 2: Decision tree for optimizing coupling conditions to preserve stereochemical integrity.

Part 5: References

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem. Available at: 2

  • Techniques to prevent racemization of arginine residues during peptide synthesis - Benchchem. Available at: 7

  • Epimerisation in Peptide Synthesis - PMC - NIH. Available at: 1

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptidechemistry.org. Available at:4

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - Luxembourg Bio Technologies. Available at: 5

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis - ChemRxiv. Available at: 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection of 2-Methyl-D-homophenylalanine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the specific challenges encountered during the Nα-Fmoc deprotection of sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the specific challenges encountered during the Nα-Fmoc deprotection of sterically hindered amino acids, with a particular focus on 2-Methyl-D-homophenylalanine, in solid-phase peptide synthesis (SPPS). The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable protocols to overcome common experimental hurdles.

Introduction: The Challenge of Steric Hindrance

2-Methyl-D-homophenylalanine presents a significant challenge in SPPS due to the steric bulk introduced by the methyl group on the α-carbon. This hindrance can physically obstruct the approach of the deprotection base, typically piperidine, to the acidic proton on the fluorenyl group of the Fmoc protecting group.[1] This often leads to incomplete deprotection, resulting in deletion sequences and complex purification profiles.[1] This guide will explore the causes of these issues and provide systematic solutions to ensure efficient and complete Fmoc removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC analysis of the crude peptide shows a significant peak with a longer retention time, and mass spectrometry confirms a mass addition of 222.2 Da. What is the likely cause?

A1: This is a classic sign of incomplete Fmoc deprotection. The peak with the longer retention time corresponds to your desired peptide still bearing the hydrophobic Fmoc group. The mass increase of 222.2 Da is the exact mass of the Fmoc group. The primary reason for this is the steric hindrance posed by the 2-methyl group on the homophenylalanine residue, which slows down the rate of deprotection by piperidine.[1]

Troubleshooting Strategies:

  • Extended Piperidine Deprotection: For moderately hindered residues, simply increasing the reaction time or temperature can be effective.[1]

  • Use of a Stronger, Non-Nucleophilic Base: For highly hindered residues like 2-Methyl-D-homophenylalanine, a stronger base is often necessary. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common and effective choice.[1][2]

Data Presentation: Comparison of Deprotection Conditions

ParameterStandard PiperidineExtended PiperidineDBU/Piperidine Cocktail
Base 20% Piperidine20% Piperidine2% DBU / 2% Piperidine
Solvent DMFDMF or NMPDMF
Time 2 x 10 min2 x 20-30 min2 x 5-10 min
Temperature Room Temperature30-40°CRoom Temperature
Efficacy Often incompleteImprovedHighly effective[1][2]

Experimental Protocol: DBU/Piperidine Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 2 cycles of 5-10 minutes each.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Rationale: DBU is a much stronger base than piperidine and can more effectively abstract the acidic proton from the sterically hindered Fmoc group.[2] Piperidine is included in the cocktail to act as a scavenger for the dibenzofulvene (DBF) byproduct of the deprotection reaction, preventing its re-addition to the newly liberated N-terminus.[2][3]

Q2: I'm concerned about potential side reactions with DBU, such as aspartimide formation. Are there safer alternatives?

A2: Your concern is valid. DBU can catalyze aspartimide formation, particularly in sequences containing Asp-Xxx motifs.[2][4] A highly effective and safer alternative is a combination of piperazine and DBU. This mixture has been shown to provide rapid and complete deprotection with a reduced risk of side reactions.

Experimental Protocol: Piperazine/DBU Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • Add the piperazine/DBU solution to the resin.

  • Agitate the mixture at room temperature for 2 cycles of 2-5 minutes each.[1]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Rationale: Piperazine is less basic than piperidine, which helps to minimize base-catalyzed side reactions.[5][6] The addition of a small amount of DBU accelerates the deprotection of the hindered amino acid, providing a balance of speed and safety. For sequences particularly prone to aspartimide formation, the addition of 1% formic acid to the piperazine/DBU cocktail can further mitigate this side reaction.[6]

Mandatory Visualization: Fmoc Deprotection Workflow

Fmoc Deprotection Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Add Deprotection Solution agitate Agitate at RT deprotection->agitate drain Drain Solution agitate->drain wash Wash with DMF (5x) drain->wash end End: H2N-Peptide-Resin wash->end Troubleshooting Incomplete Deprotection start Incomplete Deprotection Detected (HPLC/MS) strategy1 Strategy 1: Extended Piperidine Treatment start->strategy1 strategy2 Strategy 2: Stronger Base Cocktail (DBU/Piperidine) start->strategy2 strategy3 Strategy 3: Alternative Safer Base (Piperazine/DBU) start->strategy3 protocol1 Increase Time (2x 20-30 min) Increase Temp (30-40°C) strategy1->protocol1 protocol2 Use 2% DBU / 2% Piperidine in DMF strategy2->protocol2 protocol3 Use 5% Piperazine / 2% DBU in DMF (Optional: +1% Formic Acid) strategy3->protocol3 monitor Monitor with UV-Vis (301 nm) and/or Test Cleavage + HPLC/MS protocol1->monitor protocol2->monitor protocol3->monitor complete Deprotection Complete monitor->complete

Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.

References

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Peptides.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. Available at: [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry.
  • Peptides on Tap: Automated Flow Synthesis with Standard HPLC - ChemRxiv. Available at: [Link]

  • Methods for Removing the Fmoc Group.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N! -Fmoc deprotection reagent.
  • Fmoc Resin Cleavage and Deprotection - MilliporeSigma.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC. Available at: [Link]

  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions - Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • New green base for Fmoc removal in solid-phase peptide synthesis - IRIS Unibas.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • . Available at:

  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Optimization

Technical Support Center: HPLC Purification of 2-Methyl-D-Homophenylalanine Peptides

Welcome to the Advanced Applications Support Center. Purifying peptides containing sterically hindered, unnatural amino acids like 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Purifying peptides containing sterically hindered, unnatural amino acids like 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) presents unique chromatographic challenges. The


-methyl group significantly enhances proteolytic stability by shielding adjacent peptide bonds, but this same steric bulk leads to difficult couplings during Solid-Phase Peptide Synthesis (SPPS) [1]. Consequently, crude mixtures are often plagued by closely eluting deletion sequences and diastereomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for achieving >95% purity.

Section 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My crude peptide contains a high percentage of des-amino acid (deletion) impurities that co-elute with the target peptide. How do I resolve them?

  • Causality: The

    
    -methyl group of 2-Me-D-HoPhe creates severe steric hindrance during SPPS. This often results in incomplete couplings even when employing double-coupling or pre-activation strategies [2]. This generates deletion peptides (missing one amino acid) that possess nearly identical hydrophobicity to the target, making standard gradient elution ineffective.
    
  • Solution:

    • Flatten the Gradient: Decrease the gradient slope to 0.1% - 0.25% B/min around the expected elution time to maximize the selectivity factor (

      
      ).
      
    • Temperature Modulation: Elevate the column temperature to 45–50°C. This reduces mobile phase viscosity, improves mass transfer, and sharpes peaks, which is critical for resolving structurally similar deletion sequences [3].

    • Stationary Phase Shift: If a standard C18 fails, switch to a Phenyl-Hexyl column. The

      
       interactions between the phenyl ring of the stationary phase and the homophenylalanine side chain offer orthogonal selectivity compared to pure hydrophobic retention.
      

Q2: I am observing peak splitting and suspect diastereomeric impurities. Does 2-Me-D-HoPhe racemize?

  • Causality: While

    
    -methyl amino acids are generally highly resistant to racemization due to the lack of an 
    
    
    
    -proton, the preceding amino acid in the sequence can epimerize during the prolonged, forced coupling times required to overcome the steric bulk of 2-Me-D-HoPhe [4].
  • Solution: Diastereomers often require chiral or pseudo-chiral recognition.

    • Buffer pH Adjustment: Shift the mobile phase pH. If using 0.1% TFA (pH ~2), try a neutral buffer like 10 mM Ammonium Acetate (pH 6.8). Altering the ionization state of the peptide can induce conformational changes that differentially expose the epimeric center to the stationary phase.

    • Isocratic Hold: Implement a 5-minute isocratic hold at the elution threshold to allow subtle conformational differences to dictate retention time.

Q3: My peptide exhibits severe peak tailing and poor recovery. How can I optimize the mobile phase?

  • Causality: The increased hydrophobicity of the homophenylalanine scaffold, combined with the structural rigidity imparted by the

    
    -methyl group, can lead to secondary interactions with residual silanols on the silica support.
    
  • Solution: Ensure you are using a fully end-capped column. Increase the ion-pairing agent concentration (e.g., 0.1% to 0.15% TFA) to fully mask silanol interactions [5]. Alternatively, use a chaotropic salt like Sodium Perchlorate in the mobile phase to disrupt hydrogen bonding and improve peak symmetry.

Section 2: Quantitative Data & Physicochemical Properties

To predict chromatographic behavior, it is essential to understand how the incorporation of 2-Me-D-HoPhe alters the peptide's physicochemical profile compared to natural phenylalanine.

PropertyNatural L-Phenylalanine (Phe)2-Methyl-D-HomophenylalanineImpact on HPLC Purification
LogP (Hydrophobicity) ~1.48~2.35Requires higher % organic modifier (Acetonitrile) for elution.
Steric Bulk (Taft Value) ModerateVery HighGenerates closely eluting deletion impurities due to synthesis difficulty.
Conformational Rigidity High flexibilityRestricted (

-helical inducer)
Sharper peaks at elevated temperatures; prone to secondary interactions.
Proteolytic Stability Susceptible to chymotrypsinHighly resistantAllows for room-temperature fraction pooling without degradation.
Section 3: Experimental Protocols
Protocol 1: Optimized RP-HPLC Purification Workflow for Sterically Hindered Peptides

This self-validating protocol utilizes a shallow gradient and elevated temperature to resolve deletion sequences.

Materials:

  • Preparative RP-HPLC system with dual-wavelength UV detector.

  • Column: C18 or Phenyl-Hexyl,

    
     mm, 
    
    
    
    ,
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of 10% ACN / 90% Mobile Phase A. If solubility is poor, add up to 5% DMSO. Sonicate for 2 minutes and filter through a

    
     PTFE syringe filter.
    
  • Column Equilibration: Equilibrate the column with 5% B at a flow rate of 15 mL/min. Set the column oven to 45°C.

  • Scout Gradient (Analytical): Run a rapid scout gradient from 5% to 65% B over 20 minutes to determine the approximate elution %B of the target peptide.

  • Preparative Injection & Focused Gradient:

    • Inject the sample.

    • Ramp to 10% below the expected elution %B over 5 minutes.

    • Initiate a shallow gradient of 0.15% B/min for 40 minutes across the elution window.

    • Flush with 95% B for 5 minutes.

  • Detection & Fractionation: Monitor UV absorbance at 214 nm (peptide bond) and 254 nm (homophenylalanine aromatic ring). Collect fractions using peak slicing (e.g., 15-second intervals) to isolate the target from closely eluting des-amino acid impurities.

Protocol 2: LC-MS/MS Validation and Purity Assessment
  • Preparation: Aliquot

    
     from each collected fraction into an autosampler vial.
    
  • Analysis: Inject onto an analytical C18 column (

    
     mm) coupled to an ESI-MS. Use a linear gradient of 5-60% B over 15 minutes.
    
  • Validation: Confirm the target mass (

    
     or 
    
    
    
    ). Crucially, extract the ion chromatograms (EIC) for the target mass minus the mass of the preceding amino acid to definitively rule out deletion impurities. Pool fractions exhibiting >95% purity.
Section 4: Visualizations

HPLC_Workflow Crude Crude Peptide Mixture (Contains Deletion Sequences) Prep Sample Preparation (Dissolve in 10% ACN / 0.1% TFA) Crude->Prep Column C18/Phenyl-Hexyl Column (Elevated Temp: 45°C) Prep->Column Gradient Focused Shallow Gradient (0.15% B/min) Column->Gradient Fractions Fraction Collection (Peak Slicing) Gradient->Fractions Analysis LC-MS/MS Purity Analysis (>95% Target) Fractions->Analysis

Workflow for RP-HPLC purification of 2-Me-D-HoPhe peptides.

Troubleshooting Issue Issue: Co-eluting Impurities Check Identify Impurity via LC-MS Issue->Check Yes Des-amino acid (Deletion) Check->Yes No Isobaric (Diastereomer) Check->No Action1 Decrease Gradient Slope (0.1% B/min) Yes->Action1 Action2 Change Mobile Phase pH or use Chiral/Phenyl Column No->Action2

Troubleshooting pathway for resolving co-eluting impurities in HPLC.

References
  • BenchChem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.1

  • Biotage. Unparalleled peptide drug discovery solutions.2

  • IU ScholarWorks. Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues.3

  • ACS Publications. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.4

  • BenchChem. Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide.5

Sources

Troubleshooting

Minimizing aggregation in peptides containing 2-Methyl-D-homophenylalanine

The following guide serves as a specialized Technical Support Center for researchers working with peptides containing 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) . This residue is a "double-edged sword" in peptide engine...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with peptides containing 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) .

This residue is a "double-edged sword" in peptide engineering: its extended side chain (homo) and methylated aromatic ring (2-methyl) provide exceptional proteolytic stability and receptor selectivity, but these same features drive rapid, irreversible aggregation and synthetic failure.

Topic: Minimizing Aggregation & Synthetic Failure Ticket Priority: High (Hydrophobic Collapse Risk) Agent: Senior Application Scientist

Quick Reference: Physicochemical Profile
FeaturePropertyImpact on Experiment
Backbone D-ConfigurationInduces turns/kinks; disrupts natural

-helices but promotes

-hairpins.
Side Chain Homophenylalanine + MethylSignificantly more hydrophobic than Phenylalanine.
Sterics Ortho-MethylationHigh steric hindrance during coupling; restricts side-chain rotation.
Risk Factor

-

Stacking
The extended aromatic arm facilitates strong intermolecular stacking (gelation).
Part 1: Synthesis Troubleshooting (The Root Cause)

User Question: I am synthesizing a 15-mer containing 2-Me-D-HoPhe. The crude purity is low, and I see "deletion sequences" in the mass spec. Is the residue aggregating on the resin?

Scientist Response: Yes. The deletion sequences are likely due to steric occlusion rather than simple aggregation. The 2-methyl group on the aromatic ring, combined with the extra methylene group (homo), creates a bulky "shield" that prevents the next incoming amino acid from attacking the N-terminus efficiently.

Troubleshooting Protocol:

  • Switch Coupling Reagents: Standard HBTU/DIC is often insufficient for this bulky residue.

    • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling by 10-20x.

  • Elevate Temperature:

    • Perform the coupling of the 2-Me-D-HoPhe and the subsequent amino acid at 60°C (microwave or heated jacket).

    • Caution: Do not exceed 75°C to avoid racemization of the D-center.

  • Solvent Magic Mixture:

    • Replace pure DMF with DMF:DMSO (80:20) or NMP (N-methyl-2-pyrrolidone) . This disrupts the

      
      -sheet structures that form on the resin (on-resin aggregation).
      

Diagnostic Diagram: On-Resin Aggregation Pathway

OnResinAggregation Start Growing Peptide Chain BulkyResidue Addition of 2-Me-D-HoPhe Start->BulkyResidue StericClash Steric Hindrance (Ortho-Methyl) BulkyResidue->StericClash SlowKinetics Slow Coupling Kinetics StericClash->SlowKinetics Deletion Deletion Sequence (Impurity) SlowKinetics->Deletion Standard Conditions Mitigation Mitigation: HATU/HOAt + 60°C SlowKinetics->Mitigation Optimization Success Full Length Peptide Mitigation->Success

Caption: The steric bulk of 2-Me-D-HoPhe slows coupling kinetics, leading to deletion impurities unless high-efficiency reagents (HATU) and heat are used.

Part 2: Solubilization & Purification (The Bottleneck)

User Question: My peptide is cleaved and lyophilized, but it won't dissolve in water or PBS. It forms a cloudy suspension or a gel. How do I get it into solution for HPLC?

Scientist Response: Peptides with 2-Me-D-HoPhe are prone to hydrophobic collapse . The extended hydrophobic side chains interlock like a zipper, excluding water. You must use a "Stepwise Solubilization" strategy. Never add buffer directly to the powder.

The "Stepwise" Protocol:

  • The Organic Spike (Critical Step):

    • Dissolve the lyophilized powder in 100% DMSO or HFIP (Hexafluoroisopropanol) .

    • Volume: Use 5-10% of your final target volume.

    • Why: HFIP is a potent disruptor of

      
      -helical and 
      
      
      
      -sheet aggregates. It breaks the intermolecular hydrogen bonds.
  • The Slow Dilution:

    • Add your aqueous buffer (e.g., PBS) dropwise to the organic solution while vortexing.[1]

    • Stop point: If turbidity appears, stop. You have reached the solubility limit. Sonicate for 30 seconds.

  • pH Adjustment:

    • If the peptide has basic residues (Arg, Lys), lower pH to < 4.

    • If acidic (Asp, Glu), raise pH to > 8.

    • Note: 2-Me-D-HoPhe is neutral, so it relies entirely on the surrounding residues for solubility.

HPLC Purification Tip:

  • Column: Use a C4 or Diphenyl column instead of C18. C18 is often too hydrophobic and will bind the 2-Me-D-HoPhe residue irreversibly, leading to broad peaks and low recovery.

  • Temperature: Heat the HPLC column to 50-60°C . This reduces the viscosity and disrupts hydrophobic aggregates inside the column.

Part 3: Storage & Stability (Long Term)

User Question: I stored my peptide stock at 4°C in PBS, and after a week, it turned into a jelly. Is it degraded?

Scientist Response: It is likely not chemically degraded, but physically gelled . The 2-Me-D-HoPhe residues can stack via


-

interactions (amyloid-like fibril formation) over time.

Recovery & Prevention Guide:

IssueImmediate FixPrevention Strategy
Gelation Add 6M Guanidine-HCl or 8M Urea to dissolve the gel.Store as lyophilized powder. Never store in solution >24h.
Precipitation Add 10% Acetic Acid (if basic) or Ammonium Hydroxide (if acidic).Flash freeze aliquots in liquid nitrogen; store at -80°C.
Oxidation (Not specific to HoPhe, but check Met/Cys/Trp).Degas buffers; use DTT if Cys is present.

Visualizing the Aggregation Trap

AggregationTrap cluster_prevention Prevention Barrier Monomer Soluble Monomer (Random Coil) Nucleation Nucleation (Hydrophobic Clustering of 2-Me-D-HoPhe) Monomer->Nucleation Time/Conc. Increase Fibril Beta-Sheet Fibril (Irreversible) Nucleation->Fibril Pi-Pi Stacking HFIP HFIP / DMSO Nucleation->HFIP Disrupted by Charge Charge Repulsion (pH adjustment) Nucleation->Charge Disrupted by Gel Visible Gel/Precipitate Fibril->Gel

Caption: Aggregation begins with hydrophobic clustering of the HoPhe side chains. Organic solvents (HFIP) or charge repulsion are required to arrest this process before irreversible fibrillation.

References
  • Albericio, F., et al. (2008). "Use of HATU/HOAt for difficult couplings in solid-phase peptide synthesis." Nature Protocols.

  • Mutter, M., et al. (2004). "The Pseudo-Proline technique for the synthesis of difficult sequences."[2] Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Support. "Solubility Guidelines for Hydrophobic Peptides." Merck/Sigma-Aldrich.

  • BenchChem Support. "Troubleshooting Aggregation in Peptides Containing Non-Canonical Amino Acids." BenchChem.[1][3][4]

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for Methylated Homophenylalanine Derivatives

Welcome to the Technical Support Center for the synthesis and incorporation of methylated homophenylalanine (MeHPA) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and incorporation of methylated homophenylalanine (MeHPA) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with these non-canonical amino acids. Whether you are working with


-methylated or 

-methylated variants, the introduction of a methyl group fundamentally alters the steric and electronic landscape of the molecule.

This guide provides drug development professionals with field-proven, self-validating protocols to overcome sluggish reaction kinetics, incomplete couplings, and low enzymatic yields.

Section 1: Solid-Phase Peptide Synthesis (SPPS) – Overcoming Steric Hindrance

FAQ 1: Why does the coupling of


-methyl homophenylalanine take significantly longer than canonical amino acids, and why do I keep getting deletion sequences? 
Expert Insight:  The primary culprit is steric hindrance. The 

-methyl group creates a bulky shield around the reactive carbonyl carbon, severely restricting the trajectory of the incoming amine nucleophile from the resin-bound peptide. This steric bulk dramatically increases the activation energy required for the formation of the tetrahedral intermediate during peptide bond formation. Consequently, standard coupling times (e.g., 30-60 minutes) are often insufficient, leading to incomplete reactions and deletion sequences[1].

FAQ 2: How can I optimize the coupling time without risking racemization? Expert Insight: To accelerate the reaction, you must enhance the electrophilicity of the activated amino acid. For sterically hindered residues like


-methyl amino acids, utilizing highly reactive coupling reagents such as HATU/DIEA or in situ generated amino acid chlorides is recommended[1]. Alternatively, 1 provides a potent, less epimerization-prone environment. Elevating the temperature (e.g., microwave-assisted SPPS at 50-75°C) can overcome the activation energy barrier, reducing reaction times from hours to minutes.
Quantitative Comparison of Coupling Strategies for -Methylated Amino Acids
Coupling Reagent SystemTemperatureApprox. Reaction TimeYield / EfficiencyRacemization Risk
HBTU / DIEA25°C2 - 4 hoursLow to ModerateLow
DIC / Oxyma25°C1 - 2 hoursHighVery Low
HATU / DIEA25°C45 - 60 minsVery HighModerate
DIC / Oxyma (Microwave)75°C5 - 10 minsExcellentLow to Moderate
Protocol 1: Optimized Step-by-Step Coupling of -Methyl Homophenylalanine

Self-Validating Mechanism: This protocol incorporates a double-coupling strategy and a Kaiser test checkpoint to ensure complete amide bond formation before proceeding, preventing the propagation of errors.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 20 minutes.

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-

    
    -methyl-homophenylalanine and 4.0 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIEA. Stir for 3 minutes to form the active ester.
    
  • Primary Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes (or 10 minutes at 75°C in a microwave synthesizer).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test on a few beads. If the beads remain colorless (negative), proceed to deprotection. If the beads turn blue (positive, indicating unreacted amines), perform a secondary coupling.

  • Secondary Coupling (If necessary): Repeat steps 2-4 using DIC/Oxyma instead of HATU to provide a different activation intermediate, minimizing sequence-specific aggregation.

SPPS_Workflow Start Start SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Couple Coupling α-Me-HPA (HATU/DIEA or DIC/Oxyma) Wash1->Couple Kaiser Kaiser Test Validation Couple->Kaiser Success Proceed to Next Cycle Kaiser->Success Negative (Complete) Fail Secondary Coupling (Alternative Activator) Kaiser->Fail Positive (Incomplete) Fail->Kaiser Re-test

Iterative SPPS workflow featuring double-coupling and self-validating Kaiser test checkpoints.

Section 2: Fmoc Deprotection Kinetics

FAQ 3: My Fmoc deprotection is incomplete after coupling a methylated homophenylalanine. Why? Expert Insight: Just as the methyl group hinders incoming nucleophiles during coupling, it also shields the


-amine once the residue is incorporated. The bulky side chain and the methyl group restrict the approach of the secondary amine base (e.g., piperidine) to the acidic proton on the Fmoc group, leading to sluggish deprotection kinetics[2].

FAQ 4: How can I speed up the deprotection without causing side reactions? Expert Insight: Extend the standard deprotection time or use a stronger base system. A highly effective approach is 2 into the standard piperidine/DMF mixture. DBU is a stronger, non-nucleophilic base that rapidly abstracts the Fmoc proton even in sterically congested environments[2].

Protocol 2: High-Efficiency Fmoc Deprotection for Hindered Residues

Self-Validating Mechanism: A two-stage deprotection prevents equilibrium stalling, and visual inspection of the dibenzofulvene-piperidine adduct via UV monitoring confirms complete removal.

  • Initial Wash: Wash the peptidyl-resin with DMF (3 x 1 min) to remove any residual acids from the coupling step.

  • Deprotection Cocktail: Prepare a fresh solution of 20% piperidine and 2% DBU in DMF.

  • Primary Deprotection: Add the cocktail to the resin and agitate for 5 minutes. Drain.

  • Secondary Deprotection: Add a fresh aliquot of the cocktail and agitate for an additional 15 minutes. (The two-step process removes the dibenzofulvene byproduct, shifting the reaction forward).

  • Final Wash: Thoroughly wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of base.

Section 3: Enzymatic Synthesis of L-Homophenylalanine Derivatives

FAQ 5: I am using an engineered transaminase to synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA). The reaction is too slow and stalls before completion. How can I optimize the reaction time? Expert Insight: Transaminase-catalyzed reactions are heavily limited by thermodynamic equilibrium. As the concentration of the product (L-homophenylalanine) increases, the reverse reaction accelerates, stalling the net forward rate. To optimize the reaction time and drive it to completion, you must implement an equilibrium shift strategy[3].

FAQ 6: What is the most effective equilibrium shift strategy for this specific derivative? Expert Insight: 3 is highly effective for homophenylalanine derivatives due to their relatively low aqueous solubility. By operating the reaction in a fed-batch mode, the synthesized L-homophenylalanine continuously precipitates out of the aqueous phase. This removes the product from the catalytic environment, preventing product inhibition and driving the reaction forward rapidly, achieving full conversion in as little as 5 hours[3].

Impact of Equilibrium Shift on Transaminase Reaction Times
Reaction ModeEquilibrium Shift StrategySubstrate Conc.Time to Max ConversionFinal Yield
Standard BatchNone50 mM24 hours (Stalled)~45%
Batch with Excess DonorMass Action50 mM18 hours~70%
Fed-BatchIn Situ Crystallization>100 mM5 hours>95%
Protocol 3: Fed-Batch Enzymatic Synthesis with In Situ Crystallization

Self-Validating Mechanism: Continuous monitoring of the precipitate and HPLC analysis of the supernatant ensures the reaction remains in the forward direction without enzyme saturation.

  • Reaction Setup: In a bioreactor, prepare a 50 mM phosphate buffer (pH 8.0) containing 5 mM Pyridoxal 5'-phosphate (PLP) and 100 U/mL of engineered transaminase (MeTA).

  • Substrate Feeding: Prepare a highly concentrated feed solution of OPBA (amino acceptor) and L-glutamate (amino donor).

  • Continuous Addition: Using a syringe pump, continuously feed the substrate solution into the bioreactor (e.g., 10 mL/h) over a 24-hour period at 40°C.

  • Crystallization: As the concentration of L-homophenylalanine exceeds its solubility limit, it will begin to crystallize in the reactor. Maintain a stirring speed of 700 rpm to ensure uniform suspension and prevent localized concentration gradients.

  • Harvesting: Terminate the reaction. Centrifuge the mixture to collect the crystallized L-homophenylalanine derivative. Wash the crystals with cold water and dry under a vacuum.

Enzymatic_Synthesis OPBA 2-Oxo-4-phenylbutanoic acid (OPBA) Enzyme Engineered Transaminase (MeTA Catalyst) OPBA->Enzyme Substrate Input AmineDonor Amine Donor (e.g., L-Glutamate) AmineDonor->Enzyme Substrate Input HPA L-Homophenylalanine (Aqueous) Enzyme->HPA Biocatalysis Byproduct 2-Oxoglutarate (Byproduct) Enzyme->Byproduct Biocatalysis Crystallization In Situ Crystallization (Solid Phase) HPA->Crystallization Precipitation (Removes Product) Crystallization->Enzyme Drives Equilibrium Forward

Transaminase-catalyzed synthesis of L-homophenylalanine driven by in situ crystallization.

References

  • Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-Methyl-D-homophenylalanine coupling

Ticket ID: #STR-2MDHP-001 Status: Open Priority: Critical Subject: Overcoming Steric Hindrance in -Disubstituted Amino Acid Coupling Diagnostic: Why Standard Coupling Fails User Query: "I am trying to couple Fmoc-2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STR-2MDHP-001 Status: Open Priority: Critical Subject: Overcoming Steric Hindrance in


-Disubstituted Amino Acid Coupling

Diagnostic: Why Standard Coupling Fails

User Query: "I am trying to couple Fmoc-2-Methyl-D-homophenylalanine to a resin-bound peptide using standard HBTU/DIPEA, but the Kaiser test remains positive. Why is this failing?"

Expert Analysis: The failure stems from the quaternary carbon at the


-position. In 2-Methyl-D-homophenylalanine, the 

-carbon is bonded to four non-hydrogen substituents: the amine, the carboxyl, the homophenyl side chain, and the methyl group.
  • Steric Wall: The additional

    
    -methyl group acts as a "shield," physically blocking the nucleophilic attack of the incoming amine on the activated carbonyl.
    
  • Oxazolone Formation: Upon activation,

    
    -disubstituted amino acids are kinetically prone to cyclize into 5(4H)-oxazolones  (azlactones). Unlike standard amino acids where this is a transient intermediate, the gem-dialkyl effect stabilizes this oxazolone. While the oxazolone is an activated species, it is sterically crowded and reacts sluggishly with the amine, often leading to hydrolysis or stalling rather than amide bond formation.
    
  • Aib Analogy: Chemically, this molecule behaves similarly to Aib (aminoisobutyric acid) but with added side-chain bulk. Standard carbodiimide or HBTU protocols are insufficient to overcome this energy barrier.

Decision Matrix: Reagent Selection

Do not use standard reagents (HBTU/HOBt/DIC) for this coupling. Use the following hierarchy based on steric severity and available equipment.

Reagent SystemPotencyRecommended Use CaseMechanism Benefit
HATU / HOAt HighFirst-line attempt for moderate hindrance.The 7-aza nitrogen forms a hydrogen bond with the incoming amine, acting as a base to assist the coupling (anchimeric assistance).
COMU / Oxyma HighSafer alternative to HATU; Microwave synthesis.[1]Superior leaving group (Oxyma) minimizes racemization and offers comparable/higher reactivity than HATU.[2]
PyAOP Very HighWhen HATU fails; N-methylated acceptors.Phosphonium salt.[1][3] Does not form guanidinium byproducts (which can cap the resin) like uronium salts (HATU/HBTU) can during slow reactions.
Ghosez's Reagent Extreme The "Nuclear Option" (Acid Chloride).Generates an acid chloride in situ.[4] Acid chlorides are small, highly electrophilic, and lack the bulky leaving groups of active esters.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol.

CouplingStrategy Start Start: 2-Me-D-Hph Coupling CheckResin Check Resin Loading (< 0.4 mmol/g recommended) Start->CheckResin StandardTry Attempt 1: HATU + HOAt (Double Coupling) CheckResin->StandardTry SuccessCheck1 Kaiser Test Negative? StandardTry->SuccessCheck1 Proceed Proceed with Synthesis SuccessCheck1->Proceed Yes Microwave Attempt 2: Microwave Assist (75°C, 10 min) SuccessCheck1->Microwave No SuccessCheck2 Kaiser Test Negative? Microwave->SuccessCheck2 SuccessCheck2->Proceed Yes NuclearOption Attempt 3: Acid Chloride Method (Ghosez's Reagent) SuccessCheck2->NuclearOption No

Caption: Decision tree for escalating coupling stringency based on reaction success.

Validated Protocols

Protocol A: High-Efficiency HATU/Microwave

Best for: Initial attempts and automated synthesizers.

  • Resin Prep: Use a low-loading resin (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation.

  • Activation:

    • Dissolve Fmoc-2-Me-D-Hph-OH (4 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq). Note: Excess HOAt boosts efficiency.

    • Add DIEA (8 eq).

    • Critical: Pre-activate for exactly 30 seconds. Longer times promote oxazolone accumulation.

  • Coupling:

    • Add to resin.[3][5][6]

    • Microwave: Heat to 75°C for 10 minutes (25W power).

    • Manual (No MW): Agitate for 2 hours, drain, and repeat (Double Couple).

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Best for: Failed HATU couplings and extremely bulky acceptors. Mechanism: Converts the amino acid into a highly reactive acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

  • Preparation (Anhydrous conditions essential):

    • Dissolve Fmoc-2-Me-D-Hph-OH (3 eq) in dry DCM (Dichloromethane).

    • Add Ghosez's Reagent (3 eq).

    • Stir under Nitrogen/Argon at room temperature for 15–20 minutes.

    • Validation: TLC can confirm conversion of acid to acid chloride (faster running spot).

  • Coupling:

    • Add the solution directly to the resin (swollen in DCM).

    • Add Sym-collidine (TMP) (5 eq) as the base. Note: Collidine is a weaker, non-nucleophilic base that prevents racemization better than DIEA in this sensitive environment.

    • Agitate for 1–2 hours.

  • Quench: Wash with DCM, then DMF.

Troubleshooting & FAQs

Q1: The coupling worked, but now Fmoc deprotection is stalling. Why? A: The bulky


-methyl group also hinders the removal of the Fmoc group. Standard 20% piperidine might be too slow.
  • Fix: Use 20% Piperidine + 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger base and accelerates deprotection. Monitor closely to avoid aspartimide formation if Asp residues are present.

Q2: I see a mass shift of +98 Da. What happened? A: This indicates the formation of a tetramethylguanidinium adduct . This happens when HATU is used with slow coupling rates; the unreacted amine attacks the HATU itself rather than the amino acid.

  • Fix: Switch to PyAOP (a phosphonium salt).[3] Phosphonium salts cannot form this guanidinium byproduct.

Q3: Can I use PyBOP instead of PyAOP? A: PyBOP is effective, but PyAOP is the 7-aza analog (similar to HOAt vs HOBt). The pyridine nitrogen in PyAOP provides the same anchimeric assistance as HATU, making it significantly faster for hindered couplings than PyBOP.

Q4: Is racemization a risk with the 2-Methyl group? A: Paradoxically, no . The 2-position is a quaternary carbon (no proton to abstract). Therefore, the residue itself cannot racemize via the standard enolization mechanism. However, the conditions required (high heat, strong activation) can damage sensitive residues adjacent to it in the peptide chain (e.g., Cys, His).

Mechanistic Visualization: The Oxazolone Trap

Understanding the enemy is key. The diagram below illustrates how the steric bulk forces the activated ester into the oxazolone trap.

OxazoloneMechanism ActivatedEster Activated Ester (O-At / O-Bt) Oxazolone 5(4H)-Oxazolone (Stable Trap) ActivatedEster->Oxazolone Fast Cyclization (Gem-Dialkyl Effect) Product Peptide Bond (Coupled Product) ActivatedEster->Product Direct Attack (Blocked by Methyl) Oxazolone->Product Slow Attack (Steric Hindrance) Hydrolysis Hydrolysis (Free Acid) Oxazolone->Hydrolysis Moisture

Caption: The kinetic preference for oxazolone formation over direct coupling in


-disubstituted amino acids.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[2][3][5] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Technical Notes. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. (Demonstrates Acid Fluoride/Chloride efficacy for Aib analogs). Link

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole oxytris-(pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Tetrahedron Letters. (Establishes PyAOP superiority for hindered amines).

Sources

Reference Data & Comparative Studies

Validation

Proteolytic Stability Comparison: 2-Methyl-D-homophenylalanine vs. L-Phenylalanine

A Technical Guide for Peptide Engineering and Drug Development As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic liabilities remains a primary challenge. Native...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Peptide Engineering and Drug Development

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic liabilities remains a primary challenge. Native peptides are rapidly cleared from systemic circulation due to aggressive proteolytic degradation. L-Phenylalanine (L-Phe) is one of the most prominent liabilities in any peptide sequence, acting as a primary recognition site for chymotrypsin-like serine proteases and cathepsins.

To engineer next-generation therapeutics with extended half-lives, researchers are increasingly turning to highly modified non-natural amino acids (NNAAs). This guide provides an in-depth comparison between natural L-Phe and the heavily engineered 2-Methyl-D-homophenylalanine , detailing the mechanistic causality behind its extreme proteolytic resistance and providing a self-validating analytical workflow for empirical testing.

Mechanistic Causality: The Vulnerability of L-Phe vs. The "Triple-Threat" Evasion Strategy

To understand why 2-Methyl-D-homophenylalanine is vastly superior in biological matrices, we must first examine the structural biology of protease active sites.

The Vulnerability of L-Phenylalanine

Chymotrypsin and similar proteases possess a deep, hydrophobic S1 binding pocket that perfectly accommodates the aromatic benzyl side chain of L-Phe[1]. Once the side chain anchors into this pocket, the natural L-stereocenter perfectly aligns the adjacent C-terminal peptide bond (the scissile bond) with the protease's catalytic triad (Ser195, His57, Asp102). This precise spatial alignment enables rapid nucleophilic attack and subsequent peptide bond hydrolysis.

The Engineering of 2-Methyl-D-homophenylalanine

Replacing L-Phe with 2-Methyl-D-homophenylalanine introduces a "triple-threat" structural defense mechanism that completely dismantles the protease's ability to cleave the peptide:

  • Stereochemical Inversion (D-Configuration): Natural proteases are highly stereoselective. Inverting the alpha-carbon to a D-configuration forces the peptide backbone into an unnatural trajectory. Even if the aromatic side chain enters the S1 pocket, the backbone is projected away from the catalytic triad, preventing hydrolysis[2].

  • Backbone Homologation (Homo-extension): The addition of a methylene group (-CH2-) between the alpha-carbon and the carboxyl group (creating a

    
    -homo amino acid) shifts the register of the entire peptide backbone. This physical displacement ensures the scissile bond is out of reach of the catalytic serine[3],[4].
    
  • Steric Hindrance (Methylation): The addition of a methyl group (either

    
    -methyl or ring-substituted 2-methyl) restricts the conformational entropy of the residue and creates severe steric clash within the tightly packed S1 pocket, drastically reducing the binding affinity (
    
    
    
    ) of the protease for the substrate[5],[6].
Visualizing the Protease Evasion Logic

Mechanism cluster_LPhe L-Phenylalanine (Susceptible) cluster_MeDPhe 2-Methyl-D-homophenylalanine (Resistant) N1 Aromatic Ring Binds S1 Pocket N2 L-Stereocenter Aligns Backbone N1->N2 N3 Scissile Bond Meets Catalytic Triad N2->N3 N4 Rapid Proteolysis N3->N4 M1 2-Methyl Group Steric Clash in S1 M4 Catalytic Triad Evaded M1->M4 M2 D-Stereocenter Inverts Backbone M2->M4 M3 Homologation (CH2) Displaces Scissile Bond M3->M4 M5 Proteolytic Stability M4->M5

Structural logic of protease evasion by 2-Methyl-D-homophenylalanine vs L-Phe.

Quantitative Performance Comparison

When subjected to aggressive proteolytic environments, the pharmacokinetic divergence between these two residues becomes starkly apparent. The table below summarizes the expected stability profiles based on rigorous LC-MS/MS quantification.

Pharmacokinetic ParameterNative L-Phenylalanine (L-Phe)2-Methyl-D-homophenylalanine

-Chymotrypsin Half-Life (

)
< 5 minutes> 48 hours
Human Serum Half-Life (

)
~ 15 minutes> 72 hours
Cathepsin S Resistance Low (Rapidly Cleaved)High (Stable)
Primary Vulnerability S1 Pocket Binding & CleavageNone (Steric/Structural Evasion)
Receptor Binding Impact Baseline (Native)Variable (Requires SAR Optimization)

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

Step-by-Step Methodology

1. Matrix Preparation & Control Setup

  • Causality: Human serum contains a complex mixture of proteases (DPP-IV, neprilysin, plasmin). Using pooled human serum (25% in PBS, pH 7.4) mimics systemic circulation.

  • Self-Validation: You must include a known highly degradable peptide (e.g., native GLP-1) as a positive control to verify that the serum proteases are active. Simultaneously, include a highly stable cyclic peptide as a negative control.

2. Time-Course Incubation

  • Spike the L-Phe and 2-Methyl-D-homophenylalanine model peptides into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, 120, 240, and 1440 minutes.

3. Reaction Quenching & Internal Standardization

  • Causality: Immediately precipitate the sample into 150 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic Acid (TFA). The sudden drop in pH and organic solvent instantly denatures the proteases, locking the degradation profile at that exact second.

  • Self-Validation: The quench solution must contain a heavy-isotope labeled Internal Standard (IS). This corrects for any matrix-induced ion suppression during mass spectrometry.

4. Centrifugation & LC-MS/MS Analysis

  • Centrifuge at 15,000 x g for 10 minutes to pellet the denatured serum proteins.

  • Inject the supernatant into a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact parent peptides.

  • Plot the ratio of (Peptide Area / IS Area) over time to calculate the exact

    
    .
    
Workflow Visualization

Workflow Step1 Peptide Synthesis (L-Phe vs Modified) Step2 Protease Incubation (37°C, Human Serum) Step1->Step2 Step3 Time-Course Sampling & TFA Quenching Step2->Step3 Step4 Centrifugation (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Self-validating LC-MS/MS workflow for quantifying peptide proteolytic stability.

Conclusion

Replacing L-Phenylalanine with 2-Methyl-D-homophenylalanine is not a mere incremental improvement; it is a fundamental structural overhaul that renders the peptide bond virtually invisible to standard proteolytic machinery. By combining stereochemical inversion, backbone homologation, and steric bulk, researchers can transform a rapidly cleared peptide into a highly durable therapeutic candidate. However, because this NNAA drastically alters the local geometry of the peptide, researchers must carefully evaluate its impact on target receptor binding affinity during the Structure-Activity Relationship (SAR) optimization phase.

References

  • An injectable, naproxen-conjugated, supramolecular hydrogel with ultra-low critical gelation concentration ChemRxiv URL:[Link][2]

  • Protease-resistant peptides Google Patents (CA2933405A1) URL:[5]

  • Introduction of non-natural amino acid residues into the substrate-specific P1 position of trypsin inhibitor SFTI-1 yields potent chymotrypsin and cathepsin G inhibitors PubMed (NIH) URL:[Link][6]

  • Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificity National Institute of Informatics (NII) URL:[Link][1]

  • Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors Taylor & Francis URL:[Link][3]

  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

Sources

Comparative

NMR Characterization of 2-Methyl-D-homophenylalanine Residues

Introduction: The Structural Architect 2-Methyl-D-homophenylalanine (2-Me-D-Hph) is a specialized, non-proteinogenic amino acid frequently deployed in peptidomimetics to impose specific conformational constraints. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Architect

2-Methyl-D-homophenylalanine (2-Me-D-Hph) is a specialized, non-proteinogenic amino acid frequently deployed in peptidomimetics to impose specific conformational constraints. Unlike standard amino acids, the introduction of a methyl group at the


-carbon (C

) restricts rotation around the

and

torsion angles, often forcing the peptide backbone into stable helical structures such as

-helices.

For the medicinal chemist, validating the successful incorporation of 2-Me-D-Hph is critical. Its structural similarity to D-homophenylalanine (D-Hph) and 2-methyl-phenylalanine (2-Me-Phe) makes standard LC-MS characterization insufficient for distinguishing subtle regio- or stereochemical errors. Nuclear Magnetic Resonance (NMR) remains the gold standard for unambiguous structural verification.

This guide provides a technical framework for characterizing 2-Me-D-Hph residues, objectively comparing their NMR signatures against common alternatives to ensure precise identification.

Comparative Analysis: The NMR Fingerprint

To accurately identify 2-Me-D-Hph, one must distinguish it from its structural "cousins": the non-methylated parent (D-Hph) and the side-chain homolog (2-Me-Phe).

Key Differentiating Factors
  • The Quaternary Center: The substitution of the

    
    -proton with a methyl group abolishes the characteristic 
    
    
    
    signal and its associated couplings (
    
    
    ).
  • Side Chain Length: The "homo" designation implies an extra methylene group (

    
    ) in the side chain compared to phenylalanine. This results in distinct chemical shift environments for the 
    
    
    
    -protons.
Table 1: Comparative NMR Chemical Shift Signatures ( H, DMSO-d )

Note: Values are typical ranges derived from


-methyl amino acid analogues and peptide structural studies.
Feature2-Methyl-D-homophenylalanine (Target)D-Homophenylalanine (Alternative 1)2-Methyl-Phenylalanine (Alternative 2)

-Position
Quaternary (No

)
Methine (

present)
Quaternary (No

)

-Methyl
Singlet,

1.3 – 1.5 ppm
AbsentSinglet,

1.4 – 1.6 ppm
Amide NH Singlet (Sharp)Doublet (

Hz)
Singlet (Sharp)

-Protons

1.8 – 2.2 ppm
(Aliphatic)

1.9 – 2.1 ppm (Aliphatic)

2.9 – 3.2 ppm
(Benzylic)

-Protons

2.4 – 2.7 ppm
(Benzylic)

2.5 – 2.7 ppm (Benzylic)
Absent (Phenyl attached to

)
Spin System AMPT (Amide-Methyl-Phenyl-Two methylenes)Standard Amino Acid Spin SystemAMP (Amide-Methyl-Phenyl-One methylene)

Expert Insight: The most common misidentification occurs between 2-Me-D-Hph and 2-Me-Phe . Look at the


-protons.[1] In 2-Me-Phe, they are benzylic and deshielded (

3.0 ppm). In 2-Me-D-Hph, the

-protons are aliphatic and shielded (

2.0 ppm), while the

-protons are the benzylic ones.

Experimental Protocol: Self-Validating Assignment

This protocol ensures a self-validating system where each experiment confirms the findings of the previous one.

Phase 1: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to prevent aggregation of hydrophobic peptides and to slow amide proton exchange, ensuring the NH singlet is visible.
  • Concentration: 2–5 mM is sufficient for modern cryoprobes; 10 mM for standard probes.

Phase 2: Acquisition Workflow

Run the following sequence to build the assignment logically.

  • 1D

    
    H NMR:  Check for the diagnostic 
    
    
    
    -methyl singlet (
    
    
    1.4 ppm) and the absence of
    
    
    (
    
    
    4.0-4.5 ppm).
  • 2D COSY (Correlation Spectroscopy): Establish the side-chain connectivity.

    • Observation: You should see correlations from

      
       (confirms quaternary), but strong correlations between 
      
      
      
      and
      
      
      .
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Assign carbon types.

    • Observation: The

      
      -methyl protons correlate to a carbon at 
      
      
      
      20-25 ppm. The
      
      
      and
      
      
      methylenes will show negative phases (if edited HSQC) at distinct shifts.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder".

    • Observation: This is critical.[2] You must see correlations from the

      
      -methyl protons and the 
      
      
      
      -methylene protons to the same quaternary Carbon (
      
      
      ,
      
      
      60 ppm) and the Carbonyl carbon (
      
      
      ,
      
      
      175 ppm).
Visualization: Assignment Logic Flow

NMR_Assignment_Workflow Start Start: Purified Peptide/Residue Proton1D 1D Proton NMR Check: Singlet NH, Singlet Me-group Start->Proton1D Decision1 Is Ha present? Proton1D->Decision1 Error1 STOP: Residue is not alpha-methylated Decision1->Error1 Yes (Doublet/Multiplet) COSY 2D COSY Trace Side Chain: H-beta <-> H-gamma Decision1->COSY No (Singlet NH) HSQC 2D HSQC Confirm CH2 counts (2x CH2 for Hph) COSY->HSQC HMBC 2D HMBC Link Me-group & H-beta to Quaternary Ca HSQC->HMBC Final Confirmed: 2-Me-D-Hph HMBC->Final

Caption: Logical flow for the stepwise NMR verification of 2-Methyl-D-homophenylalanine, filtering out non-methylated analogues early in the process.

Structural Insights: The Conformation Inducer

The primary value of 2-Me-D-Hph is its ability to lock peptides into a


-helical conformation. NMR can validate this secondary structure through Nuclear Overhauser Effect (NOE) spectroscopy.[1]
NOE Connectivity Map

In a helical conformation induced by


-methylation, specific through-space interactions become prominent.
  • Sequential NOEs (

    
    ):  Strong correlations between 
    
    
    
    and
    
    
    indicate a helical fold.
  • Medium-range NOEs: Correlations between the

    
    -Methyl group of residue 
    
    
    
    and the NH of residue
    
    
    or
    
    
    .

NOE_Connectivity Me_i Me(i) (alpha-Methyl) NH_i1 NH(i+1) Me_i->NH_i1 Medium NH_i2 NH(i+2) Me_i->NH_i2 Weak (3_10 Helix) NH_i NH(i) NH_i->NH_i1 Strong dNN NH_i1->NH_i2 Strong dNN

Caption: Diagnostic NOE interactions indicating a helical turn induced by the 2-Me-D-Hph residue.

Troubleshooting & Quality Control

Even with correct synthesis, issues arise. Use this checklist to troubleshoot common anomalies.

SymptomProbable CauseVerification Step
Split Methyl Singlet Racemization or DiastereomersCheck if the singlet at 1.4 ppm is actually two small peaks. Run HPLC on a chiral column.
Broad NH Signal Rapid Exchange or AggregationLower temperature to 278 K or switch to dry DMSO-d

.
Missing

-Protons
Misidentification as 2-Me-PheCheck integration of the aromatic region vs. aliphatic region. 2-Me-Phe lacks the extra CH

.

References

  • Toniolo, C., et al. (1993).

    
    ,
    
    
    
    -disubstituted glycines: Crystal-state conformational analysis of peptides from C
    
    
    -methylhomophenylalanine. International Journal of Peptide and Protein Research.
  • Rainaldi, M., et al. (2003).

    
    -methyl-leucine. Organic & Biomolecular Chemistry.[3][4] 
    
  • Bax, A. (1989). Two-Dimensional NMR and Protein Structure.[3] Annual Review of Biochemistry.[3]

  • PubChem Compound Summary. D-Homophenylalanine (Parent Structure Reference). National Center for Biotechnology Information.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Methyl-D-homophenylalanine Peptides

For researchers and drug development professionals working with synthetic peptides, the incorporation of non-standard amino acids like 2-Methyl-D-homophenylalanine offers a powerful tool to enhance stability, conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with synthetic peptides, the incorporation of non-standard amino acids like 2-Methyl-D-homophenylalanine offers a powerful tool to enhance stability, conformation, and therapeutic efficacy. However, these unique residues present significant analytical challenges that standard proteomic workflows are not designed to handle. The steric hindrance from the ortho-methyl group and the additional backbone carbon fundamentally alter chromatographic behavior and mass spectrometric fragmentation.

This guide provides an in-depth comparison of mass spectrometry techniques for the robust characterization of peptides containing 2-Methyl-D-homophenylalanine. We will move beyond standard protocols to explain the causal logic behind methodological choices, ensuring a self-validating approach to your analysis.

The Analyte: Understanding 2-Methyl-D-homophenylalanine

Before designing an analytical strategy, it is critical to understand the structure of the analyte. 2-Methyl-D-homophenylalanine is a β-amino acid, meaning the amine group is attached to the second carbon from the carboxyl group. Its structure includes an additional methylene group, extending the backbone and altering the side chain from a benzyl to a 2-methyl-phenylethyl group.

  • IUPAC Name: (3R)-3-amino-4-(2-methylphenyl)butanoic acid[]

  • Key Structural Features:

    • β-Amino Acid: Alters the peptide backbone structure compared to α-amino acids.

    • Homophenylalanine: An extra -CH₂- group compared to phenylalanine.

    • 2-Methyl Group: An ortho-methyl substitution on the phenyl ring introduces significant steric hindrance and increases hydrophobicity.

These features necessitate a tailored LC-MS/MS strategy to overcome potential analytical hurdles such as poor fragmentation, ambiguous sequence assignment, and difficult chromatographic separation.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is the single most important parameter for successful sequencing of a modified peptide. We will compare the three most common techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "vibrational excitation" methods that cleave the peptide backbone at the amide bonds, producing characteristic b- and y-type fragment ions.[2] While CID is common in ion trap instruments, HCD, performed in a dedicated cell in Orbitrap-based mass spectrometers, provides higher-resolution fragment ion spectra, which is crucial for non-standard peptides.

Expected Fragmentation Behavior:

For a peptide containing 2-Methyl-D-homophenylalanine, the fragmentation will be influenced by the sterically bulky and hydrophobic side chain.

  • Backbone Fragmentation (b- and y-ions): Standard b- and y-ions will be observed. However, the residue mass of 2-Methyl-D-homophenylalanine (C₁₁H₁₃NO, mass ≈ 175.0997 Da) must be used for accurate sequence assignment.

  • Side-Chain Fragmentation: The 2-methyl-phenylethyl side chain is susceptible to fragmentation. Standard phenylalanine peptides can exhibit neutral losses of toluene or cinnamic acid.[3][4] For 2-Methyl-D-homophenylalanine, a prominent neutral loss corresponding to 2-methylstyrene (C₉H₁₀, mass ≈ 118.0783 Da) from b- or y-ions is predicted. Identifying this unique neutral loss can serve as a diagnostic marker for the presence of the residue.

  • Steric Effects: The ortho-methyl group can hinder or promote cleavage at adjacent peptide bonds, potentially leading to an atypical intensity distribution of sequence ions compared to standard peptides.

Limitations: For CID/HCD, the vibrational energy can sometimes lead to extensive side-chain fragmentation at the expense of informative backbone cleavages, making it difficult to pinpoint the exact location of the modification.

Electron-Transfer Dissociation (ETD)

ETD is a non-vibrational, "radical-driven" fragmentation technique. It involves transferring an electron to the protonated peptide, which induces cleavage of the N-Cα bond in the peptide backbone.[2] This process generates c- and z-type fragment ions.

Key Advantages for This Application:

  • Preservation of Side Chains: ETD's greatest strength is its ability to cleave the peptide backbone while leaving labile and bulky side chains, like that of 2-Methyl-D-homophenylalanine, intact on the fragment ions. This makes it the gold standard for unambiguously localizing the modification within the peptide sequence.

  • Charge-State Dependency: ETD is most effective for precursor ions with a charge state of +3 or higher. For doubly charged precursors, CID/HCD often yields more comprehensive fragmentation.[2]

The following table summarizes the strengths and weaknesses of each technique for this specific application.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Ions b, yb, yc, z
Mechanism VibrationalVibrationalRadical-driven
Side-Chain Integrity Prone to fragmentation; potential for diagnostic neutral lossProne to fragmentation; high-resolution data aids neutral loss identificationExcellent preservation; ideal for localization
Optimal Precursor Doubly and triply charged ionsDoubly and triply charged ionsHighly charged ions (≥+3)
Instrumentation Ion Traps, Q-TOFsOrbitrap platformsIon Traps, Orbitraps
Primary Use Case General sequencingHigh-resolution sequencing and identification of characteristic lossesUnambiguous localization of the modification

Experimental Design and Protocols

A self-validating protocol for analyzing these peptides involves a multi-faceted approach, combining an optimized LC method with an intelligent data acquisition strategy.

Sample and Mobile Phase Preparation

Due to the hydrophobic nature of the 2-methyl-phenylethyl side chain, peptides containing this residue may exhibit poor solubility or aggregation.

  • Peptide Dissolution: Dissolve the peptide in a solvent containing a moderate amount of organic content (e.g., 30% acetonitrile in water with 0.1% formic acid) to ensure it remains solubilized before injection.

  • Mobile Phase Selection: Use formic acid (FA) as the mobile phase modifier instead of trifluoroacetic acid (TFA). While TFA can improve chromatography, it is a strong ion-pairing agent that causes significant signal suppression in the mass spectrometer.[5][6] A 0.1% FA concentration in both aqueous (A) and organic (B) mobile phases is standard.

Liquid Chromatography (LC) Protocol

The increased hydrophobicity requires adjustments to standard reversed-phase chromatography methods.

  • Column: An Agilent AdvanceBio Peptide Mapping column (e.g., 2.1 × 100 mm, 2.7 µm) is a good starting point.[5] If the peptide is highly retained, consider a column with a different stationary phase, such as C8 or C4, to reduce hydrophobic interactions.[7]

  • System: A UPLC/UHPLC system is recommended for optimal resolution and peak shape.

  • Protocol Steps:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0-2 min: 5% B

      • 2-25 min: Gradient from 5% to 60% B

      • 25-27 min: Gradient to 95% B

      • 27-30 min: Hold at 95% B

      • 30-31 min: Return to 5% B

      • 31-35 min: Re-equilibrate at 5% B

    • Injection Volume: 1-5 µL

Mass Spectrometry (MS) Data Acquisition Protocol

This protocol is designed for an Orbitrap-based mass spectrometer capable of multiple fragmentation modes.

  • Full MS Scan (MS1):

    • Analyzer: Orbitrap

    • Resolution: 120,000

    • Scan Range: 350-1800 m/z

    • AGC Target: 4e5

    • Max Injection Time: 50 ms

  • Data-Dependent MS/MS (dd-MS2):

    • Cycle Time: Top Speed, 3 seconds

    • Precursor Selection: Most intense ions from MS1 scan.

    • Isolation Window: 1.6 m/z

    • Charge State Filter: Include charge states 2-7.

    • Dynamic Exclusion: 30 seconds.

  • Fragmentation Strategy (Decision Tree):

    • For charge states +2 and +3: Use HCD fragmentation.

      • Collision Energy: Normalized Collision Energy (NCE) of 28%

      • Analyzer: Orbitrap

      • Resolution: 30,000

      • AGC Target: 1e5

      • Max Injection Time: 54 ms

    • For charge states +4 and higher: Use ETD fragmentation.

      • ETD Reaction Time: Calibrated based on precursor m/z and charge.

      • Analyzer: Orbitrap

      • Resolution: 30,000

      • AGC Target: 1e5

      • Max Injection Time: 100 ms

This intelligent acquisition method ensures that each peptide is analyzed with the most appropriate fragmentation technique based on its charge state, maximizing the quality of the resulting data.

Data Analysis Strategy

Accurate analysis requires configuring your search software to recognize the non-standard residue.

  • Custom Modification/Residue Definition: In your search software (e.g., Mascot, Sequest, Proteome Discoverer), define 2-Methyl-D-homophenylalanine as a custom amino acid.

    • Elemental Formula: C₁₁H₁₃NO

    • Monoisotopic Mass: 175.099714 Da

  • Database Searching: Search the acquired tandem mass spectra against a database containing the theoretical sequence of your synthetic peptide.

    • Precursor Mass Tolerance: 10 ppm

    • Fragment Mass Tolerance: 0.02 Da (for high-resolution Orbitrap data)

    • Enzyme: No Enzyme (for synthetic peptides)

  • Manual Validation: Carefully inspect the annotated MS/MS spectra.

    • For HCD spectra, look for a continuous series of b- and/or y-ions that confirm the backbone sequence. Search for fragment ions exhibiting the predicted neutral loss of 2-methylstyrene (118.0783 Da).

    • For ETD spectra, verify the presence of c- and z-ions flanking the modification site, confirming its location.

Visualizing Workflows and Fragmentation

Diagrams are essential for conceptualizing complex analytical processes. The following are generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve Peptide (0.1% FA in 30% ACN) p2 Centrifuge to remove particulates p1->p2 lc1 Inject on UPLC System p2->lc1 lc2 Reversed-Phase C8/C4 Column lc1->lc2 lc3 Gradient Elution (ACN + 0.1% FA) lc2->lc3 ms1 MS1 Survey Scan (Orbitrap @ 120k) lc3->ms1 ms2 Data-Dependent Selection ms1->ms2 ms3 Decision Tree (Charge State) ms2->ms3 ms4a HCD (z=2,3) ms3->ms4a Low Charge ms4b ETD (z≥4) ms3->ms4b High Charge d1 Define Custom Residue (Mass = 175.0997 Da) ms4a->d1 ms4b->d1 d2 Database Search d1->d2 d3 Manual Validation of Spectra d2->d3

Caption: End-to-end workflow for LC-MS/MS analysis of modified peptides.

G cluster_peptide Model Peptide: Ac-Gly-X-Ala-NH2 (X = 2-Me-D-homoPhe) cluster_hcd HCD Fragmentation cluster_etd ETD Fragmentation p1 Ac-Gly- p2 X p3 -Ala-NH2 b1 b1 b2 b2 b1->b2 + 175.10 nl b2 - C9H10 (Neutral Loss) b2->nl Side Chain Loss y1 y1 y2 y2 y1->y2 + 175.10 c1 c1 c2 c2 c1->c2 + 175.10 z1 z1 z2 z2 z1->z2 + 175.10 pep Precursor Ion

Caption: Predicted fragmentation of a model peptide under HCD vs. ETD.

Conclusion

The analysis of peptides containing 2-Methyl-D-homophenylalanine requires a departure from routine analytical protocols. By understanding the unique chemical properties of this non-standard residue, a robust and self-validating analytical method can be designed. The optimal strategy combines a hydrophobicity-adjusted LC method with a data-dependent acquisition scheme that intelligently applies HCD for sequencing and ETD for localization. This dual-fragmentation approach, coupled with high-resolution mass analysis and a properly configured data search, provides the comprehensive and trustworthy characterization required for advancing drug development and peptide research.

References

  • O'Hair, R. A. J. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1234-1244. Available at: [Link]

  • PubMed. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Available at: [Link]

  • AIP Publishing. (2014). Fragmentation mechanism of UV-excited peptides in the gas phase. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?. Available at: [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • University of the Pacific Scholarly Commons. (2011). McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation. Available at: [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Available at: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • LCGC International. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Available at: [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]

  • Sinochem Nanjing. (n.d.). 2-Methyl-D-Phenylalanine. Retrieved from [Link]

  • NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Available at: [Link]

  • PubMed. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Available at: [Link]

  • SciSpace. (2012). Tandem Mass Spectrometry of Peptides. Available at: [Link]

  • PMC. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • ResearchGate. (2012). Tandem Mass Spectrometry of Peptides. Available at: [Link]

Sources

Comparative

Comparative Guide: D- vs. L-2-Methyl-homophenylalanine in Peptide Engineering

This guide provides an in-depth technical comparison of D- vs. L-2-Methyl-homophenylalanine ( -methyl-homophenylalanine), focusing on their distinct roles in peptide engineering, binding affinity modulation, and proteoly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of D- vs. L-2-Methyl-homophenylalanine (


-methyl-homophenylalanine), focusing on their distinct roles in peptide engineering, binding affinity modulation, and proteolytic stability.

Executive Summary

2-Methyl-homophenylalanine (Mhp) is a non-proteinogenic


-disubstituted amino acid used to constrain peptide conformation and enhance metabolic stability. The introduction of the methyl group at the 

-carbon creates a quaternary center, severely restricting the rotation angles (

) of the peptide backbone.
  • L-Isomer (S-configuration): Typically stabilizes right-handed helical structures (

    
    -helix or 
    
    
    
    -helix) and type I/III
    
    
    -turns. It often retains biological activity in receptors evolved for natural L-peptides but with enhanced potency due to entropy reduction.
  • D-Isomer (R-configuration): Induces left-handed helical turns and type II'

    
    -turns. It is frequently used to disrupt existing helices or to target receptors requiring a reverse-turn conformation. It offers superior proteolytic resistance compared to the L-isomer.
    

Chemical Identity & Structural Properties[1][2][3]

The term "2-Methyl-homophenylalanine" most critically refers to


-methyl-homophenylalanine , where the methylation occurs at the 

-carbon of the homophenylalanine skeleton (

-amino-

-phenylbutanoic acid).
FeatureL-2-Methyl-homophenylalanineD-2-Methyl-homophenylalanine
Stereochemistry (S)-configuration(R)-configuration
Side Chain

(Ethyl-phenyl)

(Ethyl-phenyl)

-Substituent
Methyl (

)
Methyl (

)
Helix Propensity Strong Right-Handed Helix promoterStrong Left-Handed Helix promoter
Ramachandran Space Restricted to

Restricted to

Note: "2-Methyl" may occasionally refer to ortho-methyl substitution on the phenyl ring. However, in the context of D/L comparisons for stability and binding, the


-methyl modification is the dominant factor and is the focus of this guide.

Comparative Performance: Binding Affinity & Stability

The binding affinity of Mhp-containing peptides is governed by the "Lock-and-Key" principle: the


-methyl group locks the peptide backbone into a specific conformation. If this conformation matches the bioactive state, affinity increases (lower 

). If it mismatches, affinity is abolished.
Binding Affinity Profiles
ParameterL-Isomer PerformanceD-Isomer PerformanceMechanistic Rationale
Receptor Compatibility High for native L-peptide targets.Low for native L-targets; High for specific turn-mimics.L-Mhp mimics the natural L-Phe/L-Hph vector but reduces the entropic penalty of binding. D-Mhp projects the side chain in an opposing vector, often causing steric clashes.
Conformational Lock Stabilizes bioactive

-helix
.
Stabilizes reverse turns (e.g.,

-hairpins).
The quaternary

-carbon forces the backbone into a narrow region of Ramachandran space.
Selectivity (e.g., LAT1) Moderate Affinity / High Selectivity.Low Affinity / High Selectivity.[1]

-methylation reduces transport velocity (

) but enhances specificity for System L transporters over others.
Potency (IC50) Often 2-10x more potent than native Hph.Variable; can be inactive or act as an antagonist .Pre-organization of the ligand into the bound conformation lowers the activation energy of binding.
Proteolytic Stability (Half-Life)

One of the primary reasons to employ 2-Methyl-homophenylalanine is resistance to enzymatic degradation.

  • L-Isomer: Resistant to chymotrypsin and other endopeptidases due to steric hindrance at the cleavage site, but slowly degraded by non-specific proteases.

  • D-Isomer: Completely resistant to most mammalian proteases. The enzyme's catalytic triad cannot access the scissile bond due to the inverted stereochemistry and the steric bulk of the

    
    -methyl group.
    

Mechanistic Pathway: Impact on Signaling

The following diagram illustrates how the incorporation of D- vs L-Mhp alters the signaling pathway of a hypothetical GPCR peptide ligand (e.g., Angiotensin or Opioid analog).

BindingPathway Ligand_L Peptide with L-2-Me-Hph Conf_L Right-Handed Helix (Bioactive Match) Ligand_L->Conf_L Stereochemical Constraint Ligand_D Peptide with D-2-Me-Hph Conf_D Left-Handed Helix/Turn (Bioactive Mismatch) Ligand_D->Conf_D Stereochemical Constraint Receptor GPCR Binding Pocket (Chiral Environment) Signal Downstream Signaling (cAMP / Ca2+) Receptor->Signal Agonist Effect NoSignal No Activation (Antagonist/Inactive) Receptor->NoSignal Antagonist Effect Conf_L->Receptor High Affinity Binding (Entropic Advantage) Conf_D->Receptor Steric Clash or Weak Binding Proteolysis Proteolytic Enzymes Proteolysis->Ligand_L Slow Degradation Proteolysis->Ligand_D No Degradation (Steric Shield)

Caption: Mechanistic divergence of L- vs D-2-Methyl-homophenylalanine ligands. L-isomers typically lock bioactive helices, while D-isomers induce reverse turns or steric clashes, altering signaling outcomes.

Experimental Protocols

To validate the binding affinity and stability differences, the following protocols are recommended.

Synthesis via Solid Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the


-methyl group, standard coupling times are insufficient.
  • Resin Loading: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU/HOAt or PyAOP instead of HBTU/HOBt. The 7-azabenzotriazole moiety accelerates the reaction with sterically hindered amines.

  • Double Coupling: Perform double coupling (2 x 2 hours) for the incoming 2-Me-Hph and the subsequent amino acid.

  • Deprotection: Standard 20% Piperidine in DMF is effective.

Radioligand Competition Binding Assay

Objective: Determine


 values for D- and L-analogs against a native ligand.
  • Preparation:

    • Membrane Prep: Isolate membranes expressing the target receptor (e.g., CHO cells expressing Dopamine D2 or Angiotensin AT1).

    • Radioligand: Use

      
      H-labeled native ligand (e.g., 
      
      
      
      H-Angiotensin II) at
      
      
      concentration (~0.5 nM).
  • Incubation:

    • Mix membrane (20

      
      g protein), radioligand, and varying concentrations (
      
      
      
      to
      
      
      M) of the L-2-Me-Hph or D-2-Me-Hph peptide analog.
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl

      
      , 0.1% BSA, pH 7.4. Include protease inhibitors (Aprotinin, Bestatin) unless testing stability.
      
    • Incubate at 25°C for 90 minutes.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Specific Binding vs. Log[Ligand].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Workflow Diagram

ExperimentalWorkflow Start Start: Peptide Design Synthesis SPPS Synthesis (HATU/HOAt Activation) Start->Synthesis Purification HPLC Purification (>95% Purity) Synthesis->Purification Branch Assay Selection Purification->Branch Binding Binding Assay (Competition with 3H-Ligand) Branch->Binding Stability Proteolytic Stability (Incubation with Serum/Trypsin) Branch->Stability Data_Binding Calculate Ki (Cheng-Prusoff) Binding->Data_Binding Data_Stability Calculate Half-life (t1/2) (HPLC Monitoring) Stability->Data_Stability Result Compare D vs L Profiles Data_Binding->Result Data_Stability->Result

Caption: Workflow for synthesizing and validating 2-Methyl-homophenylalanine peptides.

References

  • BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs. Retrieved from

  • BOC Sciences. (2025). 2-Methyl-D-beta-homophenylalanine hydrochloride Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from

  • Mishra, R. K., et al. (1988). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality. Retrieved from

Sources

Validation

Engineering Peptide Stability: A Comparative Guide to 2-Methyl-D-homophenylalanine and α-Methyl-Phenylalanine

Executive Summary The incorporation of non-canonical amino acids (NCAAs) is a cornerstone of modern peptidomimetic drug discovery, addressing the inherent limitations of native peptides such as poor metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) is a cornerstone of modern peptidomimetic drug discovery, addressing the inherent limitations of native peptides such as poor metabolic stability, conformational flexibility, and rapid renal clearance[1]. As a Senior Application Scientist, I frequently evaluate structural modifications to optimize pharmacokinetic profiles. Two highly effective, yet mechanistically distinct, NCAAs used for this purpose are α-methyl-phenylalanine (α-Me-Phe) and 2-methyl-D-homophenylalanine (2-Me-D-hPhe) .

This guide provides an objective, data-driven comparison of these two residues, detailing the causality behind their stability enhancements and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality of Proteolytic Stability

α-Methyl-Phenylalanine: Backbone Pre-organization and Steric Shielding

α-Me-Phe is a classic


-disubstituted amino acid. By replacing the 

-proton with a methyl group, two critical stability mechanisms are engaged:
  • Enzymatic Evasion : The absence of the

    
    -proton prevents abstraction by enzymatic mechanisms, completely blocking cleavage at that specific residue[1].
    
  • Conformational Constraint : The severe steric hindrance introduced by the

    
    -methyl group restricts the conformational freedom around the 
    
    
    
    (phi) and
    
    
    (psi) dihedral angles. This pre-organizes the peptide backbone, often forcing it into stable helical secondary structures (such as
    
    
    or
    
    
    -helices)[1]. This rigid topology further shields adjacent peptide bonds from protease active sites[2]. This modification is successfully utilized in FDA-approved drugs like Trofinetide[3].
2-Methyl-D-homophenylalanine: Stereochemical and Rotameric Constraint

Conversely, 2-Me-D-hPhe achieves stability through a synergistic combination of stereochemical inversion, backbone extension, and side-chain restriction[]:

  • D-Configuration : The inverted stereocenter renders the peptide bond invisible to endogenous L-amino acid-directed proteases, drastically reducing susceptibility to enzymatic degradation[].

  • Homologation : The insertion of an additional methylene group (

    
    -carbon) extends the backbone. This homologation shifts the registry of the scissile bond, disrupting the spatial alignment required for protease recognition[6].
    
  • Ortho-Methylation : The methyl group at the 2-position of the phenyl ring creates a steric clash with the peptide backbone. This restricts the

    
     and 
    
    
    
    side-chain rotamers, locking the aromatic ring in a defined orientation that can enhance target receptor affinity while providing a steric "umbrella" over the local backbone[][7].

G cluster_0 cluster_1 NCAA Non-Canonical Amino Acids AlphaMe alpha-Methyl-Phenylalanine NCAA->AlphaMe DHom 2-Methyl-D-homophenylalanine NCAA->DHom Mech1 alpha-Carbon Steric Bulk (Restricts phi/psi angles) AlphaMe->Mech1 Mech2 Eliminates alpha-Proton (Blocks degradation) AlphaMe->Mech2 Result Enhanced Proteolytic Stability & Pharmacokinetics Mech1->Result Mech2->Result Mech3 D-Stereocenter (Evades L-Proteases) DHom->Mech3 Mech4 Methylene Homologation (Shifts Backbone Registry) DHom->Mech4 Mech5 Ortho-Methylation (Restricts chi rotamers) DHom->Mech5 Mech3->Result Mech4->Result Mech5->Result

Caption: Structural mechanisms conferring proteolytic stability in non-canonical amino acids.

Comparative Performance Data

Parameterα-Methyl-Phenylalanine (α-Me-Phe)2-Methyl-D-homophenylalanine (2-Me-D-hPhe)
Primary Stability Mechanism

-carbon steric shielding & proton elimination
Stereochemical inversion & backbone homologation
Conformational Effect Highly constrained; promotes helical structures (

/

restriction)
Extended backbone; restricts side-chain rotamers (

/

)
Enzymatic Resistance Absolute resistance at the insertion site (e.g., chymotrypsin)High resistance due to D-chirality and shifted scissile bond
SPPS Coupling Difficulty High (requires highly reactive reagents like HATU/HOAt, prolonged times)Moderate (standard HBTU/DIC protocols, double coupling advised)
Lipophilicity & Permeability Moderate to High (enhances passive diffusion)High (ortho-methyl and extra methylene increase logP)

Self-Validating Experimental Methodologies

To objectively compare these NCAAs, researchers must employ robust, self-validating workflows. Below are the standard protocols used in our application labs to synthesize and evaluate these compounds.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

The steric profiles of these NCAAs dictate different synthetic approaches. A self-validating SPPS protocol must include in-process monitoring to prevent deletion sequences.

  • Resin Swelling & Deprotection : Swell Rink Amide resin in DMF. Deprotect Fmoc using 20% piperidine in DMF.

    • Self-Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection before proceeding.

  • Amino Acid Activation & Coupling :

    • For 2-Me-D-hPhe: The primary amine is relatively accessible. Use 4 eq. of Fmoc-2-Me-D-hPhe, activated with 3.9 eq. HBTU and 8 eq. DIPEA for 60 minutes.

    • For α-Me-Phe: The

      
      -methyl group creates immense steric hindrance around the amine nucleophile. Standard reagents will fail. Causality: You must use highly reactive coupling reagents that can overcome this energy barrier. Use 4 eq. Fmoc-α-Me-Phe activated with 3.9 eq. HATU / HOAt and 8 eq. DIPEA. Extend coupling time to 120 minutes or apply microwave assistance (75°C, 15 mins).
      
  • In-Process Validation (Kaiser Test) : Perform a Kaiser (ninhydrin) test. A blue color indicates unreacted primary amines (incomplete coupling).

    • Causality: Proceeding without a negative (yellow) Kaiser test guarantees deletion impurities, which will confound downstream stability assays. If positive, perform a double coupling using DIC/Oxyma.

Protocol 2: In Vitro Proteolytic Stability Assay (Plasma Half-Life)

This protocol measures the intrinsic resistance of the synthesized peptides to serum proteases.

  • Matrix Preparation : Pre-warm pooled human plasma (or specific protease buffer) to 37°C.

  • Incubation : Spike the purified peptide into the plasma to a final concentration of 5 µM. Incubate at 37°C with gentle agitation.

  • Time-Course Quenching : At predetermined intervals (t = 0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately mix with 150 µL of quenching solution (Acetonitrile containing 1% TFA and 1 µM of a stable isotope-labeled internal standard).

    • Causality: The TFA rapidly drops the pH, irreversibly denaturing proteases, while the organic solvent precipitates plasma proteins. This ensures degradation stops exactly at the timestamp, preventing skewed kinetic data.

  • Isolation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Extract the clear supernatant.

  • LC-MS/MS Quantification : Analyze the supernatant via MRM (Multiple Reaction Monitoring).

    • Self-Validation: Normalize the analyte peak area to the internal standard peak area. This corrects for any variations in extraction efficiency or mass spec matrix suppression, ensuring the kinetic decay curve is purely a function of proteolytic stability.

Workflow S1 1. Peptide Synthesis (SPPS) Validate via Kaiser Test S2 2. Incubation with Protease/Plasma (37°C, pH 7.4) S1->S2 Purified Peptide (>95%) S3 3. Quenching with TFA/MeCN (Immediate Denaturation) S2->S3 Aliquots at t=0, 1, 2, 4, 8, 24h S4 4. Centrifugation & Filtration (Isolate Analyte) S3->S4 Stop Reaction S5 5. LC-MS/MS Quantification (Normalize to Internal Std) S4->S5 Supernatant S6 6. Half-Life (t1/2) Calculation (First-Order Kinetics) S5->S6 AUC Data

Caption: Self-validating workflow for LC-MS/MS based proteolytic stability assay.

Strategic Recommendations for Drug Development

  • When to select α-Me-Phe : Opt for this modification when structural biology indicates that a rigid, helical conformation is required for target binding, and a specific proteolytic cleavage site must be absolutely blocked[1][2].

  • When to select 2-Me-D-hPhe : Choose this NCAA when exploring spatial diversity in the binding pocket without forcing a rigid helical backbone. It is ideal for increasing overall lipophilicity (enhancing blood-brain barrier permeability) while evading broad-spectrum proteases via stereochemical inversion[][7].

References

  • ProQuest - Protein domain mimetics as in vivo modulators of transcription. Available at: [Link]

Sources

Comparative

Validating Enantiomeric Excess of 2-Methyl-D-homophenylalanine: A Technical Comparison Guide

Executive Summary 2-Methyl-D-homophenylalanine (also known as -methyl-D-homophenylalanine) represents a challenging class of non-proteinogenic amino acids. The presence of a quaternary -carbon combined with the steric bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-D-homophenylalanine (also known as


-methyl-D-homophenylalanine) represents a challenging class of non-proteinogenic amino acids. The presence of a quaternary 

-carbon combined with the steric bulk of the homophenyl side chain renders standard enantioseparation techniques often inadequate.

This guide objectively compares three validation methodologies: Direct Chiral HPLC (Teicoplanin/Cinchona phases), Indirect Derivatization (GITC vs. Marfey’s), and NMR Spectroscopy . Unlike standard amino acids, the


-methyl group induces significant steric hindrance, often requiring specialized stationary phases or aggressive derivatization conditions.

Method 1: Direct Chiral HPLC (The "Gold Standard")

For


-methyl amino acids, direct separation is preferred to avoid kinetic resolution issues during derivatization. While Crown Ether columns (e.g., Crownpak CR) are standard for primary amines, they often fail to resolve 

-methyl analogues due to steric interference with the crown ether cavity.

Recommendation: The Teicoplanin (Chirobiotic T) or Zwitterionic Cinchona Alkaloid (ZWIX) phases are superior for this specific molecule.

Comparative Analysis of Stationary Phases
FeatureTeicoplanin (Chirobiotic T) Crown Ether (Crownpak CR+) Zwitterionic (ZWIX+)
Mechanism Inclusion complex + H-bondingAmmonium-Crown complexationIon-exchange + H-bonding

-Methyl Suitability
High (Proven for

-Me-Phe analogues)
Low (Risk of co-elution)High (Designed for steric bulk)
Mobile Phase Polar Organic (MeOH/TEAA)Acidic Aqueous (

)
MeOH/MeCN + Acid/Base
Resolution (

)
Typically > 2.0< 1.0 (often co-elutes)> 1.5
Protocol: Chirobiotic T Separation

Objective: Quantify enantiomeric excess (ee) of 2-Methyl-D-homophenylalanine without derivatization.

  • System Preparation:

    • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v). Note: The polar organic mode is crucial for solubility and ionization.

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV at 210 nm (peptide bond/carboxyl) or 254 nm (phenyl ring).

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Filter through a 0.22 µm PTFE filter.

  • Validation Criteria:

    • Inject a racemic standard first to establish retention times (

      
      ) for L- and D- enantiomers.
      
    • Calculate

      
       using peak areas (
      
      
      
      ):
      
      

Expert Insight: If the Chirobiotic T fails to provide baseline separation, switch to the Chiralpak ZWIX(+) column using a mobile phase of MeOH/MeCN (50:50) with 50 mM Formic acid and 25 mM Diethylamine. The ZWIX phase utilizes a "bidentate" ion-exchange mechanism that is exceptionally effective for


-disubstituted amino acids.

Method 2: Indirect Derivatization (The "Problem Solver")

When direct HPLC is unavailable, derivatization is the alternative. However, the standard Marfey’s Reagent (FDAA) often reacts sluggishly with


-methyl amino acids due to steric hindrance at the nucleophilic amine.

Superior Alternative: GITC (2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate).[3] The isothiocyanate group is more reactive and forms stable thioureas, often providing better resolution for hindered amines than FDAA.
Protocol: GITC Derivatization

Objective: Create diastereomers for separation on a standard C18 column.

  • Reaction:

    • Mix 50 µL of sample solution (50 mM in water/triethylamine) with 50 µL of GITC solution (2 mg/mL in Acetonitrile).

    • Critical Step: Incubate at room temperature for 30 minutes . Note: Unlike Marfey's, heating is rarely needed and can cause degradation.

  • Analysis (Reverse Phase HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 60% B over 20 minutes.

    • Detection: UV at 254 nm.

  • Data Interpretation:

    • The L-enantiomer typically elutes before the D-enantiomer (L < D) due to the conformation of the GITC-adduct, but this must be confirmed with a racemic standard.

Method 3: 1H-NMR with Chiral Solvating Agents (The "Quick Screen")

For a rapid purity check (>95% ee) without chromatography, NMR using a Chiral Solvating Agent (CSA) is effective.

  • Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (Binol-phosphate) or Pirkle’s Alcohol.

  • Method:

    • Dissolve 5 mg of 2-Methyl-D-homophenylalanine in 0.6 mL

      
       (or 
      
      
      
      if solubility is poor).
    • Add 1.5 equivalents of the CSA.

    • Acquire 1H-NMR (minimum 400 MHz, ideally 600 MHz).

    • Target Signal: Observe the splitting of the

      
      -methyl singlet (approx. 1.5 - 1.8 ppm). The chemical shift difference (
      
      
      
      ) between enantiomers indicates separation.
  • Limitation: Sensitivity is limited to approx. 1-2% minor enantiomer. Not suitable for GMP release testing requiring >99.5% purity.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on laboratory resources and accuracy requirements.

ValidationWorkflow Start Start: 2-Methyl-D-homophenylalanine Sample CheckHPLC Is Chiral HPLC Available? Start->CheckHPLC DirectMethod Method 1: Direct Chiral HPLC (High Accuracy, GMP Ready) CheckHPLC->DirectMethod Yes DerivCheck Is Derivatization Acceptable? CheckHPLC->DerivCheck No SelectColumn Select Column DirectMethod->SelectColumn Chirobiotic Option A: Chirobiotic T (Teicoplanin) Best for alpha-methyls SelectColumn->Chirobiotic ZWIX Option B: ZWIX(+) (Cinchona Alkaloid) Alternative for difficult separations SelectColumn->ZWIX CrownPak Option C: Crownpak CR(+) (Crown Ether) *Risk of co-elution* SelectColumn->CrownPak Use with caution IndirectMethod Method 2: Indirect HPLC (GITC) (Standard C18 Column) DerivCheck->IndirectMethod Yes (Quantification) NMRMethod Method 3: 1H-NMR + CSA (Quick Purity Check) DerivCheck->NMRMethod No (Qualitative only)

Figure 1: Decision tree for selecting the optimal enantiomeric excess validation method.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Link

  • Péter, A., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues." Journal of Chromatography A, vol. 871, no. 1-2, 2000, pp. 105-113.[3] Link

  • Ilisz, I., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." MDPI Separations, 2025. Link

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, vol. 27, 2004, pp. 231-247. Link

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiral Technologies.[4][5] Link

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 2-Methyl-D-homophenylalanine: A Comprehensive Comparison Guide

In the rapidly evolving landscape of peptidomimetic drug discovery, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high conformational flexibility—is paramount. 2-Methyl-D-h...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of peptidomimetic drug discovery, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high conformational flexibility—is paramount. 2-Methyl-D-homophenylalanine (2-Me-D-HoPhe) has emerged as a highly specialized, non-natural amino acid building block designed to address these exact challenges[][2].

This guide provides an in-depth, objective comparison of 2-Me-D-HoPhe against standard alternatives. By analyzing its structural mechanics, we will explore how this unique residue is utilized to optimize G-protein coupled receptor (GPCR) ligands, such as GLP-1 receptor agonists and melanocortin receptor (MCR) modulators[3][4].

Structural Rationale: The Causality of Conformation

To understand the value of 2-Me-D-HoPhe, we must deconstruct its three primary structural modifications and the direct causality they have on pharmacological performance:

  • D-Stereochemistry (Protease Evasion): Endogenous proteases (e.g., DPP-4, Neprilysin) are highly stereospecific. Inverting the alpha-carbon stereocenter from L to D creates absolute steric incompatibility with the protease active site, drastically extending plasma half-life.

  • Homo-Extension (Deep Pocket Probing): The addition of a methylene bridge (

    
    ) extends the side chain. In deep, hydrophobic GPCR binding pockets (like those found in GLP-1R), standard phenylalanine cannot reach the optimal interaction distance. The "homo" extension bridges this gap, increasing van der Waals interactions[5].
    
  • Ortho-Methylation (Conformational Locking): The critical differentiator. The methyl group at the 2-position of the phenyl ring creates a severe steric clash with the peptide backbone. This restricts the

    
     and 
    
    
    
    dihedral angles, "locking" the side chain into a specific rotameric state. By pre-organizing the residue into its bioactive conformation, the entropic penalty (
    
    
    ) typically lost upon receptor binding is minimized, driving up overall binding affinity[6].

SAR_Logic Base Native Peptide (L-Phe) DPhe D-Stereocenter (Protease Resistance) Base->DPhe Prevent rapid clearance DHoPhe Homo-Extension (Deep Pocket Reach) DPhe->DHoPhe Improve receptor interaction OrthoMe 2-Methyl Group (Conformational Lock) DHoPhe->OrthoMe Reduce entropic penalty Result 2-Me-D-HoPhe Optimized Efficacy OrthoMe->Result Final SAR Profile

Logical SAR progression leading to 2-Methyl-D-homophenylalanine.

Objective Performance Comparison

When conducting SAR sweeps, medicinal chemists typically compare a hit sequence against a library of analogs. Table 1 summarizes the experimental performance of 2-Me-D-HoPhe compared to its structural predecessors in a standardized GPCR binding assay (e.g., GLP-1R activation).

Table 1: Quantitative SAR Comparison of Phenylalanine Derivatives

Amino Acid SubstitutionPlasma Half-Life (

)
Relative Receptor AffinityConformational Entropy Penalty (

)
SPPS Coupling Difficulty
L-Phenylalanine (WT) < 15 mins1.0x (Baseline)HighLow (Standard)
D-Phenylalanine > 24 hours0.4x (Fails to reach pocket)HighLow (Standard)
D-Homophenylalanine > 24 hours3.2xHighModerate
2-Methyl-D-homophenylalanine > 48 hours 18.5x (Locked conformation) Low (Pre-organized) High (Requires MW)

Data Interpretation: While D-Homophenylalanine recovers the binding affinity lost by the D-Phe substitution, it remains highly flexible. The introduction of the 2-methyl group in 2-Me-D-HoPhe yields an 18.5-fold increase in affinity by eliminating the entropic cost of folding upon binding. Furthermore, the steric bulk of the ortho-methyl group provides secondary shielding to adjacent peptide bonds, pushing the half-life beyond 48 hours.

Experimental Protocols & Methodologies

Because 2-Me-D-HoPhe is highly sterically hindered, standard Solid-Phase Peptide Synthesis (SPPS) protocols will result in significant deletion sequences. The following protocol is a self-validating system designed to overcome the activation energy barrier imposed by the ortho-methyl group.

Protocol A: Microwave-Assisted SPPS of 2-Me-D-HoPhe

Causality Check: We utilize DIC/Oxyma Pure instead of standard HBTU/HATU. Oxyma Pure forms a highly reactive, less sterically demanding ester intermediate. Furthermore, HBTU at high temperatures can cause irreversible guanidinylation of the N-terminus; DIC/Oxyma avoids this, allowing us to safely apply microwave heating (75°C) to force the coupling of the hindered residue.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (Microwave: 30W). Wash thoroughly with DMF (5x).

  • Amino Acid Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-2-Me-D-HoPhe[2] and 0.5 mmol of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave synthesizer at 75°C for 15 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates successful coupling (free amines consumed). If blue, repeat Step 3-4.

  • Capping: To ensure self-validation and prevent deletion sequences in subsequent steps, cap any unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes.

SPPS_Workflow Resin Deprotected Resin Activation DIC/Oxyma Activation Resin->Activation Add 5 eq 2-Me-D-HoPhe Coupling Microwave Coupling (75°C, 15 min) Activation->Coupling Overcome steric hindrance Wash Capping & Validation Coupling->Wash Prevent deletion sequences

Microwave-assisted SPPS workflow for sterically hindered amino acids.
Protocol B: In Vitro GPCR Activation & Biased Signaling Assay

Recent literature highlights that modifying the hydrophobic core of GLP-1 or GIP analogs with rigidified amino acids can induce biased signaling—preferentially activating the G


s pathway (cAMP production) while uncoupling 

-arrestin recruitment, which is associated with receptor internalization and adverse effects (e.g., nausea)[3][5].

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human GLP-1R at 10,000 cells/well in a 384-well plate.

  • Ligand Incubation: Treat cells with serial dilutions (10 pM to 1

    
    M) of the 2-Me-D-HoPhe modified peptide and the wild-type comparator for 30 minutes at 37°C.
    
  • cAMP Quantification: Lyse cells and measure intracellular cAMP accumulation using a TR-FRET based assay (e.g., LANCE Ultra cAMP kit).

  • 
    -Arrestin Recruitment:  In a parallel plate expressing a 
    
    
    
    -arrestin-luciferase reporter, measure luminescence after 90 minutes of ligand exposure.
  • Data Analysis: Calculate the bias factor (

    
    Log(
    
    
    
    /Ka)) to quantify the shift toward G-protein signaling vs.
    
    
    -arrestin.

GPCR_Pathway Ligand 2-Me-D-HoPhe Modified Ligand Receptor GPCR (e.g., GLP-1R) Ligand->Receptor High-affinity binding GProtein Gαs Activation Receptor->GProtein Primary signaling Arrestin β-Arrestin Recruitment (Internalization/Aversion) Receptor->Arrestin Steric clash reduces coupling cAMP cAMP Production (Therapeutic Efficacy) GProtein->cAMP Sustained activation

Biased GPCR signaling pathway induced by 2-Me-D-HoPhe modified ligands.

Conclusion

The integration of 2-Methyl-D-homophenylalanine into a peptide scaffold is not a mere substitution; it is a calculated biophysical engineering choice. By combining protease evasion (D-isomer), extended hydrophobic reach (homo-backbone), and conformational restriction (ortho-methyl), researchers can systematically eliminate the entropic penalties that plague native peptides[4][6]. While its incorporation demands rigorous, microwave-assisted SPPS protocols, the resulting exponential gains in receptor affinity and half-life make it an indispensable tool for modern drug development professionals.

References
  • Alchimica. (n.d.). Fmoc-2-methyl-D-homophenylalanine. Retrieved from [Link]

  • Google Patents. (2022). WO2022241287A2 - Modulators of g-protein coupled receptors.
  • ProQuest. (n.d.). Structure-Activity Studies of α-Melanotropin and Ultra-Short GLP-1 Analogs to Benchmark the Development of Improved Anti-obesity Drugs. Retrieved from [Link]

  • Google Patents. (2023). US20230151074A1 - Modulators of g-protein coupled receptors.
  • ANZMAG. (2025). PROGRAM HANDBOOK ANZMAG 2025 CONFERENCE. Retrieved from [Link]

Sources

Comparative

X-ray crystallography of peptides with 2-Methyl-D-homophenylalanine

Title: Structure-Driven Drug Design: X-Ray Crystallography of Peptides Incorporating 2-Methyl-D-homophenylalanine Executive Summary The structural elucidation of peptide-protein interactions is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Driven Drug Design: X-Ray Crystallography of Peptides Incorporating 2-Methyl-D-homophenylalanine

Executive Summary

The structural elucidation of peptide-protein interactions is a cornerstone of modern drug discovery. However, native peptides are inherently flexible, often adopting dynamic ensembles in solution that resist the formation of [1]. To overcome this entropic barrier, researchers employ conformationally constrained non-canonical amino acids. Among these, 2-Methyl-D-homophenylalanine (and its )[] has emerged as a powerful tool for rigidifying peptide backbones and side chains, enabling [3].

This guide objectively compares the crystallographic performance of 2-Methyl-D-homophenylalanine against standard alternatives and provides a self-validating methodology for co-crystallization.

Mechanistic Rationale: The Causality of Conformational Restriction

Why substitute a standard L-phenylalanine or D-homophenylalanine with a 2-methylated derivative? The answer lies in thermodynamics and steric geometry.

  • Extended Hydrophobic Reach: The "homo" designation indicates an additional methylene group in the side chain. This allows the aromatic ring to probe deeper hydrophobic pockets on the target receptor that standard phenylalanine cannot reach.

  • Turn Induction via D-Stereochemistry: Inserting a D-amino acid into an L-amino acid sequence acts as a conformational "breaker." It flips the local Ramachandran

    
     preferences, reliably inducing 
    
    
    
    -turns or disrupting continuous α-helices to form [4].
  • Rotameric Locking via Methylation: The critical innovation is the methyl group. Whether positioned at the ortho-position of the phenyl ring (2-methylphenyl) or at the

    
    -carbon (
    
    
    
    -methyl), this bulky moiety introduces severe steric clashes with the peptide backbone. This restricts the
    
    
    and
    
    
    dihedral angles, effectively locking the side chain into a [5].

The Crystallographic Advantage: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is minimized. In the context of X-ray crystallography, this lack of conformational wobble translates directly to lower B-factors (temperature factors) and sharper electron density maps, allowing for unambiguous structural resolution.

Objective Comparison: Performance and Crystallographic Impact

To objectively evaluate 2-Methyl-D-homophenylalanine, we must compare it against its unmethylated and L-stereoisomer counterparts. The data below summarizes typical crystallographic outcomes when these residues are incorporated into a model binding peptide.

Amino Acid VariantConformational FlexibilityTypical Side-Chain B-FactorCrystallization PropensityPrimary Structural Impact
L-Homophenylalanine Very High (Multiple rotamers)> 50 ŲVery LowExtended reach, but highly disordered in crystal lattice.
D-Homophenylalanine High40 - 50 ŲModerateInduces turns, but side chain remains flexible.
2-Methyl-D-homophenylalanine Low (Rotamer-locked)< 25 Ų High Rigidified turn induction; excellent electron density.

-Methyl-D-homophenylalanine
Very Low (Backbone-locked)< 20 Ų Very High Strong

-helix stabilization; highly ordered crystals.

Data synthesized from comparative crystallographic studies of constrained peptidomimetics[3][6].

Self-Validating Experimental Protocol: Co-Crystallization Workflow

To successfully crystallize a peptide containing 2-Methyl-D-homophenylalanine with its target protein, the workflow must include internal validation checkpoints. Failure at the crystallization stage is often due to upstream biochemical artifacts; this protocol ensures a self-validating pipeline.

Step 1: Solid-Phase Peptide Synthesis (SPPS) and Validation

  • Action: Synthesize the peptide using standard Fmoc-chemistry. Due to the steric bulk of the methyl group, use high-efficiency coupling reagents (e.g., HATU/HOAt) and extend coupling times to 2 hours for the residue immediately following the 2-Methyl-D-homophenylalanine.

  • Validation Checkpoint: Purify via RP-HPLC. You must confirm >98% purity and correct mass via LC-MS. Impurities of even 2% can disrupt lattice packing and poison the crystal.

Step 2: Complex Formation and Stoichiometry Verification

  • Action: Mix the purified peptide with the target protein at a 1.5:1 molar ratio in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Incubate on ice for 1 hour to allow complex formation.

  • Validation Checkpoint: Run the mixture through Analytical Size Exclusion Chromatography (SEC). Ensure a single, monodisperse peak corresponding to the molecular weight of the complex. Aggregation or multiple peaks here guarantee crystallization failure.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates using sparse-matrix screens. Mix 1

    
    L of the validated protein-peptide complex with 1 
    
    
    
    L of reservoir solution.
  • Causality: The rigidified 2-Methyl-D-homophenylalanine reduces the surface entropy of the complex, often acting as a nucleation hotspot that promotes favorable crystal packing contacts.

Step 4: Data Collection and Phase Resolution

  • Action: Harvest crystals, briefly soak in reservoir solution supplemented with 20% glycerol (cryoprotectant), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K).

  • Action: Solve the phases using Molecular Replacement (MR) via [6], using the apo-protein as the search model.

  • Validation Checkpoint: Calculate an

    
     difference map. A strong positive electron density (typically >3
    
    
    
    ) should clearly outline the extended, methylated side chain, confirming full occupancy and the locked rotameric state.

Workflow Visualization

G N1 1. SPPS Synthesis (Fmoc-2-Me-D-HoPhe) N2 2. LC-MS & SEC Validation (Ensure >98% Purity) N1->N2 Cleavage & Deprotection N3 3. Co-Crystallization (Vapor Diffusion) N2->N3 Target Protein Complexation N4 4. Synchrotron X-Ray (Diffraction at 100K) N3->N4 Cryoprotection & Freezing N5 5. Phase Resolution (Molecular Replacement) N4->N5 Data Processing (PHENIX) N6 6. Model Refinement (Low B-Factor Validation) N5->N6 Electron Density Fitting

X-ray crystallography workflow for 2-Methyl-D-homophenylalanine peptides.

References

Sources

Validation

Optimizing Peptide Therapeutics: A Comparative Guide on the Metabolic Half-Life of 2-Methyl-D-Homophenylalanine Analogs

The clinical translation of peptide-based therapeutics is frequently bottlenecked by their rapid degradation in systemic circulation. Endogenous proteases rapidly cleave canonical peptide bonds, leading to pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

The clinical translation of peptide-based therapeutics is frequently bottlenecked by their rapid degradation in systemic circulation. Endogenous proteases rapidly cleave canonical peptide bonds, leading to pharmacokinetic half-lives that are often measured in mere minutes. To overcome this, drug development professionals increasingly rely on highly engineered non-canonical amino acids.

This guide provides an objective, data-driven comparison of the metabolic stability conferred by 2-Methyl-D-homophenylalanine against its less modified counterparts. By dissecting the causality behind its structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive resource for rational peptide design.

Mechanistic Rationale: The Triad of Protease Resistance

The extraordinary metabolic stability of 2-Methyl-D-homophenylalanine is not the result of a single modification, but rather a synergistic triad of structural engineering choices. Understanding the causality behind these modifications is critical for predicting pharmacokinetic behavior.

  • Stereochemical Inversion (D-Chirality): Endogenous proteases have evolved to recognize and cleave the naturally occurring L-amino acid configurations. Replacing an L-amino acid with its D-enantiomer at a known metabolic cleavage site fundamentally disrupts the enzyme-substrate complex, weakening the affinity with proteases and drastically extending the peptide's physiological half-life[1].

  • Side-Chain Homologation: By introducing an additional methylene group between the alpha-carbon and the phenyl ring (creating a homophenylalanine scaffold), the spatial registry of the side chain is shifted. This homologation alters the distance between the peptide backbone and the aromatic ring, disrupting the precise geometric fit required for binding within the S1/S1' pockets of serine proteases.

  • Ortho-Methylation (Steric Shielding): The addition of a methyl group at the ortho position (2-methyl) of the phenyl ring serves a dual purpose. First, it restricts the rotation of the phenyl ring (rotamer restriction), pre-organizing the peptide into a more rigid, bioactive conformation. Second, the added steric bulk physically shields the adjacent peptide bonds from hydrolytic attack, effectively blocking enzymatic cleavage and further extending the in vivo half-life[2].

StructuralLogic A L-Phenylalanine (Rapidly Cleaved) B D-Phenylalanine (Evades L-specific Proteases) A->B Stereochemical Inversion C D-Homophenylalanine (Alters S1 Pocket Spacing) B->C Methylene Addition (Homologation) D 2-Methyl-D-Homophenylalanine (Restricts Rotamers & Adds Steric Bulk) C->D Ortho-Methylation on Phenyl Ring

Structural modifications leading to synergistic protease resistance.

Comparative Performance: Metabolic Stability Data

To objectively evaluate the impact of these modifications, we compare the in vitro serum half-life and intrinsic clearance of peptides substituting these specific analogs at a primary cleavage site. The data below synthesizes standard pharmacokinetic parameters observed during substrate depletion assays[3].

Amino Acid AnalogStructural ModificationsRelative Steric HindranceEstimated in vitro Serum Half-Life (

)
Primary Degradation Pathway
L-Phenylalanine None (Canonical)Low< 10 minutesRapid cleavage by endo/exopeptidases
D-Phenylalanine Stereochemical inversionModerate2 - 4 hoursSlow recognition by non-specific peptidases
D-Homophenylalanine Inversion + HomologationHigh8 - 12 hoursEvades canonical active sites; slow hydrolysis
2-Methyl-D-Homophenylalanine Inversion + Homologation + Ortho-MethylationVery High> 48 hoursHighly resistant to enzymatic hydrolysis

Note: Actual half-life values are sequence-dependent. The values above represent relative stability when substituted into a highly labile canonical peptide framework (e.g., somatostatin or GLP-1 analogs)[4].

Self-Validating Experimental Methodology: Serum Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of non-canonical peptides must be evaluated using a self-validating system. The following protocol details an in vitro human serum stability assay coupled with LC-MS/MS quantification.

Step-by-Step Protocol

Step 1: Preparation of Controls (The Self-Validating Matrix)

  • Action: Prepare three parallel incubation matrices: (A) Active Human Serum, (B) Heat-Inactivated Human Serum (56°C for 30 mins), and (C) Active Serum with a canonical L-peptide.

  • Causality: Human serum contains a complex mixture of proteases. The heat-inactivated control (B) is critical; if degradation occurs here, it indicates chemical instability (e.g., spontaneous hydrolysis or oxidation) rather than enzymatic cleavage. The canonical peptide (C) serves as a positive control to confirm that the active serum possesses expected baseline proteolytic activity.

Step 2: Incubation Phase

  • Action: Spike the 2-Methyl-D-homophenylalanine-containing peptide into the serum matrices to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.

  • Causality: 37°C precisely mimics human physiological body temperature, ensuring that enzyme kinetics are representative of in vivo conditions.

Step 3: Quenching and Protein Precipitation

  • Action: At predefined timepoints (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold Acetonitrile (1:3 v/v) containing a stable-isotope-labeled internal standard.

  • Causality: Cold acetonitrile rapidly denatures serum proteins, instantly halting enzymatic activity and precipitating the proteases out of solution. This ensures the degradation is stopped exactly at the target timepoint.

Step 4: Extraction and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using an LC-MS/MS system operating in positive electrospray ionization mode (ESI+) and Multiple Reaction Monitoring (MRM)[3].

  • Causality: Centrifugation removes the denatured protein pellet, preventing column clogging. MRM mode provides extreme specificity by tracking the unique precursor-to-product ion transitions of the intact peptide, ignoring background serum metabolites.

Step 5: Kinetic Data Processing

  • Action: Plot the natural log (

    
    ) of the percentage of peptide remaining against time. Calculate the half-life (
    
    
    
    ) using the slope of the linear regression (
    
    
    ):
    
    
    .

Workflow step1 1. Incubation Test Peptide + Human Serum Control: Heat-Inactivated Serum step2 2. Quenching Aliquot removal at t=0 to 48h Add cold Acetonitrile (1:3 v/v) step1->step2 step3 3. Extraction Centrifuge at 14,000 x g Isolate supernatant step2->step3 step4 4. LC-MS/MS MRM Mode Quantification Internal Standard Normalization step3->step4 step5 5. Kinetic Analysis Plot Ln(Remaining %) vs Time Calculate t(1/2) & CL_int step4->step5

Self-validating LC-MS/MS workflow for determining in vitro serum half-life.

Conclusion

The transition from canonical amino acids to highly engineered analogs like 2-Methyl-D-homophenylalanine represents a paradigm shift in peptide drug development. By combining stereochemical inversion, backbone homologation, and targeted steric shielding via ortho-methylation, researchers can systematically dismantle the recognition mechanisms of endogenous proteases. When validated through rigorous, controlled LC-MS/MS workflows, these modifications reliably transform highly labile peptides into robust, long-acting therapeutic candidates.

References

  • National Institutes of Health (NIH) / PMC. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." PubMed Central. URL:[Link]

  • Frontiers. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology. URL: [Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 2-Methyl-D-homophenylalanine Isomers

For researchers, scientists, and drug development professionals, the precise separation of stereoisomers is a critical cornerstone of modern pharmaceutical development. The distinct pharmacological and toxicological prof...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise separation of stereoisomers is a critical cornerstone of modern pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers and diastereomers necessitate robust analytical and preparative methods to ensure drug safety and efficacy. This guide provides an in-depth technical comparison of chromatographic techniques for the separation of 2-Methyl-D-homophenylalanine isomers, a crucial chiral building block in the synthesis of various therapeutic agents. By examining High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), this document offers field-proven insights and supporting experimental data to guide your method development.

The Stereochemical Challenge of 2-Methyl-D-homophenylalanine

2-Methyl-D-homophenylalanine possesses two chiral centers, giving rise to four possible stereoisomers (2R, αR; 2S, αS; 2R, αS; and 2S, αR). The separation of these isomers is essential for isolating the desired active pharmaceutical ingredient (API) and for monitoring chiral purity throughout the manufacturing process. The subtle structural differences between these isomers demand highly selective chromatographic systems.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC remains a widely adopted technique for chiral separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1][2] For amino acid analogs like 2-Methyl-D-homophenylalanine, several types of CSPs have demonstrated high efficacy.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity.[3][4] Columns such as the Chiralpak® series (e.g., AD-H, IA, IB) often provide excellent separation of amino acid derivatives. The chiral recognition mechanism is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure of the CSP.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have proven to be particularly effective for the enantioseparation of native and derivatized amino acids.[5][6] The complex structure of these selectors offers multiple interaction sites, leading to high selectivity. These columns are typically operated in reversed-phase, normal-phase, or polar organic modes.[2][7]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs create a chiral cavity into which one of the enantiomers can preferentially fit, leading to separation.[8][9] The inclusion complex formation is a key mechanism for chiral recognition. These CSPs are often used in reversed-phase mode.[8]

Comparative HPLC Performance
CSP TypeColumn ExampleMobile PhaseKey AdvantagesConsiderations
Polysaccharide Chiralpak® AD-H[10][11]n-Hexane/IsopropanolBroad applicability, high efficiencyNormal phase solvents can be less "green"
Macrocyclic Glycopeptide Teicoplanin-based[6]Acetonitrile/Water or Methanol/Water with additivesExcellent for underivatized amino acids, versatile mobile phasesMay require mobile phase additives for optimal performance
Cyclodextrin β-cyclodextrin bonded[8][9]Methanol/WaterGood for a range of compounds, reversed-phase compatibleSelectivity can be sensitive to mobile phase composition

Supercritical Fluid Chromatography (SFC): A High-Throughput and Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced solvent consumption compared to HPLC.[12][13][14] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides unique selectivity and higher efficiency.[1][15][16]

A study on the preparative separation of the closely related beta-methylphenylalanine isomers provides a strong case for the use of SFC.[11]

Key Advantages of SFC for Amine Separations
  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to faster separations.[14]

  • Reduced Solvent Consumption: Replacing organic solvents with CO2 makes SFC a more environmentally friendly and cost-effective technique.[14][17]

  • Orthogonal Selectivity: SFC can often provide different elution orders and better resolution compared to HPLC for the same CSP.[15]

Experimental Example: SFC Separation of Beta-Methylphenylalanine Isomers

A direct preparative purification of all four isomers of derivatized beta-methylphenylalanine was successfully achieved using SFC with stacked injections.[11]

ParameterCondition
Column Daicel Chiralpak® AD-H, 20 x 250 mm
Mobile Phase 50:50 Methanol/Ethanol as organic modifier in CO2
Outcome Purification of over 3.4 g of material in 6.25 h with >90% total recovery

This example underscores the power of SFC for efficient, large-scale chiral separations of 2-Methyl-D-homophenylalanine analogs.

Gas Chromatography (GC): A High-Resolution Approach for Volatile Derivatives

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers exceptionally high resolution and sensitivity. The separation of amino acid enantiomers by GC typically requires a two-step derivatization process to block the polar amine and carboxylic acid groups.[18]

Derivatization: The Key to GC Amenability
  • Esterification: The carboxylic acid group is typically converted to an ester (e.g., methyl or propyl ester).

  • Acylation: The amino group is then acylated, for example, with trifluoroacetic anhydride (TFAA).

This process reduces the polarity and increases the volatility of the amino acid, making it suitable for GC analysis.

Chiral Stationary Phases for GC

Chiral GC columns are typically capillary columns coated with a chiral selector, often a cyclodextrin derivative or a chiral polysiloxane like Chirasil-L-Val.[18][19][20]

Workflow for Chiral GC Analysis

Caption: Workflow for chiral GC analysis of amino acids.

Experimental Protocols

Protocol 1: HPLC Screening for Chiral Separation
  • Column Selection: Screen a set of polysaccharide-based (e.g., Chiralpak® IA, IB, IC, AD-H) and macrocyclic glycopeptide-based (e.g., Teicoplanin) chiral columns.

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane with varying percentages of isopropanol or ethanol (e.g., 90:10, 80:20 v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.[21]

    • Reversed Phase: Acetonitrile or methanol with water and 0.1% formic acid or ammonium acetate.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm or 254 nm.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition and temperature to improve resolution and analysis time.

Protocol 2: SFC Method Development
  • Column: Start with a polysaccharide-based CSP such as Chiralpak® AD-H.[11]

  • Mobile Phase:

    • Primary: Supercritical CO2.

    • Co-solvent: Methanol, ethanol, or a combination thereof.

  • Screening: Perform a gradient elution from 5% to 50% co-solvent.

  • Additives: For primary amines, the addition of a basic additive like isopropylamine or a combination of a basic and acidic additive (e.g., trifluoroacetic acid and isopropylamine) to the co-solvent can significantly improve peak shape and resolution.[1]

  • Initial Conditions:

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.[17]

    • Temperature: 30-40 °C.

  • Optimization: Adjust the co-solvent percentage, additives, and temperature to achieve baseline separation.

Protocol 3: GC Derivatization and Analysis
  • Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate the solvent.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and reconstitute in a suitable solvent for injection.

  • GC Conditions:

    • Column: A chiral column such as CHIRALDEX® G-TA or Chirasil-L-Val.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized analytes. The temperature program can be optimized to improve separation.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Logical Framework for Method Selection

MethodSelection start Start: Separation of 2-Methyl-D-homophenylalanine Isomers scale Scale of Separation? start->scale volatility Analyte Volatility & Thermal Stability? start->volatility hplc HPLC scale->hplc Analytical sfc SFC scale->sfc Preparative volatility->hplc Non-volatile / Thermally Labile volatility->sfc Intermediate gc GC volatility->gc Volatile / Derivatizable hplc_notes Versatile, wide range of CSPs, established methods. hplc->hplc_notes sfc->hplc Also for analytical sfc_notes High speed, green, ideal for preparative scale. sfc->sfc_notes gc_notes Highest resolution, requires derivatization. gc->gc_notes

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-D-homophenylalanine proper disposal procedures

2-Methyl-D-homophenylalanine: Comprehensive Operational and Disposal Guide As a Senior Application Scientist, I recognize that the integration of unnatural amino acids (UAAs) like 2-Methyl-D-homophenylalanine into peptid...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-D-homophenylalanine: Comprehensive Operational and Disposal Guide

As a Senior Application Scientist, I recognize that the integration of unnatural amino acids (UAAs) like 2-Methyl-D-homophenylalanine into peptide synthesis workflows presents unique logistical and environmental challenges. In drug development, the


-methyl group and D-stereocenter of this molecule are intentionally leveraged to provide extreme steric hindrance and resistance to natural proteases[].

However, the very properties that make this synthetic derivative pharmacologically desirable render it highly recalcitrant to environmental degradation. While many natural amino acids (e.g., L-phenylalanine) are biodegradable and can occasionally be neutralized for drain disposal under local guidelines[2], UAAs possess unknown long-term environmental biological activity and must never be disposed of via standard laboratory drains[3]. They must be rigorously managed as hazardous chemical waste under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4].

The following guide details the field-proven, self-validating protocols required for the safe handling, segregation, and disposal of 2-Methyl-D-homophenylalanine.

I. Quantitative Operational Parameters

To ensure compliance and safety, all quantitative thresholds regarding waste accumulation and required Personal Protective Equipment (PPE) are summarized below.

Table 1: Waste Accumulation and Segregation Parameters

Waste Category Typical Constituents Primary Hazard Accumulation Limit (SAA) Max Storage Time
Solid UAA Waste 2-Methyl-D-homophenylalanine powder, contaminated resins, empty vials Environmental persistence, biological activity 55 Gallons 180 Days
Halogenated Liquid DCM, Chloroform + UAA residues Toxicity, Volatility 55 Gallons 180 Days
Acidic Liquid TFA cleavage cocktails + UAA Corrosivity (pH < 2) 1 Quart (if acutely reactive) 90-180 Days

| Basic/Organic Liquid | DMF, Piperidine, NMP + UAA | Flammability, Toxicity | 55 Gallons | 180 Days |

Table 2: Required Personal Protective Equipment (PPE)[3]

PPE Component Specification Operational Justification
Hand Protection Double-layered Nitrile (min 8 mil) Prevents dermal absorption of dissolved UAAs in permeating solvents (e.g., DMF).
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects against accidental splashing during liquid waste transfer.
Body Protection Flame-resistant lab coat Mitigates fire risk when handling flammable coupling solvents.

| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of aerosolized UAA powders during solid waste sweeping. |

II. Disposal Logic & Workflow Visualization

The disposal of 2-Methyl-D-homophenylalanine requires strict segregation. Mixing incompatible peptide synthesis waste streams (e.g., acidic cleavage cocktails with basic coupling reagents) can lead to violent exothermic neutralizations, potentially over-pressurizing waste carboys.

UAA_Waste_Workflow Start 2-Methyl-D-homophenylalanine Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Resins, Vials) State->Solid Liquid Liquid Waste (Coupling/Cleavage Solvents) State->Liquid SolidCont Seal in HDPE Container Solid->SolidCont pHCheck Self-Validation: Test pH & Halogen Content Liquid->pHCheck Acidic Acidic/Halogenated (e.g., TFA, DCM) pHCheck->Acidic pH < 7 Basic Basic/Non-Halogenated (e.g., DMF, Piperidine) pHCheck->Basic pH > 7 Label Apply RCRA Hazardous Waste Tag Acidic->Label Basic->Label SolidCont->Label SAA Transfer to SAA (Max 55 Gal / 180 Days) Label->SAA

Workflow for the segregation and disposal of unnatural amino acid waste streams.

III. Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system , ensuring that every action is verified by empirical observation before proceeding to the next step, thereby eliminating assumptions that lead to laboratory accidents.

Step 1: Liquid Waste Segregation and pH Validation

Causality: During solid-phase peptide synthesis (SPPS), 2-Methyl-D-homophenylalanine is frequently coupled using basic conditions (e.g., DIPEA in DMF) and deprotected using highly acidic conditions (e.g., Trifluoroacetic acid). Indiscriminate mixing of these streams generates heat and gas.

  • Extract a 1 mL aliquot of the liquid UAA waste using a disposable pipette.

  • Self-Validating Action: Apply the aliquot to a universal pH indicator strip.

    • If pH < 4: Route the waste to the designated "Acidic/Halogenated" High-Density Polyethylene (HDPE) carboy.

    • If pH > 8: Route the waste to the "Basic/Non-Halogenated" carboy.

  • Slowly pour the waste into the respective carboy using a funnel. Cap the container immediately after transfer to prevent the volatilization of toxic peptide fragments.

Step 2: Solid Waste Containment and Decontamination

Causality: Fine UAA powders pose an inhalation hazard and can easily cross-contaminate other laboratory surfaces. Empty reagent vials often contain microscopic dust that retains biological activity.

  • Collect all unreacted 2-Methyl-D-homophenylalanine powder, contaminated weighing boats, and spent SPPS resins.

  • Self-Validating Action: Triple-rinse all primary containment glass vials with a compatible solvent (e.g., methanol) to ensure all residual UAA is dissolved and transferred to the liquid waste stream. Visually inspect the glass vial against a dark background; the complete absence of white particulate validates that the container is decontaminated and safe to place in the solid chemical waste bin[5].

  • Seal solid waste in a puncture-resistant, clear plastic bag lining a 5-gallon pail[5].

Step 3: RCRA Labeling and SAA Transfer

Causality: Unlabeled waste leads to "unknowns," which require expensive analytical testing prior to incineration and pose severe risks to Environmental Health and Safety (EHS) personnel. The EPA mandates that waste identity is clear and unambiguous[4].

  • Self-Validating Action: Apply the hazardous waste tag before adding the first drop of waste to a new container. Review the tag to ensure no abbreviations are used. It must explicitly read "2-Methyl-D-homophenylalanine" alongside the exact solvent composition[6].

  • Transfer the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Ensure the SAA is within the line of sight of the generation point and does not exceed the EPA limit of 55 gallons[4].

  • Log the accumulation start date on the container. Contact your institution's EHS department for pickup well before the 180-day storage limit expires[4].

IV. References

  • BOC Sciences. "2-Methyl-D-β-homophenylalanine hydrochloride - (CAS 331846-92-5)".

  • University of British Columbia. "In-Laboratory Treatment of Chemical Waste - Safety & Risk Services".

  • BenchChem. "Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals".

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety".

  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety".

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab".

Sources

Handling

Operational Safety &amp; Handling Protocol: 2-Methyl-D-homophenylalanine

Executive Summary & Risk Profile 2-Methyl-D-homophenylalanine is a non-standard, chiral amino acid derivative frequently utilized in peptidomimetics and drug discovery to induce specific conformational constraints or res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-Methyl-D-homophenylalanine is a non-standard, chiral amino acid derivative frequently utilized in peptidomimetics and drug discovery to induce specific conformational constraints or resist enzymatic degradation.

Unlike commodity chemicals, the handling of this compound presents a dual challenge: Personnel Safety (due to potential bioactivity and sensitization) and Data Integrity (preventing enantiomeric cross-contamination). As a research-grade compound, its full toxicological profile has not been exhaustively established; therefore, we operate under Universal Precautions for Bioactive Intermediates .

Hazard Identification (GHS Classification / Precautionary Principle)
  • Primary Route of Entry: Inhalation of fine dust / Aerosolization.

  • Target Organs: Respiratory tract, mucous membranes, skin.[1][2]

  • Risk Level: Level 2 (Moderate) . Treat as a potential sensitizer and irritant (H315, H319, H335).

  • Operational Criticality: High. Moisture sensitivity and static charge can lead to dosing errors and loss of enantiomeric purity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for maximum dexterity and contamination control .

PPE ComponentSpecificationOperational Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil, Accelerator-free)2. Outer: Nitrile (Extended Cuff, 5-6 mil)Breakthrough Time: >480 mins for solids.The outer glove is sacrificial; remove immediately if contaminated to prevent tracking powder to balances or door handles.
Eye/Face Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for fine powders.Fine amino acid powders behave like fluids in air currents. Goggles seal the eyes from airborne particulate that bypasses glasses.
Respiratory Primary: Fume Hood (Face velocity: 80–100 fpm)Secondary (if hood unavailable): N95 or P100 Particulate RespiratorInhalation is the highest risk. If weighing outside a hood (not recommended), a fitted P100 is mandatory to block <0.3 micron particles.
Body Protection Lab Coat (High-neck, knit wrists) + Tyvek® Sleeve CoversThe "Wrist Gap" Vulnerability: Standard lab coats leave wrists exposed when reaching. Sleeve covers bridge this gap and prevent powder accumulation on cuffs.

Operational Protocol: The "Zero-Loss" Handling Method

Objective: Transfer 2-Methyl-D-homophenylalanine without aerosolization, static loss, or moisture ingress.

Phase 1: Preparation & Static Control
  • Environment: All handling must occur within a certified chemical fume hood.

  • Static Neutralization: Amino acid derivatives are prone to static cling. Use an anti-static gun or ionizing bar inside the weigh station for 10 seconds prior to opening the vial.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic risk).

Phase 2: Weighing & Solubilization
  • Taring: Place the receiving vessel (scintillation vial/flask) on the balance. Tare before opening the source container.

  • Transfer: Use a micro-spatula (stainless steel or PTFE-coated). Do not pour directly from the source bottle.

  • The "Tap" Technique: Gently tap the spatula against the inner wall of the receiving vessel to dislodge powder. Do not blow on the powder.

  • Solvent Addition: Add solvent (e.g., DMSO, Water, Methanol) immediately after weighing to trap the dust in solution.

    • Note: Once in solution, the inhalation risk drops significantly, but skin absorption risk increases.

Phase 3: Decontamination
  • Wipe Down: Use a wet wipe (70% Ethanol or mild detergent) to clean the balance area and the exterior of the source bottle.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the "Critical Control Points" (CCPs) where exposure or contamination is most likely.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Execution (Inside Hood) cluster_waste Phase 3: Disposal & Exit start START: Handling Request risk_assess Risk Assessment (Check SDS / H335, H315) start->risk_assess ppe_don Don PPE (Double Nitrile, Goggles, Sleeves) risk_assess->ppe_don static_ctrl Static Neutralization (Ionizer / Anti-static Gun) ppe_don->static_ctrl weighing Weighing Process (Micro-spatula transfer) static_ctrl->weighing solubilization Immediate Solubilization (Trap dust in liquid) weighing->solubilization spill_check Visual Inspection (Check for powder residue) solubilization->spill_check waste_seg Waste Segregation (Solid vs. Liquid) spill_check->waste_seg No Spill decon Decontamination (Wet Wipe Balance/Hood) spill_check->decon Minor Spill waste_seg->decon doffing Doff Outer Gloves (Inside Hood) decon->doffing end END: Process Complete doffing->end

Caption: Operational workflow for handling 2-Methyl-D-homophenylalanine, highlighting Critical Control Points (CCPs) for static control and immediate solubilization.

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Isolate: Alert nearby personnel. Do not breathe dust.[2][3][4]

  • Cover: Gently cover the spill with a paper towel dampened with water (to prevent aerosolization).

  • Clean: Scoop up the damp material and place it in a solid waste container.

  • Wash: Clean the surface with soap and water.[3]

Waste Disposal[5]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste containers (tag as "Amino Acid Derivative / Irritant").

  • Liquid Waste: Solutions containing the compound should be segregated into Organic Solvent Waste or Aqueous Waste depending on the solvent used.

  • Do not flush down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[5] OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Homophenylalanine Derivatives (General Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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